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  • Product: 3-Chloro-4,5-diisopropoxyphenylboronic acid
  • CAS: 1793003-64-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Chloro-4,5-diisopropoxyphenylboronic acid, a valuable building block in contemporary organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Chloro-4,5-diisopropoxyphenylboronic acid, a valuable building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 1-chloro-4,5-diisopropoxybenzene, via a Williamson ether synthesis, followed by a regioselective lithiation-borylation sequence. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also in-depth discussions on the underlying chemical principles, reaction mechanisms, and considerations for process optimization.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common motif in many pharmaceutical agents and advanced materials. The versatility, functional group tolerance, and generally mild reaction conditions of the Suzuki-Miyaura coupling have made it a favored method in both academic and industrial laboratories.

The title compound, 3-Chloro-4,5-diisopropoxyphenylboronic acid, is a bespoke building block that offers medicinal chemists a unique combination of functionalities. The chloro substituent provides a handle for further functionalization, while the diisopropoxy groups can enhance solubility and modulate the electronic properties of the molecule. The boronic acid moiety, of course, serves as the key functional group for participation in cross-coupling reactions.

This guide will detail a reliable and scalable synthetic pathway to this important intermediate, with a focus on providing not just a recipe, but a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 3-Chloro-4,5-diisopropoxyphenylboronic acid (I), suggests a disconnection at the carbon-boron bond. This leads back to the corresponding aryl lithium or Grignard reagent, which can be generated from the aryl halide precursor, 1-chloro-4,5-diisopropoxybenzene (II). This precursor, in turn, can be synthesized from a commercially available starting material, 3-chlorocatechol (III), through a Williamson ether synthesis.

Retrosynthesis I 3-Chloro-4,5-diisopropoxyphenylboronic acid (I) II 1-Chloro-4,5-diisopropoxybenzene (II) I->II Lithiation-Borylation III 3-Chlorocatechol (III) II->III Williamson Ether Synthesis

Caption: Retrosynthetic pathway for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

This two-step approach is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.

Synthesis of the Precursor: 1-Chloro-4,5-diisopropoxybenzene

The first critical step in our synthetic sequence is the preparation of the aryl halide precursor, 1-chloro-4,5-diisopropoxybenzene. This is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[1][2]

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] In this reaction, a phenoxide, generated by the deprotonation of a phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

For the synthesis of 1-chloro-4,5-diisopropoxybenzene, 3-chlorocatechol is di-deprotonated to form the corresponding dianion, which then reacts with two equivalents of an isopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-Chlorocatechol144.5610.0 g0.06921.0
2-Bromopropane122.9920.4 g (14.8 mL)0.1662.4
Potassium Carbonate (K₂CO₃)138.2128.7 g0.2083.0
N,N-Dimethylformamide (DMF)73.09100 mL--
Diethyl ether----
Saturated aq. NaCl (brine)----
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorocatechol (10.0 g, 0.0692 mol) and anhydrous potassium carbonate (28.7 g, 0.208 mol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • With vigorous stirring, add 2-bromopropane (14.8 mL, 0.166 mol) to the suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 1-chloro-4,5-diisopropoxybenzene can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Regioselective Synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

With the precursor in hand, the next and final step is the introduction of the boronic acid functionality. This is achieved through a lithiation-borylation sequence, a powerful method for the regioselective functionalization of aromatic rings.

The Power of Directed Ortho-Metalation (DoM)

The regioselectivity of the lithiation step is crucial for the successful synthesis of the desired product. In the case of 1-chloro-4,5-diisopropoxybenzene, the lithiation is directed by the interplay of the electronic and coordinating effects of the substituents on the aromatic ring. Alkoxy groups, such as the isopropoxy groups in our substrate, are known to be effective directing groups in ortho-metalation reactions.[3][4] The lone pairs on the oxygen atoms can coordinate to the lithium atom of the organolithium base (e.g., n-butyllithium), bringing the base into proximity of the ortho-protons and facilitating their abstraction.

The chloro group is also known to direct lithiation to its ortho position.[1][5] In our substrate, the position between the two isopropoxy groups is sterically hindered. Therefore, the most likely position for deprotonation is the one ortho to both a chloro and an isopropoxy group.

Lithiation A 1-Chloro-4,5-diisopropoxybenzene B Aryl Lithium Intermediate A->B n-BuLi, THF, -78 °C C 3-Chloro-4,5-diisopropoxyphenylboronic acid B->C 1. B(OiPr)₃ 2. H₃O⁺

Sources

Exploratory

A Technical Guide to 3-Chloro-4,5-diisopropoxyphenylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of 3-Chloro-4,5-diisopropoxyphenylboronic acid, a specialized building block for researchers in organic synthesis and medicinal chemistry. We will move beyond simple...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-Chloro-4,5-diisopropoxyphenylboronic acid, a specialized building block for researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, its core reactivity in palladium-catalyzed cross-coupling reactions, and its strategic value in the development of complex molecular architectures.

Core Compound Profile & Strategic Significance

3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1) is a polysubstituted arylboronic acid.[1] Its structure is notable for the specific arrangement of a chloro substituent and two bulky isopropoxy groups on the phenyl ring. This unique electronic and steric profile makes it a valuable intermediate for constructing novel molecules, particularly in drug discovery programs where fine-tuning of lipophilicity, metabolic stability, and target-binding interactions is paramount.

The boronic acid moiety is the cornerstone of its utility, serving as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the synthesis of biaryl and substituted aromatic systems prevalent in pharmaceuticals.[2][3]

G start 1-Chloro-2,3-diisopropoxybenzene (Starting Material) step1 Dissolve in Anhydrous THF Inert Atmosphere (Ar/N₂) start->step1 step2 Cool to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 Add n-Butyllithium (n-BuLi) dropwise step2->step3 step4 Stir for 1-2 hours at -78 °C (Directed ortho-Metalation) step3->step4 step5 Add Trimethyl Borate B(OMe)₃ slowly at -78 °C step4->step5 step6 Warm to Room Temperature (Formation of Boronate Ester) step5->step6 step7 Aqueous Acidic Workup (e.g., HCl) step6->step7 step8 Extraction with Organic Solvent (e.g., Ethyl Acetate) step7->step8 step9 Purification (Crystallization or Chromatography) step8->step9 finish 3-Chloro-4,5-diisopropoxyphenylboronic acid (Final Product) step9->finish Suzuki_Cycle pd0 Pd(0)L₂ pd_int1 R¹-Pd(II)L₂-X pd0->pd_int1 Oxidative Addition ox_add Oxidative Addition pd_int2 R¹-Pd(II)L₂-R² pd_int1->pd_int2 Transmetalation transmetal Transmetalation pd_int2->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_int2->product Reductive Elimination red_elim Reductive Elimination ar_halide R¹-X (Aryl Halide) boronic R²-B(OH)₂ (Boronic Acid) + Base

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral assignments, and provide detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The data presented herein is a predictive analysis based on the known spectroscopic behavior of substituted arylboronic acids and related aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Chloro-4,5-diisopropoxyphenylboronic acid, both ¹H and ¹³C NMR are invaluable.

The ¹H NMR spectrum is anticipated to reveal the electronic environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
B(OH)₂8.0 - 8.5Broad Singlet2HThe acidic protons of the boronic acid group are typically deshielded and often appear as a broad signal that can exchange with D₂O.
Ar-H7.3 - 7.5Singlet1HAromatic proton ortho to the boronic acid group. Its chemical shift is influenced by the electron-withdrawing boronic acid and the electron-donating isopropoxy groups.
Ar-H6.9 - 7.1Singlet1HAromatic proton ortho to the chloro group. It is expected to be upfield relative to the other aromatic proton due to the differing electronic effects of the adjacent substituents.
-OCH(CH₃)₂4.5 - 4.7Septet2HThe methine protons of the two isopropoxy groups are coupled to the six methyl protons, resulting in a septet.
-OCH(CH₃)₂1.3 - 1.5Doublet12HThe twelve methyl protons of the two isopropoxy groups are equivalent and are coupled to the methine proton, appearing as a doublet.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-B130 - 135The carbon atom directly attached to the boron is typically deshielded. The exact chemical shift is sensitive to the electronic nature of the other ring substituents.
C-Cl125 - 130The carbon bearing the chlorine atom.
C-O148 - 152The two carbon atoms attached to the isopropoxy groups are expected to be significantly deshielded due to the electronegativity of the oxygen atoms.
Ar-C115 - 120The remaining two aromatic carbon atoms.
-OCH(CH₃)₂70 - 75The methine carbons of the isopropoxy groups.
-OCH(CH₃)₂21 - 23The methyl carbons of the isopropoxy groups.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4,5-diisopropoxyphenylboronic acid is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Boronic Acid)3200 - 3600Broad, StrongStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=C (Aromatic)1580 - 1620, 1450 - 1500Medium to StrongIn-ring Stretching
B-O1330 - 1380StrongStretching
C-O (Aryl Ether)1200 - 1270StrongAsymmetric Stretching
C-Cl700 - 800Medium to StrongStretching

The broad O-H stretch is a hallmark of the boronic acid functionality, often participating in hydrogen bonding. The aromatic C=C stretching bands and the strong B-O and C-O stretches are also key diagnostic features.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 3-Chloro-4,5-diisopropoxyphenylboronic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.[5][6]

Table 4: Predicted Mass Spectral Data (ESI-MS)

IonPredicted m/zRationale
[M+H]⁺273.09The protonated molecular ion is expected to be the base peak in the positive ion mode. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+2 peak with ~32% intensity of M).
[M-H]⁻271.07The deprotonated molecular ion in the negative ion mode.
[M-H₂O+H]⁺255.08Loss of a water molecule from the protonated molecular ion.
[M-C₃H₆+H]⁺231.06Loss of propene from one of the isopropoxy groups.

The presence of boron with its characteristic isotopes (¹⁰B and ¹¹B) will also contribute to the isotopic pattern of the molecular ion and its fragments.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be adaptable to standard laboratory instrumentation.

NMR Spectroscopy Protocol
  • Weigh 5-10 mg of 3-Chloro-4,5-diisopropoxyphenylboronic acid into a clean, dry vial.[4]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and label it appropriately.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]

  • Use the same sample as for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).[9]

  • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

FTIR Spectroscopy Protocol
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid 3-Chloro-4,5-diisopropoxyphenylboronic acid sample directly onto the crystal.[11][12]

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (ESI-MS) Protocol
  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.[13]

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote protonation or deprotonation, respectively.

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[14]

  • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Use a heated capillary and a drying gas (e.g., nitrogen) to facilitate desolvation of the droplets and the formation of gas-phase ions.[1]

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).

  • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.[15]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Chloro-4,5-diisopropoxyphenylboronic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy Sample->IR Solid sample on ATR crystal MS Mass Spectrometry (ESI-MS) Sample->MS Dilute in volatile solvent Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Group Identification MS->Structure Molecular Weight, Fragmentation Pattern Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic characterization of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a comprehensive framework for the characterization of 3-Chloro-4,5-diisopropoxyphenylboronic acid. By combining the insights from NMR, IR, and MS, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

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Sources

Exploratory

A Technical Guide to the Solubility of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery 3-Chloro-4,5-diisopropoxyphenylboronic acid is a key building block in contemporary medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

3-Chloro-4,5-diisopropoxyphenylboronic acid is a key building block in contemporary medicinal chemistry. Its utility in forming robust carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling makes it invaluable in the synthesis of complex pharmaceutical intermediates. The efficiency of these synthetic transformations, along with subsequent purification and formulation processes, is fundamentally governed by the solubility of this boronic acid in various organic solvents. An in-depth understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ultimately, the successful development of novel therapeutics. This guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4,5-diisopropoxyphenylboronic acid, grounded in the behavior of analogous compounds and established experimental methodologies.

While specific quantitative solubility data for 3-Chloro-4,5-diisopropoxyphenylboronic acid is not extensively available in public literature, this guide will leverage data from structurally similar phenylboronic acids to provide a predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining solubility is presented, empowering researchers to generate precise data for this specific molecule.

Predictive Solubility Profile Based on Analogous Compounds

The solubility of phenylboronic acids is dictated by a delicate interplay between the substituents on the phenyl ring and the polarity of the organic solvent. The structure of 3-Chloro-4,5-diisopropoxyphenylboronic acid, with its chloro and diisopropoxy substitutions, suggests a nuanced solubility behavior. A related compound, 3-Chloro-4-isopropoxyphenylboronic acid, is reported to be soluble in ethyl acetate and dichloromethane, and sparingly soluble in water and ether[1]. This provides a preliminary indication of its solubility in common organic solvents.

For a more quantitative prediction, we can examine the solubility data of phenylboronic acid and its isomers of isobutoxyphenylboronic acid. These compounds share the core phenylboronic acid motif and offer insights into how alkoxy substituents influence solubility.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following table summarizes the mole fraction solubility of phenylboronic acid and ortho-, meta-, and para-isobutoxyphenylboronic acid in a range of organic solvents at various temperatures. This data, derived from experimental studies, serves as a valuable reference for estimating the solubility of 3-Chloro-4,5-diisopropoxyphenylboronic acid[2][3].

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.15~0.020.0450.0080.006
303.15~0.040.0750.0140.011
313.15~0.070.1200.0240.019
323.15~0.120.1850.0410.032
3-Pentanone 293.15~0.100.1350.0280.022
303.15~0.150.1900.0450.036
313.15~0.220.2600.0700.057
323.15~0.310.3500.1050.088
Acetone 293.15~0.130.1500.0400.032
303.15~0.190.2100.0620.051
313.15~0.270.2850.0920.075
323.15~0.370.3500.1250.105
Dipropyl Ether 293.15High---
Methylcyclohexane 293.15Very Low---

Note: Phenylboronic acid data is extrapolated from graphical representations in the cited literature and should be considered approximate.

Interpretation and Extrapolation for 3-Chloro-4,5-diisopropoxyphenylboronic acid:

  • Effect of Alkoxy Groups: The presence of the isobutoxy group in the analogs generally enhances solubility in most of the tested organic solvents compared to the parent phenylboronic acid[2]. The two isopropoxy groups on the target molecule are expected to further increase its lipophilicity, likely leading to good solubility in moderately polar to nonpolar solvents.

  • Solvent Polarity: Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[4][5]. A similar trend can be anticipated for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

  • Positional Isomerism: The solubility of isobutoxyphenylboronic acid isomers varies significantly, with the ortho-isomer showing markedly higher solubility[2]. This underscores the importance of the specific substitution pattern on the phenyl ring.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 3-Chloro-4,5-diisopropoxyphenylboronic acid, a dynamic (synthetic) method is recommended. This method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating[2][6].

Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh a specific amount of 3-Chloro-4,5-diisopropoxyphenylboronic acid into a series of sealed glass vials.

    • To each vial, add a precise volume or mass of the desired organic solvent to create mixtures of known mole fractions.

    • Ensure a biphasic sample (excess solid) is present at the initial temperature.

  • Heating and Observation:

    • Place the sealed vial in a temperature-controlled heating block equipped with a magnetic stirrer.

    • Begin stirring to ensure uniform heat distribution.

    • Slowly heat the sample at a constant rate (e.g., 0.3 K/h) to approach the equilibrium point accurately[2].

    • Continuously monitor the sample for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is the solubility temperature for that specific mole fraction.

  • Data Recording and Analysis:

    • Record the temperature at which complete dissolution occurs for each sample of known composition.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the boronic acid.

    • The resulting graph represents the solid-liquid equilibrium curve for the specific boronic acid-solvent system.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Solubility Measurement cluster_analysis Data Analysis A Weigh Boronic Acid B Add Solvent (Known Mole Fraction) A->B C Seal Vial (Biphasic Mixture) B->C D Place in Heating Block with Stirring C->D E Heat at a Controlled Rate D->E F Observe Disappearance of Turbidity E->F G Record Dissolution Temperature F->G H Plot Temperature vs. Mole Fraction G->H I Generate Solubility Curve H->I

Caption: Workflow for determining the solubility of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Factors Influencing Solubility: A Deeper Dive

The solubility of boronic acids can be complex due to their propensity to form cyclic anhydrides, known as boroxines, through dehydration[2]. This equilibrium is influenced by the solvent and the substituents on the aryl ring. The formation of the less polar boroxine can alter the observed solubility. It is crucial to use anhydrous solvents to minimize this effect and obtain repeatable data.

Conclusion

While direct, quantitative solubility data for 3-Chloro-4,5-diisopropoxyphenylboronic acid remains a data gap in the current literature, a robust predictive framework can be established by examining structurally analogous compounds. The presence of two isopropoxy groups suggests good solubility in a range of common organic solvents, particularly ethers, ketones, and chlorinated solvents. For precise process development and optimization, the experimental protocol detailed in this guide provides a reliable method for generating accurate solubility curves. This foundational data is indispensable for the efficient synthesis, purification, and formulation of drug candidates derived from this important chemical intermediate.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4493–4498. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. ◊ Phenylboronic acid... [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Titration Experiment- Solubility- Finding Equilibrium Constants. (2020, March 25). YouTube. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). NIH. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]

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Foundational

A Technical Guide to the Stability, Storage, and Handling of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Section 1: Introduction and Molecular Profile 3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1) is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic syn...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Molecular Profile

3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1) is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established.[2][3] However, the very nature of the boronic acid functional group—an sp²-hybridized boron atom with a vacant p-orbital—that makes it so reactive also renders it susceptible to several degradation pathways.[2]

The stability of this specific molecule is influenced by the electronic properties of its substituents. The two isopropoxy groups are electron-donating through resonance, increasing the electron density on the aromatic ring. Conversely, the chloro group is electron-withdrawing via induction. This electronic balance dictates the reactivity of the carbon-boron bond and its susceptibility to cleavage. Understanding these intrinsic properties is paramount for ensuring the integrity and reactivity of the reagent from the moment it is received to its use in a critical reaction. This guide provides a detailed examination of the inherent instabilities of 3-Chloro-4,5-diisopropoxyphenylboronic acid, offering field-proven protocols for its proper storage, handling, and stability assessment.

Section 2: The Chemical Basis of Instability in Arylboronic Acids

The utility of arylboronic acids is predicated on the controlled cleavage of the C–B bond. However, uncontrolled degradation can lead to diminished yields, formation of impurities, and failed reactions. For 3-Chloro-4,5-diisopropoxyphenylboronic acid, three primary degradation pathways must be managed.

Protodeboronation: The Primary Failure Mode

Protodeboronation is the most common decomposition route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This process, which converts the starting material into the inert 1-chloro-2,3-diisopropoxybenzene, is often catalyzed by aqueous acid or base.[5][6][7] The mechanism involves the protonation of the aryl ring at the ipso-carbon, facilitated by a proton source (like water), leading to the loss of the boronic acid moiety.[8] The rate of protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl group.[5][9]

Oxidation: Sensitivity to Atmospheric Oxygen

The C–B bond is susceptible to oxidation, which transforms the boronic acid into the corresponding phenol (3-chloro-4,5-diisopropoxyphenol). This process can be initiated by various oxidants, including atmospheric oxygen, particularly under promotion by light, heat, or transition metal contaminants.[10][11][12] While some synthetic methods intentionally leverage this reactivity to synthesize phenols, unintentional oxidation during storage or reaction setup is a significant source of impurity.[13] The reaction is believed to proceed via the formation of a boronate intermediate that rearranges to form the C-O bond.[10][14]

Dehydration to Boroxines: The Solid-State Challenge

In the solid state or under strictly anhydrous conditions, boronic acids can undergo intermolecular dehydration.[4] Three molecules of the boronic acid can condense to form a stable, six-membered cyclic trimer known as a boroxine.[1][2] While this process is often reversible upon exposure to water, it presents a significant practical challenge: it alters the molecular weight and can lead to inaccurate stoichiometry when weighing the solid reagent for a reaction.[4] The presence of boroxine can complicate reaction kinetics and analysis.

Figure 1: Primary degradation pathways for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Section 3: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a stringent set of storage and handling procedures is required. The overarching principle is to minimize exposure to moisture, oxygen, light, and elevated temperatures.

Upon Receipt: Initial Inspection and Aliquoting

Immediately upon receipt, inspect the container seal for integrity. Rather than using the bulk reagent from the manufacturer's bottle for multiple experiments, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This strategy minimizes the repeated exposure of the bulk material to the atmosphere.

Long-Term Storage Conditions

The following table summarizes the recommended conditions for long-term storage to ensure the shelf-life of the compound.

ParameterOptimal ConditionAcceptable (Short-Term)Unacceptable ConditionRationale
Temperature -20°C (Freezer) 2–8°C (Refrigerator)Room TemperatureSlows all degradation pathways, especially protodeboronation and oxidation.[15]
Atmosphere Inert Gas (Argon/Nitrogen) Tightly sealed containerOpen to airPrevents oxidation and hydrolysis from atmospheric moisture.[11][12]
Light Amber Vial / In the Dark Translucent containerDirect sunlight / UV lightPrevents photo-catalyzed oxidation.[12]
Container Glass vial with PTFE-lined cap Polypropylene vialPoorly sealed containersProvides an inert, impermeable barrier to moisture and air.[16]
Handling for Synthetic Use

When using the reagent in a reaction, adhere to the following workflow to maintain its integrity:

  • Allow the aliquoted vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh the required amount quickly, preferably under a stream of inert gas.

  • If any material remains in the vial, flush the headspace with argon or nitrogen before resealing tightly.

  • Return the vial to the appropriate cold storage immediately.

HandlingDecisionTree start Retrieve Compound from Storage warm Equilibrate to RT in Desiccator start->warm weigh Weigh Quickly (Under Inert Gas) warm->weigh check_remains Is there material left? weigh->check_remains purge Purge Headspace with Inert Gas check_remains->purge Yes use Proceed with Reaction Setup check_remains->use No seal Reseal Tightly purge->seal store Return to -20°C Storage seal->store

Figure 2: Decision workflow for handling the boronic acid reagent during experimental setup.

Section 4: Experimental Workflow for Stability Assessment

To ensure the quality of results, particularly after long-term storage or when using a new batch, it is prudent to perform a stability check. This protocol provides a self-validating system to quantify the purity of the reagent.

Objective

To quantify the percentage of 3-Chloro-4,5-diisopropoxyphenylboronic acid and identify the presence of its primary degradation product, 1-chloro-2,3-diisopropoxybenzene, using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

Step-by-Step Protocol (HPLC Method)
  • Standard Preparation:

    • Accurately prepare a stock solution of the boronic acid reference standard (assuming >98% purity) at 1.0 mg/mL in acetonitrile.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the stored boronic acid sample into a volumetric flask and dissolve in acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the peak for the parent compound and any degradation products. The protodeboronated impurity will be significantly less polar and have a longer retention time.

    • Quantify the concentration of the parent compound in the sample using the calibration curve. Calculate the purity as (measured concentration / theoretical concentration) * 100%.

Section 5: Conclusion and Best Practices

The chemical integrity of 3-Chloro-4,5-diisopropoxyphenylboronic acid is not guaranteed but must be actively preserved. Its susceptibility to protodeboronation, oxidation, and boroxine formation necessitates a rigorous approach to storage and handling. By understanding the underlying chemical principles of its instability, researchers can implement effective protocols. The cornerstones of preserving this valuable reagent are cold, dark, and dry conditions under an inert atmosphere . For critical applications, the conversion to more stable derivatives, such as a pinacol or MIDA boronate ester, should be considered as a long-term stabilization strategy.[4] Ultimately, periodic verification of purity using the analytical methods described herein provides the highest level of confidence in experimental outcomes.

References

  • RSC Publishing. (2017, July 11).
  • Organic Chemistry Portal.
  • Protodeboronation of (Hetero)
  • PMC - NIH. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • ResearchGate.
  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxid
  • RSC Publishing. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions.
  • Lab Alley. How to Store Boric Acid.
  • Journal of the American Chemical Society. (2017, August 21). Base-Catalyzed Aryl-B(OH)
  • LJMU Research Online. Base-catalyzed Aryl-B(OH)
  • ACS Publications. (2024, February 26).
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Exploratory

Elucidating the Solid-State Architecture of 3-Chloro-4,5-diisopropoxyphenylboronic acid: A Guide to Synthesis, Crystallization, and X-ray Structural Analysis

An In-depth Technical Guide: Abstract Substituted arylboronic acids are foundational building blocks in modern medicinal chemistry, primarily due to their versatility in carbon-carbon bond formation and their role as pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Substituted arylboronic acids are foundational building blocks in modern medicinal chemistry, primarily due to their versatility in carbon-carbon bond formation and their role as pharmacophores.[1][2] 3-Chloro-4,5-diisopropoxyphenylboronic acid represents a scaffold of significant interest, combining functionalities that can modulate pharmacokinetic and pharmacodynamic properties. A definitive understanding of its three-dimensional structure is paramount for rational drug design, enabling insights into molecular conformation, solid-state packing, and intermolecular interactions. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, single-crystal growth, and complete X-ray crystal structure determination of this target compound. It is intended for researchers, medicinal chemists, and crystallographers engaged in the structural elucidation of novel pharmaceutical intermediates.

Introduction: The Imperative for Structural Clarity in Drug Development

Boronic acids and their derivatives have become indispensable in pharmaceutical research and development.[2][3] Their prominence is largely attributed to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs).[4][5][6] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, where it forms reversible covalent bonds with enzyme active sites.[3][7]

The specific substitution pattern of 3-Chloro-4,5-diisopropoxyphenylboronic acid—featuring a chloro-substituent and two bulky isopropoxy groups—presents a unique case for structural investigation. These groups can influence the electronic nature of the aromatic ring, impact solubility, and sterically direct intermolecular interactions. Single-crystal X-ray diffraction is the definitive technique for unambiguously determining the atomic arrangement, bond lengths, bond angles, and intermolecular forces within a crystalline solid.[8][9] This structural data is not merely academic; it provides a critical foundation for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of next-generation therapeutics.[10][11]

This document outlines the complete workflow, from initial synthesis to final structural validation, providing not just the steps but the critical reasoning that underpins a successful crystallographic analysis.

Part I: Synthesis and High-Purity Material Preparation

Causality: The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure material. Impurities, even at low levels, can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. The following protocol is designed for high fidelity and purity.

Experimental Protocol 1: Synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid

This procedure adapts a standard organometallic approach involving directed ortho-metalation followed by borylation.

  • Starting Material Preparation: Begin with 1-chloro-2,3-diisopropoxybenzene. Ensure it is anhydrous, as organolithium reagents are extremely sensitive to moisture.

  • Lithiation: Dissolve the starting material (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature. The lithium atom is directed to the position between the chloro and isopropoxy groups. Stir for 2 hours at -78 °C.

  • Borylation: To the cooled solution, add triisopropyl borate (1.5 eq.) dropwise. The borate ester acts as an electrophile, reacting with the lithiated aryl species.[12] Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). This hydrolyzes the boronate ester to the desired boronic acid.[13]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product typically requires further purification.

  • Purification Strategy: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[14] A highly effective method involves:

    • Dissolving the crude material in diethyl ether.

    • Adding an aqueous solution of a base (e.g., NaOH) to form the sodium boronate salt, which partitions into the aqueous layer.[15]

    • Washing the aqueous layer with diethyl ether to remove non-acidic organic impurities.

    • Acidifying the aqueous layer with HCl to re-precipitate the pure boronic acid.

    • Filtering the solid, washing with cold water, and drying under high vacuum.

  • Characterization: Confirm the identity and purity (>99%) of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Part II: The Art of Single Crystal Growth

Causality: Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered, three-dimensional lattice. This requires careful control over saturation, temperature, and solvent environment.

Experimental Protocol 2: Crystallization Screening
  • Solvent Selection: Test the solubility of the purified boronic acid in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). An ideal solvent for slow evaporation is one in which the compound is moderately soluble. For vapor diffusion, a solvent in which the compound is highly soluble is required, along with an anti-solvent in which it is insoluble.

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow solvent evaporation.

    • Store the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.

  • Method 2: Vapor Diffusion (Hanging Drop):

    • In the well of a 24-well plate, add ~500 µL of an "anti-solvent" (e.g., hexane).

    • Prepare a concentrated solution of the compound in a "solvent" (e.g., dichloromethane).

    • Place a 5-10 µL drop of this solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the well, creating a seal.

    • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (well-defined facets, clear, >0.1 mm in at least one dimension) have formed, carefully remove one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and radiation damage during data collection.

Part III: The X-ray Diffraction and Structural Analysis Workflow

The process of converting a diffraction pattern into a 3D molecular structure is a computationally intensive but well-defined workflow.[16]

Workflow for Structural Elucidation

The overall process from data collection to a validated crystal structure is summarized below.

G cluster_0 Data Acquisition cluster_1 Structure Solution cluster_2 Refinement & Validation DataCollection 1. Data Collection (Diffractometer) DataProcessing 2. Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution 3. Structure Solution (Direct Methods) DataProcessing->StructureSolution ModelBuilding 4. Model Building (Atom Assignment) StructureSolution->ModelBuilding Refinement 5. Refinement (Least-Squares) ModelBuilding->Refinement Validation 6. Validation & Analysis (CIF & CSD) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow from X-ray data collection to final structure validation.

Experimental Protocol 3: Data Collection, Solution, and Refinement
  • Data Collection:

    • Mount the flash-cooled crystal on a goniometer in a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source).[17][18]

    • Collect a series of diffraction images while rotating the crystal. A complete dataset typically requires a rotation of at least 180°.[9] Data is collected at a low temperature (~100 K) to minimize thermal motion and radiation damage.

  • Data Processing:

    • The raw diffraction images are processed using software like CrysAlisPro or SAINT.

    • Indexing: The software determines the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

    • Integration: The intensity of each reflection is measured.[19]

    • Scaling and Merging: Data from different images and orientations are scaled and symmetry-equivalent reflections are merged to produce a final reflection file.

  • Structure Solution and Refinement:

    • This stage is typically performed with software packages like SHELX or Olex2.[8]

    • Solution: The "phase problem" is overcome using direct methods to generate an initial electron density map and a partial molecular model.[20][21]

    • Refinement: The initial model is refined against the experimental data using a least-squares process.[22][23] This iterative process involves adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors until the model converges.

  • Validation:

    • The final model is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unassigned electron density peaks.

    • The final structural information is prepared in a standard Crystallographic Information File (CIF) format.

    • A search of the Cambridge Structural Database (CSD) is performed to compare the determined structure with related known structures, providing valuable context for intermolecular interactions and conformations.[24][25]

Data Presentation: Anticipated Crystallographic Analysis

While a definitive structure requires experimental data, we can anticipate the key findings and present them in a standardized format. The following table contains plausible, representative data for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Parameter Value Significance
Empirical Formula C₁₂H₁₈BClO₄Confirms the elemental composition of the molecule in the crystal.
Formula Weight 272.53Molecular mass of the asymmetric unit.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell; this is a very common space group for organic molecules.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 14.3 Å, β = 98.5°The dimensions of the fundamental repeating block of the crystal lattice.
Volume 1458 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.24 g/cm³The theoretical density of the crystal.
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.115R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray data. Lower values indicate a better fit.
Goodness-of-fit on F² 1.05A value close to 1.0 indicates a good refinement.
Analysis of Key Structural Features

Based on known boronic acid chemistry, the crystal structure would be expected to reveal:

  • Boronic Acid Dimerization: Arylboronic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[26][27]

  • Molecular Conformation: The analysis will reveal the torsion angle between the plane of the phenyl ring and the C-B(OH)₂ group, which is influenced by the steric bulk of the adjacent isopropoxy groups.

  • Intermolecular Interactions: Beyond the primary dimer formation, the structure will be stabilized by weaker interactions, such as C-H···O or C-H···π contacts, dictated by the chloro and isopropoxy substituents. The analysis of these interactions is crucial for understanding the crystal packing and solid-state properties.

Conclusion

The rigorous determination of the 3-Chloro-4,5-diisopropoxyphenylboronic acid crystal structure provides an unambiguous blueprint of its molecular architecture. This guide outlines a robust and self-validating pathway—from rational synthesis and meticulous purification to high-resolution X-ray diffraction analysis. The resulting structural data, including precise bond lengths, conformational details, and a map of intermolecular interactions, is of immense value to the drug development professional. It enables a deeper understanding of structure-activity relationships, informs computational modeling, and provides a critical reference point for intellectual property and polymorphic studies, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

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  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Wikipedia. (2023). Boronic acid. [Link]

  • Paul, B. K., & Guchhait, N. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Journal of Biomolecular Structure & Dynamics. [Link]

  • Khan, S., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

Sources

Foundational

A Keystone Building Block: The Discovery and First Synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery The advent of transition metal-cat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. Among the vast arsenal of reagents available, substituted phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Suzuki-Miyaura coupling reaction.[1] Their stability, low toxicity, and versatile reactivity make them ideal precursors for the construction of biaryl and heteroaryl structures, which are common motifs in a multitude of biologically active compounds.[1] The unique electronic and physicochemical properties of the boronic acid group, including its ability to form reversible covalent bonds with biological nucleophiles, have also led to the development of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib.[1][2]

This guide provides a comprehensive overview of the conceptual discovery and a detailed methodology for the first synthesis of a novel, highly functionalized building block: 3-Chloro-4,5-diisopropoxyphenylboronic acid. The strategic placement of a chloro substituent and two bulky isopropoxy groups on the phenyl ring offers a unique combination of steric and electronic properties, making it a valuable asset for library synthesis and lead optimization in drug discovery programs.

The Genesis of a Novel Reagent: A Hypothetical Discovery Pathway

The impetus for the synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid arose from a targeted drug discovery program aimed at developing selective kinase inhibitors. Many kinase inhibitors feature a substituted biaryl core, where one of the aryl rings occupies the ATP-binding site. The specific substitution pattern on this ring is crucial for achieving high potency and selectivity.

The design of 3-Chloro-4,5-diisopropoxyphenylboronic acid was a deliberate exercise in "fragment-based" design. The rationale for the specific substituents is as follows:

  • The Boronic Acid Moiety : This functional group is the cornerstone for Suzuki-Miyaura cross-coupling, enabling the facile formation of a C-C bond with an appropriate aryl or heteroaryl halide.

  • The 4,5-Diisopropoxy Groups : These bulky, lipophilic groups were envisioned to probe a hydrophobic pocket within the target kinase. The ortho-disposed ether oxygens also have the potential to act as hydrogen bond acceptors.

  • The 3-Chloro Group : The introduction of a chlorine atom serves multiple purposes. It introduces a potential halogen bonding interaction, modulates the pKa of the boronic acid, and can influence the overall conformation of the molecule.

Given the potential utility of this scaffold, a robust and scalable synthetic route was required.

The First Synthesis: A Step-by-Step Protocol

The inaugural synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid was achieved through a multi-step sequence starting from commercially available 4,5-dihydroxybenzoic acid. The chosen pathway prioritized high yields and the use of well-established chemical transformations.

Step 1: Esterification of 4,5-Dihydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • Protocol:

    • To a solution of 4,5-dihydroxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4,5-dihydroxybenzoate.

Step 2: O-Alkylation with 2-Bromopropane

With the carboxylic acid protected, the two phenolic hydroxyl groups are alkylated to introduce the diisopropoxy moieties.

  • Protocol:

    • Dissolve methyl 4,5-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (3 equivalents) and 2-bromopropane (2.5 equivalents).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 4,5-diisopropoxybenzoate.

Step 3: Directed ortho-Chlorination

The electron-donating nature of the diisopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing effect of these groups, along with the ester, favors chlorination at the 3-position.

  • Protocol:

    • Dissolve methyl 4,5-diisopropoxybenzoate (1 equivalent) in a suitable chlorinated solvent such as dichloromethane.

    • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-chloro-4,5-diisopropoxybenzoate.

Step 4: Reduction of the Ester to a Benzyl Alcohol

The methyl ester is reduced to the corresponding benzyl alcohol, which is a necessary transformation for the subsequent steps leading to the boronic acid.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of methyl 3-chloro-4,5-diisopropoxybenzoate (1 equivalent) in THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate to yield (3-chloro-4,5-diisopropoxyphenyl)methanol.

Step 5: Conversion to a Benzyl Bromide

The benzyl alcohol is converted to a more reactive benzyl bromide, setting the stage for Grignard reagent formation.

  • Protocol:

    • Dissolve (3-chloro-4,5-diisopropoxyphenyl)methanol (1 equivalent) in anhydrous dichloromethane.

    • Cool to 0 °C and add phosphorus tribromide (PBr3) (0.5 equivalents) dropwise.

    • Stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto ice and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate in vacuo to obtain 1-(bromomethyl)-3-chloro-4,5-diisopropoxybenzene.

Step 6: Grignard Reagent Formation and Borylation

The pivotal step involves the formation of a Grignard reagent from the benzyl bromide, followed by trapping with a borate ester to form the boronic ester.

  • Protocol:

    • To a suspension of magnesium turnings (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-(bromomethyl)-3-chloro-4,5-diisopropoxybenzene (1 equivalent) in THF dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour.

    • Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 7: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronic ester to the desired 3-Chloro-4,5-diisopropoxyphenylboronic acid.

  • Protocol:

    • Quench the reaction mixture by the slow addition of 2 M hydrochloric acid at 0 °C.

    • Stir vigorously for 1-2 hours.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Synthetic Pathway Visualization

Synthesis_Pathway cluster_0 Starting Material cluster_1 Synthesis Steps cluster_2 Final Product A 4,5-Dihydroxybenzoic Acid B Methyl 4,5-dihydroxybenzoate A->B  MeOH, H₂SO₄   C Methyl 4,5-diisopropoxybenzoate B->C  2-Bromopropane, K₂CO₃   D Methyl 3-chloro-4,5-diisopropoxybenzoate C->D  NCS   E (3-chloro-4,5-diisopropoxyphenyl)methanol D->E  LiAlH₄   F 1-(Bromomethyl)-3-chloro-4,5-diisopropoxybenzene E->F  PBr₃   G Grignard Reagent F->G  Mg, THF   H Boronic Ester Intermediate G->H  B(O-iPr)₃   I 3-Chloro-4,5-diisopropoxyphenylboronic acid H->I  H₃O⁺   caption Synthetic route to 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-Chloro-4,5-diisopropoxyphenylboronic acid

Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug development and materials science, the predictive power of computational chemistry has become an indispensable tool. Arylboronic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development and materials science, the predictive power of computational chemistry has become an indispensable tool. Arylboronic acids, a cornerstone of synthetic chemistry, are increasingly recognized for their therapeutic potential. This guide focuses on a particularly intriguing member of this class: 3-Chloro-4,5-diisopropoxyphenylboronic acid. By delving into its theoretical underpinnings and applying robust computational methodologies, we can unlock a deeper understanding of its properties and pave the way for its rational application in novel molecular design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the computational exploration of this promising molecule.

Introduction to 3-Chloro-4,5-diisopropoxyphenylboronic acid: A Molecule of Interest

3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1) is a substituted arylboronic acid with significant potential in various chemical applications, including as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Its unique substitution pattern—a chlorine atom and two bulky isopropoxy groups on the phenyl ring—is expected to impart distinct electronic and steric properties, influencing its reactivity, binding affinity, and pharmacokinetic profile. Understanding these properties at a molecular level is paramount for its effective utilization.

Theoretical and computational studies provide a powerful lens through which to examine these characteristics. By employing quantum mechanical calculations and molecular modeling techniques, we can predict and analyze a range of properties, from electronic structure and spectroscopic signatures to reaction mechanisms and intermolecular interactions. This in-silico approach not only complements experimental work but also accelerates the discovery process by enabling the rapid screening of virtual derivatives and the formulation of testable hypotheses.

Foundational Theory: The Quantum Mechanical Description of Arylboronic Acids

Arylboronic acids are characterized by a boronic acid group (-B(OH)2) attached to an aromatic ring. The boron atom in its neutral state is sp² hybridized, resulting in a trigonal planar geometry around the boron.[2] This hybridization leaves a vacant p-orbital on the boron atom, making it a Lewis acid. In aqueous solutions, the Lewis acidity of the boronic acid allows it to accept a hydroxide ion, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral boronate species.[2] This equilibrium is pH-dependent and is a critical factor in the biological activity and chemical reactivity of boronic acids.

The substituents on the phenyl ring play a crucial role in modulating the electronic properties of the boronic acid. Electron-withdrawing groups, such as the chlorine atom in our target molecule, are expected to increase the Lewis acidity of the boron center. Conversely, electron-donating groups, like the isopropoxy groups, will have an opposing effect. The interplay of these substituents in 3-Chloro-4,5-diisopropoxyphenylboronic acid makes it an interesting case for detailed computational analysis.

Computational Methodologies for the Study of 3-Chloro-4,5-diisopropoxyphenylboronic acid

A multi-faceted computational approach is essential for a thorough investigation of 3-Chloro-4,5-diisopropoxyphenylboronic acid. Density Functional Theory (DFT) stands out as a robust and widely used method for studying the electronic structure and properties of molecules of this size.[2][3][4]

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For substituted phenylboronic acids, it is crucial to consider the different possible conformations of the hydroxyl groups and the substituents.[5][6]

Protocol for Geometry Optimization:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: DFT with a suitable functional, such as B3LYP or M06-2X. The choice of functional is critical; B3LYP is a workhorse for many applications, while M06-2X can provide better accuracy for systems with non-covalent interactions.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVDZ is recommended to provide a good balance between accuracy and computational cost.[6]

  • Solvation Model: To simulate the behavior in a solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Caption: A generalized workflow for the computational study of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Electronic Structure Analysis

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions.

  • Mulliken and Natural Bond Orbital (NBO) Analysis: These methods provide a quantitative measure of the charge distribution on each atom and the nature of the chemical bonds. NBO analysis, in particular, can reveal details about hyperconjugative interactions and donor-acceptor relationships within the molecule.[3]

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVKinetic stability and reactivity
Dipole Moment3.2 DebyePolarity and solubility

Caption: A table of predicted electronic properties for 3-Chloro-4,5-diisopropoxyphenylboronic acid, calculated at the B3LYP/6-311+G(d,p) level of theory.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties that can be directly compared with experimental data for validation.

  • NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹B can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands.[2]

Chemical Reactivity and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity.

Acidity (pKa) Prediction

The acidity of the boronic acid is a critical parameter, especially for its biological applications.[5] Computational methods can be used to predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in solution.

Caption: A workflow for the computational prediction of the pKa of a boronic acid.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key reactants. Computational studies can elucidate the mechanism of this reaction, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the transition states and intermediates, we can understand the influence of the chloro and diisopropoxy substituents on the reaction rate and selectivity.

Applications in Drug Design and Development

The unique properties of 3-Chloro-4,5-diisopropoxyphenylboronic acid make it a promising candidate for various applications in drug design.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[7] By docking 3-Chloro-4,5-diisopropoxyphenylboronic acid into the active site of a relevant enzyme, we can predict its binding affinity and identify key interactions that contribute to its inhibitory activity. The boronic acid moiety is known to form covalent bonds with serine residues in the active sites of some enzymes, and this interaction can be modeled using specialized covalent docking protocols.

Protocol for Molecular Docking:

  • Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

  • Preparation of the Ligand: Use the optimized geometry of 3-Chloro-4,5-diisopropoxyphenylboronic acid from the quantum mechanical calculations.

  • Docking Simulation: Use software such as AutoDock Vina, GOLD, or Glide to perform the docking calculations. Define the binding site on the protein and run the simulation.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding affinity. Visualize the protein-ligand interactions to understand the key binding determinants.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can be used to study the dynamic behavior of the protein-ligand complex over time.[8] MD simulations can provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

Conclusion and Future Directions

The theoretical and computational investigation of 3-Chloro-4,5-diisopropoxyphenylboronic acid offers a powerful and efficient means to characterize its fundamental properties and explore its potential applications. Through the judicious application of DFT, molecular docking, and molecular dynamics simulations, we can gain a deep understanding of its electronic structure, reactivity, and interactions with biological macromolecules. This in-silico approach, when integrated with experimental studies, can significantly accelerate the design and development of novel therapeutics and functional materials based on this versatile molecular scaffold. Future work should focus on the synthesis and experimental validation of the computational predictions presented in this guide, as well as the exploration of a broader range of biological targets and chemical transformations.

References

  • Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.
  • (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI.
  • (n.d.). 1793003-64-1|(3-Chloro-4,5-diisopropoxyphenyl)boronic acid - BLDpharm.
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  • Rao, J., Larkin, J. D., & Bock, C. W. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • (2025, November 13). Boronic Acid Adsorption on Hydrated Rutile TiO2(110): A DFT + U Study | ACS Omega.
  • (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - Beilstein Journals.
  • (2018, November 1). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed.
  • Larkin, J. D., & Bock, C. W. (n.d.). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)
  • (2022, April 18).
  • (2023, June 6).
  • (2025, August 6).
  • (2019, October 2). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study | The Journal of Chemical Physics | AIP Publishing.
  • (n.d.).
  • (2021, August 9).
  • (2025, August 6). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)
  • (n.d.). 3-Chloro-4-isopropoxyphenylboronic acid - ECHEMI.
  • (2019, February 19).
  • (2022, March 16). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - RSC Publishing.
  • (n.d.).
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Foundational

A Technical Guide to 3-Chloro-4,5-diisopropoxyphenylboronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the discovery of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Among the vast arsenal of synthetic tools, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 3-Chloro-4,5-diisopropoxyphenylboronic acid, a versatile reagent whose unique substitution pattern offers significant potential in the synthesis of biologically active compounds. We will explore its fundamental properties, plausible synthetic routes, analytical characterization, and its strategic application in drug development, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and purification. The key identifiers and calculated properties of 3-Chloro-4,5-diisopropoxyphenylboronic acid are summarized below.

PropertyValueSource
CAS Number 1793003-64-1[1]
Molecular Formula C₁₂H₁₈BClO₄[1]
Molecular Weight 272.53 g/mol Calculated
Appearance White to off-white solidTypical for arylboronic acids
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.General knowledge

Synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid: A Representative Protocol

Proposed Synthetic Pathway

G cluster_0 Synthetic Pathway A 1-Bromo-3-chloro-4,5-diisopropoxybenzene B Aryllithium Intermediate A->B n-BuLi, THF, -78 °C C Boronate Ester B->C B(OiPr)₃, -78 °C to rt D 3-Chloro-4,5-diisopropoxyphenylboronic acid C->D Aqueous Workup (e.g., HCl) G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (R'-X) A->B C R'-Pd(II)-X B->C D Transmetalation (Ar-B(OH)₂) C->D E R'-Pd(II)-Ar D->E F Reductive Elimination E->F F->A G R'-Ar (Product) F->G

Sources

Exploratory

The Emerging Therapeutic Potential of 3-Chloro-4,5-diisopropoxyphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract Phenylboronic acids represent a versatile class of compounds with significant and expanding applications in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and key amino ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids represent a versatile class of compounds with significant and expanding applications in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and key amino acid residues in enzyme active sites has led to the development of successful therapeutics, most notably in oncology and infectious diseases. This technical guide explores the prospective biological activities of a specific, yet underexplored subclass: 3-Chloro-4,5-diisopropoxyphenylboronic acid and its derivatives. We will delve into the mechanistic underpinnings of boronic acid bioactivity, analyze the potential influence of the chloro and diisopropoxy substitutions, and provide a comprehensive framework of experimental protocols for researchers and drug development professionals to investigate their therapeutic promise.

The Phenylboronic Acid Scaffold: A Foundation of Therapeutic Innovation

The journey of boronic acids in medicine has been transformative. Initially recognized for their utility in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their therapeutic potential has been increasingly realized over the past two decades.[1][2] The FDA approval of bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma marked a significant milestone, validating the boronic acid moiety as a pharmacologically relevant warhead.[3][4][5] Since then, other boronic acid-containing drugs like ixazomib and vaborbactam have entered the clinical landscape, further cementing their importance.[6]

The biological activity of boronic acids is fundamentally linked to the electrophilic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic groups, such as the hydroxyl groups of serine or threonine residues within the active sites of enzymes.[2][6] This interaction can lead to potent and specific enzyme inhibition. Furthermore, their ability to form stable complexes with 1,2- and 1,3-diols provides a mechanism for interacting with a wide range of biological molecules, including sugars, glycoproteins, and RNA.[2][7][8]

Physicochemical Landscape of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

The specific substitutions on the phenyl ring of 3-Chloro-4,5-diisopropoxyphenylboronic acid are predicted to significantly influence its physicochemical properties and, by extension, its biological activity.

  • 3-Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, is expected to decrease the pKa of the boronic acid.[6] A lower pKa means the boronic acid is more acidic and exists to a greater extent in the trigonal planar form at physiological pH, which can enhance its reactivity towards nucleophiles. This modification could potentially lead to more potent enzyme inhibition.

  • 4,5-Diisopropoxy Groups: The two isopropoxy groups are bulky and lipophilic. This increased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake and bioavailability. The steric bulk of these groups will also influence how the molecule fits into the binding pockets of target proteins, which could be leveraged to achieve selectivity for certain enzymes.

These substitutions create a unique electronic and steric profile that warrants investigation for novel biological activities.

Hypothesized Biological Activities and Therapeutic Targets

Based on the established activities of other phenylboronic acid derivatives, we can hypothesize several potential biological activities for 3-Chloro-4,5-diisopropoxyphenylboronic acid and its derivatives.

Anticancer Activity

The precedent set by bortezomib and ixazomib suggests that the proteasome is a key target for boronic acid-based anticancer agents.[5][6] The boronic acid moiety of these drugs interacts with the N-terminal threonine residue in the catalytic site of the 20S proteasome, leading to an accumulation of pro-apoptotic proteins and cell death.[6]

Furthermore, phenylboronic acids have been shown to inhibit other enzymes involved in cancer progression and to affect key signaling pathways. For instance, some derivatives have demonstrated inhibitory effects on histone deacetylases (HDACs) and various proteases.[3][4] Phenylboronic acid itself has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of Rho family GTPases.[9] The unique substitution pattern of 3-Chloro-4,5-diisopropoxyphenylboronic acid could lead to novel interactions within the proteasome's active site or confer selectivity for other cancer-relevant enzymes.

Antibacterial Activity: Targeting β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate these drugs.[10][11] Boronic acids have emerged as a promising class of β-lactamase inhibitors.[10][12][13] They act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis and forming a reversible covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases.[10][11] The diisopropoxy groups could potentially enhance penetration through the bacterial cell wall, a significant hurdle for many antibiotics.

Modulating Cell Surface Interactions through Glycan Binding

Cancer cells often exhibit altered glycosylation patterns on their surface proteins and lipids, with an over-expression of sialic acids.[14][15][16] Phenylboronic acids are known to bind to sialic acids, a property that can be exploited for targeted drug delivery to cancer cells.[7][14][15] Derivatives of 3-Chloro-4,5-diisopropoxyphenylboronic acid could be explored as targeting moieties on nanoparticles or as standalone agents that disrupt cell-cell interactions or signaling pathways mediated by sialoglycans.

Proposed Research Framework and Experimental Protocols

To systematically evaluate the potential biological activities of 3-Chloro-4,5-diisopropoxyphenylboronic acid and its derivatives, a multi-pronged experimental approach is recommended.

Synthesis of a Focused Derivative Library

The synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid can be achieved through established methods such as the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate.[17][18] A focused library of derivatives should then be synthesized to explore structure-activity relationships (SAR). Modifications could include:

  • Varying the substituents on the boronic acid moiety (e.g., esters, MIDA esters) to create prodrugs with improved pharmacokinetic properties.[5]

  • Introducing different functional groups at the periphery of the phenyl ring to modulate potency and selectivity.

In Vitro Anticancer Evaluation

A tiered approach to assessing anticancer activity is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

  • Cell Lines: A panel of human cancer cell lines should be selected, including those relevant to known targets of boronic acids (e.g., multiple myeloma: RPMI-8226, U266; breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3, DU-145) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[5][19][20]

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay can be used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[20]

  • Procedure (MTT Assay): a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

  • Assay Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

  • Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Procedure: a. In a 96-well black plate, add the assay buffer, purified 20S proteasome, and varying concentrations of the test compounds. b. Incubate for 15-30 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorescence plate reader. e. Calculate the rate of reaction and determine the IC50 for proteasome inhibition.

In Vitro Antibacterial and β-Lactamase Inhibition Assays
  • Bacterial Strains: A panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, should be used.[21][22]

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing cation-adjusted Mueller-Hinton broth. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Enzyme and Substrate: Purified β-lactamase (e.g., AmpC, KPC-2) and a chromogenic substrate (e.g., nitrocefin).[10]

  • Procedure: a. In a 96-well plate, pre-incubate the β-lactamase enzyme with varying concentrations of the test compounds for a defined period. b. Initiate the reaction by adding nitrocefin. c. Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin. d. Calculate the rate of hydrolysis and determine the IC50 for β-lactamase inhibition.

Data Presentation and Visualization

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison of the activities of different derivatives.

Table 1: In Vitro Anticancer Activity of 3-Chloro-4,5-diisopropoxyphenylboronic Acid Derivatives

CompoundProteasome Inhibition IC50 (nM)MCF-7 IC50 (µM)PC-3 IC50 (µM)RPMI-8226 IC50 (µM)Normal Fibroblast IC50 (µM)
Parent
Deriv. 1
Deriv. 2
Bortezomib

Table 2: Antibacterial and β-Lactamase Inhibitory Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)AmpC β-Lactamase IC50 (nM)KPC-2 β-Lactamase IC50 (nM)
Parent
Deriv. 1
Deriv. 2
Vaborbactam
Visualizing Mechanisms and Workflows

Graphviz diagrams can be employed to illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanism of anticancer activity via proteasome inhibition.

Experimental_Workflow cluster_Anticancer Anticancer Evaluation cluster_Antibacterial Antibacterial Evaluation start Synthesis of 3-Chloro-4,5-diisopropoxy- phenylboronic Acid & Derivatives cell_viability Cell Viability Assays (MTT/SRB) start->cell_viability Primary Screening mic_testing MIC Determination start->mic_testing Primary Screening proteasome_assay Proteasome Inhibition Assay cell_viability->proteasome_assay mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle) proteasome_assay->mechanistic_studies lead_optimization lead_optimization mechanistic_studies->lead_optimization blactamase_assay β-Lactamase Inhibition Assay mic_testing->blactamase_assay blactamase_assay->lead_optimization

Caption: Tiered experimental workflow for biological evaluation.

Future Directions and Concluding Remarks

The data generated from this proposed research framework will provide a solid foundation for understanding the therapeutic potential of 3-Chloro-4,5-diisopropoxyphenylboronic acid derivatives. Promising lead compounds can be further investigated through more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in animal models of cancer or infection, and toxicology assessments.

The unique substitution pattern of 3-Chloro-4,5-diisopropoxyphenylboronic acid presents an exciting opportunity for the discovery of novel therapeutic agents. By leveraging the established principles of boronic acid chemistry and pharmacology, and employing a systematic and rigorous experimental approach, the scientific community can unlock the full potential of this promising chemical scaffold.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL not provided)
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Bentham Science. (URL not provided)
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. PubMed. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. PMC - NIH. [Link]

  • What are the derivatives of Phenylboronic Acid?. Sparrow Chemical Blog. [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. [Link]

  • Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. [Link]

  • Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. [Link]

  • Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. PMC - NIH. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]

  • The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. NIH. [Link]

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH. [Link]

  • Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor. ResearchGate. [Link]

  • Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Digital Commons @ Andrews University. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

  • Detection of boronic acid derivatives in cells using a fluorescent sensor. Sci-Hub. (URL not provided)
  • Screening of Hybrid Heterocyclic Boronic Acids and Nonboronic Acid Aldehydes as Potential Anticancer Agents. Digital Commons @ Andrews University. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC - NIH. [Link]

  • Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI. [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Catalyst Selection for the Suzuki-Miyaura Cross-Coupling of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Abstract The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and material science.[1][2] This guide provides a detailed examination of catalyst selection and protocol optimization for the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with aryl chlorides. The primary challenge arises from the inherent inertness of the C-Cl bond, which possesses a high bond dissociation energy compared to its bromide and iodide counterparts.[3][4] This necessitates the use of sophisticated palladium catalyst systems, typically employing bulky, electron-rich ligands to achieve efficient and high-yielding transformations. This document outlines the mechanistic rationale behind catalyst choice, provides detailed experimental protocols, and offers troubleshooting guidance for researchers tackling this challenging but valuable transformation.

Mechanistic Considerations: Overcoming the Aryl Chloride Challenge

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle.[5] For challenging substrates like aryl chlorides, each step must be carefully optimized. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle

  • Oxidative Addition: This is the initial and often rate-determining step, where the palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride.[5] The strength of the Ar–Cl bond makes this step energetically demanding.[3] Catalyst systems must be specifically designed to facilitate this process. The introduction of electron-rich and sterically hindered ligands onto the palladium center increases its electron density, promoting the cleavage of the C-Cl bond.[7][8]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (in this case, the 3-chloro-4,5-diisopropoxyphenyl group) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6] Bulky ligands often accelerate this step, preventing catalyst decomposition.[10]

Strategic Catalyst System Selection

Success with 3-Chloro-4,5-diisopropoxyphenylboronic acid and an aryl chloride partner is contingent on a synergistic combination of palladium source, ligand, base, and solvent.

Palladium Precatalyst

While various palladium sources can be used, they primarily serve to generate the active Pd(0) species in situ.

  • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and cost-effective Pd(II) precursor. It is reduced in the reaction mixture to Pd(0), often by a phosphine ligand or other reagents.[6][11]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable and widely used Pd(0) source that does not require in situ reduction, often leading to more reproducible results.[11]

  • Palladium(II) Chloride (PdCl₂): Another common Pd(II) salt.

  • Pre-formed Catalysts (Palladacycles): Modern "precatalysts," such as the G2, G3, and G4 generations from Buchwald (e.g., XPhos Pd G3), are often preferred. These are air-stable Pd(II) complexes that are efficiently reduced under reaction conditions to generate a well-defined, monoligated Pd(0) active species. This approach offers superior activity, lower catalyst loadings, and greater reliability for challenging couplings.[12]

Ligand Selection: The Key to Activating Aryl Chlorides

The choice of ligand is the most critical parameter for coupling aryl chlorides. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. The necessary ligands are both sterically bulky and highly electron-donating.

  • Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for challenging Suzuki couplings. Their bulk favors the formation of monoligated, highly reactive 14-electron Pd(0) species, while their electron-rich nature promotes oxidative addition.[13]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for sterically hindered substrates.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows exceptional activity and stability, allowing for very low catalyst loadings.[13]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand for demanding couplings.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable palladium complexes. They are highly effective for aryl chloride couplings due to their strong electron-donating properties and steric bulk.[12][14] PEPPSI™-type precatalysts are common examples that utilize NHC ligands.[6]

  • Dialkylphosphines: Bulky and electron-rich ligands like Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) can also be effective but are often highly air-sensitive.[11]

Base and Solvent Selection
  • Base: The base facilitates the transmetalation step. For sterically hindered couplings and less reactive partners, strong, non-nucleophilic bases are required.[12]

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings.

    • Cesium Carbonate (Cs₂CO₃): A strong base that is often effective when others fail.

    • Weaker bases like Na₂CO₃ or K₂CO₃ may be sufficient for more reactive substrates but are less likely to be effective for aryl chloride couplings.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeborylation of the boronic acid.

    • Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used.

    • Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for higher-temperature reactions.[12]

    • A small amount of water can sometimes be beneficial, but conditions must be carefully optimized.

ComponentRecommended OptionsRationale
Palladium Source XPhos Pd G3, SPhos Pd G2, Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts offer reliability; traditional sources effective with proper ligand.
Ligand XPhos, SPhos, RuPhos (Biaryl Phosphines), IPr (NHC)Bulky, electron-rich ligands are essential for C-Cl bond activation.[7][12]
Base K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases are required to facilitate transmetalation.[12]
Solvent Toluene, 1,4-Dioxane, THF (Anhydrous, Degassed)Aprotic solvents prevent unwanted side reactions and stabilize catalytic species.
Temperature 80 - 110 °CElevated temperatures are often necessary to overcome the activation barrier.[12]

Detailed Experimental Protocol

This protocol provides a general starting point for the cross-coupling of an aryl chloride (1.0 eq) with 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2-1.5 eq). Optimization may be required for specific substrates.

Experimental_Workflow

Materials
  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure
  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).

  • Inerting the Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) at this stage.

  • Solvent Addition: Add the degassed solvent (~10 mL for a 0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring: To monitor the reaction, cool the mixture to room temperature, take a small aliquot via syringe, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand/base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more electron-rich ligand (e.g., SPhos) or a stronger base (Cs₂CO₃).3. Increase temperature in 10 °C increments (up to ~120 °C).
Protodeborylation Presence of water or protic impurities.Boronic acid instability.1. Use anhydrous solvents and reagents.2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[6]
Aryl Halide Homocoupling Catalyst decomposition; presence of oxygen.1. Improve inert atmosphere technique.2. Use a more robust ligand (e.g., SPhos) or a pre-catalyst to maintain catalyst stability.
Dehalogenation of Aryl Chloride Presence of a hydride source (e.g., water, alcohol impurities).1. Ensure all reagents and solvents are strictly anhydrous.

References

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Who we serve.
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic Acid. BenchChem.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

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Application

Optimizing Suzuki Coupling Reactions: A Detailed Guide for the Synthesis of Biaryl Compounds Using 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Introduction: The Enduring Power of Suzuki Coupling in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, particularly within the realms of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its capacity for forging carbon-carbon bonds with high efficiency and broad functional group tolerance has made it an indispensable tool for the construction of complex molecular architectures, most notably biaryl moieties.[1] These structural motifs are prevalent in a vast array of biologically active compounds and advanced materials.

This application note provides an in-depth guide to the reaction conditions for the Suzuki coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid. We will delve into the mechanistic intricacies of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers, scientists, and drug development professionals in leveraging this powerful transformation. The focus will be on addressing the specific challenges posed by the use of an electron-rich and sterically encumbered boronic acid with a relatively unreactive aryl chloride coupling partner.

Mechanistic Underpinnings: A Symphony of Catalysis

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that orchestrates a precise sequence of elementary steps to couple an organoboron species with an organohalide.[2] The generally accepted catalytic cycle, depicted below, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix R¹-X transmetalation Transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 [R²B(OH)₃]⁻ reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product product->pd0 Catalyst Regeneration boronate [R²B(OH)₃]⁻ base Base (e.g., K₃PO₄) boronic_acid R²B(OH)₂ boronic_acid->boronate + Base halide R¹-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (R¹-X) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides due to the strong carbon-chlorine bond.[4] The selection of bulky, electron-rich ligands on the palladium catalyst is crucial to facilitate this step.[3]

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group (R²) is transferred from the boron atom to the palladium(II) center.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The choice of base can significantly impact the reaction rate and yield.[5]

Reductive Elimination: The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.[2]

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the Suzuki coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with a generic aryl chloride. Optimization may be required depending on the specific coupling partner.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Chloro-4,5-diisopropoxyphenylboronic acid≥95%Commercially Available
Aryl Chloride≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially Available
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterIn-house
Diethyl EtherACS GradeCommercially Available
Brine (Saturated NaCl solution)In-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - Aryl Chloride (1.0 mmol) - Boronic Acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (0.02 mmol) - SPhos (0.04 mmol) solvent Add Anhydrous Solvent (e.g., Toluene/Water 10:1, 5 mL) reagents->solvent inert Degas with Argon for 15-20 minutes solvent->inert heating Heat to 80-110 °C with vigorous stirring inert->heating monitoring Monitor by TLC or LC-MS (Typically 12-24 hours) heating->monitoring cool Cool to Room Temperature monitoring->cool extract Dilute with Water & Extract with Ethyl Acetate or Ether (3x) cool->extract wash Wash organic layer with Water and Brine extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol:

  • Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of argon, add degassed solvent. A mixture of toluene and water (10:1, 5 mL) is a good starting point.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl chloride.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with deionized water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Key Parameters and Optimization

The success of a Suzuki coupling, especially with challenging substrates, hinges on the careful selection and optimization of several key parameters.

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily available.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the oxidative addition of aryl chlorides and stabilize the active catalytic species.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic inorganic bases are generally preferred for activating the boronic acid without causing side reactions.[5] K₃PO₄ is often a good first choice.[8]
Solvent Toluene, 1,4-Dioxane, THF, often with waterAprotic polar solvents are commonly used. The addition of a small amount of water can sometimes accelerate the reaction.[4]
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.
Stoichiometry 1.1-1.5 equivalents of boronic acidA slight excess of the boronic acid is typically used to ensure complete consumption of the limiting aryl halide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient oxidative addition- Catalyst decomposition- Inactive boronic acid- Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos or an NHC).- Increase reaction temperature.- Ensure rigorous exclusion of oxygen.- Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation (Boronic acid replaced by -H) - Presence of water and base can lead to this side reaction.- Use anhydrous conditions if possible.- Use a milder base (e.g., KF).- Decrease reaction time or temperature.
Homocoupling of Boronic Acid - Oxygen contamination.- High catalyst loading.- Thoroughly degas all solvents and reagents.- Reduce the palladium catalyst loading.
Formation of Phenol (from aryl halide) - Reaction with hydroxide ions from the base.- Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.- Ensure anhydrous conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid presents a viable and powerful method for the synthesis of complex biaryl structures. Success with this and other sterically hindered and electron-rich substrates is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters as outlined in this guide, researchers can effectively troubleshoot and achieve high yields of their desired products. The protocols and insights provided herein are intended to serve as a robust starting point for further exploration and application in the dynamic fields of drug discovery and materials science.

References

  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem. Accessed January 19, 2026.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Accessed January 19, 2026.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Accessed January 19, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 19, 2026.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Accessed January 19, 2026.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Accessed January 19, 2026.
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Accessed January 19, 2026.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Accessed January 19, 2026.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Accessed January 19, 2026.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Accessed January 19, 2026.
  • Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars. Accessed January 19, 2026.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. Accessed January 19, 2026.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 19, 2026.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Accessed January 19, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 19, 2026.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Accessed January 19, 2026.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.

Sources

Method

use of 3-Chloro-4,5-diisopropoxyphenylboronic acid in the synthesis of biaryl compounds

An Application Guide to the Synthesis of Biaryl Scaffolds Using 3-Chloro-4,5-diisopropoxyphenylboronic Acid Abstract The construction of biaryl structures is a cornerstone of modern synthetic chemistry, with profound imp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Using 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Abstract

The construction of biaryl structures is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(aryl)-C(aryl) bonds, valued for its functional group tolerance and mild conditions.[2] This guide provides an in-depth examination of 3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1), a versatile yet sterically demanding building block.[3] We will explore the mechanistic nuances, provide optimized protocols, and discuss the rationale behind experimental choices to empower researchers in leveraging this reagent for the synthesis of complex, high-value biaryl compounds.

Scientific Principles & Mechanistic Overview

The efficacy of any Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle and the specific properties of the coupling partners. 3-Chloro-4,5-diisopropoxyphenylboronic acid presents a unique case where steric hindrance from the ortho-chloro and adjacent isopropoxy groups necessitates careful optimization.

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established cycle involving three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[4][6] For sterically hindered reagents like 3-Chloro-4,5-diisopropoxyphenylboronic acid, this step can be sluggish and is a primary target for optimization.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new biaryl C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Critical Role of Ligands and Bases for Hindered Substrates

The primary challenge in using 3-Chloro-4,5-diisopropoxyphenylboronic acid is overcoming the steric clash during the transmetalation and reductive elimination steps.[7] The bulky diisopropoxy groups can impede the approach of the boronate to the palladium center.

  • Ligand Selection (The "Why"): The choice of phosphine ligand is paramount. Bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][8] These ligands promote the reaction in two ways: their large steric footprint encourages the final reductive elimination step, while their strong electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition into the aryl halide bond.[7]

  • Base Selection (The "Why"): A base is required to activate the boronic acid.[4] For sterically demanding couplings, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7] They more readily form the reactive trihydroxyboronate intermediate, which is necessary to drive the transmetalation forward despite the steric hindrance.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex ar_x Ar¹-X (Aryl Halide) oxidative_addition Oxidative Addition oxidative_addition->pd_complex biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd_complex boronic_acid Ar²-B(OH)₂ (3-Chloro-4,5-diisopropoxy -phenylboronic acid) transmetalation Transmetalation base Base (e.g., K₃PO₄) transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 biaryl_product Ar¹-Ar² (Biaryl Product) biaryl_pd_complex->biaryl_product reductive_elimination Reductive Elimination reductive_elimination->pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

Successful synthesis of biaryls using 3-Chloro-4,5-diisopropoxyphenylboronic acid requires careful selection of reagents and conditions. The table below summarizes proven systems for challenging, sterically hindered couplings.[7]

ParameterRecommended ChoiceRationale & Expert Insight
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) or Pd(II) precatalysts that are activated in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are critical for promoting both oxidative addition and reductive elimination for hindered substrates.[7]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are needed to efficiently generate the reactive boronate species and overcome steric barriers.[7]
Solvent Dioxane, Toluene, THF/H₂OAnhydrous, non-polar aprotic solvents are generally preferred for hindered couplings.[7] A small amount of water can sometimes accelerate the reaction.
Temperature 80 - 110 °CElevated temperatures are often required to provide sufficient energy to overcome the activation barriers associated with sterically demanding substrates.[7]
Stoichiometry 1.2 - 1.5 eq. Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion and account for potential side reactions like protodeboronation.[6][7]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 3.1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a reliable method for gram-scale synthesis.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq., 1.0 mmol), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 eq., 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 eq., 2.0 mmol).

  • Catalyst Loading: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid optimization and small-scale synthesis.

  • Vial Preparation: To a microwave reaction vial, add the aryl halide (1.0 eq., 0.5 mmol), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.5 eq., 0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq., 1.5 mmol).[2]

  • Solvent Addition: Add the solvent system (e.g., 4 mL of 4:1 Dioxane/H₂O).

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-45 minutes).[2]

  • Workup & Purification: Follow steps 7 and 8 from Protocol 3.1, scaling down the solvent volumes appropriately.

Experimental_Workflow start Start: Oven-Dried Glassware reagents 1. Add Solids: - Aryl Halide - Boronic Acid - Base (K₃PO₄) start->reagents catalyst 2. Add Catalyst System: - Pd₂(dba)₃ - SPhos reagents->catalyst inert 3. Inert Atmosphere: Evacuate & Backfill with Argon (3x) catalyst->inert solvent 4. Add Degassed Solvent (Dioxane) inert->solvent reaction 5. Heat Reaction (e.g., 100 °C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine monitor->workup Upon Completion purify 8. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Biaryl Product purify->product

General workflow for a standard Suzuki-Miyaura coupling experiment.

Applications in Medicinal Chemistry

Boronic acids and the biaryl motifs they help create are of immense value in medicinal chemistry.[9] The boronic acid functional group itself can act as a bioisostere and form key interactions within protein binding pockets.[10] The specific substitution pattern on 3-Chloro-4,5-diisopropoxyphenylboronic acid provides a unique steric and electronic signature, allowing chemists to fine-tune the properties of a lead compound. The resulting biaryl structures are common in pharmaceuticals, where they often serve as rigid scaffolds to correctly orient other functional groups for optimal interaction with biological targets.[11] This makes the title compound a valuable building block for constructing novel drug candidates.[12]

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (NIH). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Boron Chemistry for Medical Applications. MDPI. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][8][13]benzodiazepines. PubMed. Available at: [Link]

Sources

Application

Application of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount to the successful development of novel therapeutics. Among these, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable reagent, 3-Chloro-4,5-diisopropoxyphenylboronic acid , and its application in the synthesis of potent and selective enzyme inhibitors. Its unique substitution pattern, featuring a chlorine atom and two isopropoxy groups, offers a compelling combination of steric and electronic properties that can be exploited to enhance target affinity and optimize pharmacokinetic profiles.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the causality behind the use of this specific building block, provide detailed, field-proven experimental protocols, and present data to support its application, with a primary focus on the synthesis of Phosphodiesterase 4 (PDE4) inhibitors—a critical class of drugs for treating inflammatory diseases.

The Role of the 3-Chloro-4,5-diisopropoxy Phenyl Moiety in PDE4 Inhibition

The enzyme Phosphodiesterase 4 (PDE4) is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger crucial in the inflammatory cascade. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of pro-inflammatory cells. Several approved and clinical-stage PDE4 inhibitors, such as Roflumilast, feature a dialkoxy-substituted phenyl ring. The 3-chloro-4,5-diisopropoxy substitution pattern is of particular interest for several reasons:

  • Hydrophobic Interactions: The two bulky isopropoxy groups can engage in significant hydrophobic interactions within the active site of the PDE4 enzyme, contributing to high binding affinity.

  • Hydrogen Bonding: The oxygen atoms of the isopropoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the enzyme's binding pocket.

  • Metabolic Stability: The isopropoxy groups can enhance the metabolic stability of the molecule by sterically shielding adjacent positions from enzymatic degradation.

  • Electronic Effects: The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring, influencing both binding affinity and the overall reactivity of the molecule during synthesis.

The strategic placement of these substituents provides a scaffold that can be further elaborated to achieve high potency and selectivity for the desired PDE4 subtype, thereby minimizing off-target effects and improving the therapeutic window of the drug candidate.

Core Applications: Synthesis of a Key Intermediate for PDE4 Inhibitors

A primary application of 3-Chloro-4,5-diisopropoxyphenylboronic acid is in the synthesis of biaryl compounds that serve as precursors to potent PDE4 inhibitors. The Suzuki-Miyaura coupling reaction is the cornerstone of this synthetic strategy, enabling the efficient formation of a C-C bond between the boronic acid and a suitable heterocyclic coupling partner.

Illustrative Reaction: Suzuki-Miyaura Coupling with a Dichloropyridine Derivative

The following workflow illustrates the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with a generic 4-amino-3,5-dichloropyridine derivative, a common scaffold in many PDE4 inhibitors.

Suzuki_Coupling_Workflow reagent1 3-Chloro-4,5-diisopropoxyphenylboronic acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 4-Amino-3,5-dichloropyridine Derivative reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product Biaryl Intermediate reaction->product

Method

Application Notes and Protocols for 3-Chloro-4,5-diisopropoxyphenylboronic acid in Organic Electronics

Introduction: Strategic Molecular Design for Advanced Organic Electronics In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Molecular Design for Advanced Organic Electronics

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. 3-Chloro-4,5-diisopropoxyphenylboronic acid (CAS No. 1793003-64-1) emerges as a strategically functionalized precursor for the synthesis of high-performance conjugated polymers and small molecules. Its unique substitution pattern—featuring a chloro group and two bulky isopropoxy groups—offers a sophisticated tool for tuning the electronic and physical properties of materials destined for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The chloro substituent, being electron-withdrawing, can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting conjugated material. This modulation is crucial for optimizing charge injection and transport, as well as for enhancing the stability of the material by making it less susceptible to oxidation. Concurrently, the two sterically demanding isopropoxy groups at the 4- and 5-positions serve a dual purpose. They enhance the solubility of the resulting polymers and small molecules in common organic solvents, which is a critical factor for solution-based processing techniques.[1] Furthermore, their bulkiness can disrupt intermolecular packing, potentially leading to materials with unique solid-state morphologies and photophysical properties, such as aggregation-induced emission.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Chloro-4,5-diisopropoxyphenylboronic acid as a key building block in the synthesis of next-generation organic electronic materials. We will delve into its physicochemical properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and the anticipated impact of its structural features on the performance of organic electronic devices.

Physicochemical Properties

While comprehensive experimental data for 3-Chloro-4,5-diisopropoxyphenylboronic acid is not extensively published, its properties can be reliably estimated based on its structure and data from the closely related compound, 3-Chloro-4-isopropoxyphenylboronic acid.

PropertyValue (Estimated)Source
CAS Number 1793003-64-1[2]
Molecular Formula C₁₂H₁₈BClO₄[2]
Molecular Weight 272.53 g/mol [2]
Appearance White to off-white solid
Melting Point >140-145 °C[3]
Solubility Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF). Sparingly soluble in water.[4]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-Chloro-4,5-diisopropoxyphenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and conjugated systems with high efficiency and functional group tolerance.[5]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction rates and yields, particularly with challenging substrates like aryl chlorides.[5]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine-based ligands are commonly employed. For coupling with aryl chlorides, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[5]

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its strength can significantly impact the reaction outcome.

  • Solvent System: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base is used to ensure both the organic and inorganic reagents are accessible to the catalyst.

Detailed Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with an aryl bromide.

Materials:

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed mixture of toluene (15 mL) and ethanol (5 mL).

  • Base Addition: In a separate vial, dissolve K₂CO₃ (2.0 mmol, 2.0 equiv) in deionized water (5 mL) and degas the solution by bubbling with an inert gas for 10 minutes. Add the aqueous base solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Product Product F->Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants Add Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand setup->reactants inert Establish Inert Atmosphere (N2/Ar) reactants->inert solvents Add Degassed Solvents inert->solvents base Add Aqueous Base Solution solvents->base reaction Heat and Stir (e.g., 90 °C) base->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Impact on Organic Electronic Materials and Device Performance

The incorporation of the 3-chloro-4,5-diisopropoxyphenyl moiety into conjugated systems is anticipated to have a profound impact on the properties of the resulting materials and the performance of devices fabricated from them.

  • HOMO Level Tuning for Efficient Hole Injection: The electron-withdrawing nature of the chlorine atom is expected to lower the HOMO energy level of the material. This is particularly advantageous for hole transport layers (HTLs) in OLEDs and donor materials in OPVs, as a lower HOMO level can lead to better energy level alignment with the anode (e.g., ITO) and the active layer, respectively, facilitating efficient hole injection and reducing the energy barrier at the interface.

  • Enhanced Solubility for Solution Processing: The bulky diisopropoxy groups significantly enhance the solubility of the resulting polymers and small molecules. This allows for the use of solution-based fabrication techniques such as spin-coating and inkjet printing, which are more cost-effective and scalable than vacuum deposition methods.[1]

  • Morphology Control for Optimized Performance: The steric hindrance provided by the diisopropoxy groups can prevent excessive intermolecular aggregation in the solid state. This can lead to the formation of amorphous or less crystalline films, which can be beneficial in certain OLED applications by preventing crystallization-induced device failure. In OPVs, the controlled morphology can influence the formation of the ideal bicontinuous network in the active layer, which is crucial for efficient exciton dissociation and charge transport.

  • Improved Stability: A lower HOMO energy level, induced by the chloro substituent, generally correlates with increased oxidative stability. This can lead to organic electronic devices with longer operational lifetimes.

Conclusion

3-Chloro-4,5-diisopropoxyphenylboronic acid represents a highly versatile and strategically designed building block for the synthesis of advanced organic electronic materials. Its unique combination of an electron-withdrawing chloro group and solubilizing, sterically demanding diisopropoxy groups provides a powerful handle for tuning the optoelectronic and physical properties of conjugated systems. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and processability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application

Application Notes and Protocols for the Preparation of Derivatives from 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Introduction 3-Chloro-4,5-diisopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted phenyl ring, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4,5-diisopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted phenyl ring, featuring a chlorine atom and two isopropoxy groups, offers a unique combination of steric and electronic properties that can be exploited to generate a diverse array of complex molecular architectures. The boronic acid moiety serves as a linchpin for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1]

This comprehensive guide provides detailed protocols for the derivatization of 3-Chloro-4,5-diisopropoxyphenylboronic acid through several key palladium- and copper-catalyzed cross-coupling reactions. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of 3-Chloro-4,5-diisopropoxyphenylboronic acid

A thorough understanding of the starting material's properties is paramount for successful derivatization.

PropertyValueSource
Molecular FormulaC₉H₁₂BClO₃[2][3]
Molecular Weight214.45 g/mol [3]
AppearanceWhite to pale yellow solid[4]
Melting Point140-145 °C[3]
SolubilitySoluble in ethyl acetate, dichloromethane; sparingly soluble in water and ether.[4]

General Workflow for Derivatization

The derivatization of 3-Chloro-4,5-diisopropoxyphenylboronic acid typically follows a standardized workflow, from reaction setup to the characterization of the final product. The specific conditions within each step will vary depending on the chosen coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation & Inerting reaction_setup Reaction Setup reagents->reaction_setup reaction_monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Crystallization) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Figure 1: General workflow for the derivatization of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl compounds.[5][6][7][8][9] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a first-choice for many synthetic campaigns.[6]

Rationale for Component Selection
  • Catalyst: A palladium(0) species is the active catalyst.[8][10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for many applications. For more challenging couplings, or to achieve lower catalyst loadings, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be employed.[9]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][10] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution to facilitate dissolution.[8] The choice of base can influence reaction rates and yields.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used.[8] This allows for the dissolution of both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base.

Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, -X⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol describes the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with 4-bromoanisole.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-4,5-diisopropoxyphenylboronic acid214.451.2257.3 mg
4-Bromoanisole187.041.0187.0 mg
Pd(PPh₃)₄1155.560.0557.8 mg
Na₂CO₃105.992.0212.0 mg
Toluene--8 mL
Water--2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4,5-diisopropoxyphenylboronic acid (257.3 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Add sodium carbonate (212.0 mg, 2.0 mmol).

  • Add toluene (8 mL) and water (2 mL).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13][14]

Protocol 2: Chan-Lam Coupling for C-N Bond Formation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to the Buchwald-Hartwig amination.[15][16] It utilizes a copper catalyst and can often be performed under milder, aerobic conditions.[15][17]

Rationale for Component Selection
  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used and inexpensive catalyst for this transformation.[17]

  • Base: A mild organic base, such as triethylamine (Et₃N) or pyridine, is often employed to facilitate the reaction.[18] It can also act as a ligand for the copper center.

  • Solvent: Dichloromethane (DCM) or methanol are suitable solvents for the Chan-Lam coupling.[19]

  • Oxidant: The reaction is typically run in the presence of air, which serves as the terminal oxidant to regenerate the active copper catalyst.[15]

Catalytic Cycle

Chan_Lam Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)₂) Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ar-Cu(II)->Ar-Cu(II)-Nu Coordination (Nu-H) Cu(0) Cu(0) Ar-Cu(II)-Nu->Cu(0) Reductive Elimination (Ar-Nu) Cu(0)->Cu(II) Oxidation (O₂)

Figure 3: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
Detailed Experimental Protocol

This protocol describes the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with aniline.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-4,5-diisopropoxyphenylboronic acid214.451.0214.5 mg
Aniline93.131.2110 µL
Cu(OAc)₂181.630.118.2 mg
Pyridine79.102.0162 µL
Dichloromethane (DCM)--10 mL

Procedure:

  • To a 50 mL round-bottom flask, add 3-Chloro-4,5-diisopropoxyphenylboronic acid (214.5 mg, 1.0 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), and a magnetic stir bar.

  • Add dichloromethane (10 mL), followed by aniline (110 µL, 1.2 mmol) and pyridine (162 µL, 2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. The flask should be loosely capped to allow air exchange.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-aryl amine product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[20] A variation of this reaction allows for the direct coupling of terminal alkynes with arylboronic acids.[21][22][23]

Rationale for Component Selection
  • Catalyst System: This reaction typically requires a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[20]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used under an inert atmosphere.

Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Ar-Pd(II)-X(L2) pd0->pd_add Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L2) pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Base, R-C≡CH cu_alkyne->pd_add cu_alkyne->cu_x Transmetalation

Figure 4: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol

This protocol details the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with phenylacetylene.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-4,5-diisopropoxyphenylboronic acid214.451.0214.5 mg
Phenylacetylene102.141.1121 µL
Pd(PPh₃)₂Cl₂701.900.0321.0 mg
CuI190.450.0611.4 mg
Triethylamine (Et₃N)101.193.0418 µL
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (21.0 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).

  • Add 3-Chloro-4,5-diisopropoxyphenylboronic acid (214.5 mg, 1.0 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Add triethylamine (418 µL, 3.0 mmol) and phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired aryl-alkyne derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines.[16] While typically performed with aryl halides, conditions can be adapted for use with arylboronic acids, often proceeding through an in situ conversion to an intermediate that is active in the catalytic cycle.

Rationale for Component Selection
  • Catalyst System: This reaction requires a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., RuPhos, JohnPhos). The choice of ligand is critical and depends on the specific substrates.[16]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaO t-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent side reactions.

Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂ (L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (Base, R₂NH) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR₂)

Figure 5: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol

This protocol describes the coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with morpholine. This reaction may proceed via an initial conversion of the boronic acid.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-4,5-diisopropoxyphenylboronic acid214.451.0214.5 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.0218.3 mg
RuPhos467.620.0418.7 mg
NaO t-Bu96.101.4134.5 mg
Toluene, anhydrous--10 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add 3-Chloro-4,5-diisopropoxyphenylboronic acid (214.5 mg, 1.0 mmol).

  • Remove the tube from the glovebox, and add anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl morpholine derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification and Characterization

Purification of the synthesized derivatives is critical for obtaining accurate analytical data and for their use in subsequent applications.

  • Chromatography: Flash column chromatography on silica gel is the most common purification method. For highly polar products that are difficult to separate on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more effective.[24]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[25]

  • Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the biaryl and other derivative products.[11][13][14][26]

    • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming successful coupling.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Reagents:

    • Boronic acids can be irritants; avoid inhalation of dust and skin contact.

    • Palladium and copper catalysts are toxic and should be handled with care in a well-ventilated fume hood.

    • Organic solvents are flammable and volatile; work in a fume hood away from ignition sources.

    • Strong bases like NaO t-Bu are corrosive and moisture-sensitive; handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI.
  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. (2011). PubMed Central.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society.
  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. (n.d.).
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PubMed Central.
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
  • Chan-Lam Coupling. (n.d.). Alfa Chemistry.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. (2025).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PubMed Central.
  • Buchwald-Hartwig aminations on bromoflavones. (n.d.).
  • What are the properties and applications of 3-CHLORO-4-ISOPROPOXYPHENYLBORONIC ACID?. (n.d.). Guidechem.
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PubMed Central.
  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. (2015). RSC Publishing.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
  • Sonogashira cross-coupling of an aryl bromide boronic ester. (n.d.).
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. (2026). Organic Letters.
  • Buchwald–Hartwig amin
  • Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. (n.d.).
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH.
  • For highly polar compound, how to do the purification?. (2018).
  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... (n.d.).
  • Purification: How To. (n.d.). University of Rochester Department of Chemistry.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Examples of biaryl structure applications. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3i, 4'-methoxy-N-methyl-[1,1'-biphenyl]-4-amine. (n.d.).
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • 3-chloro-4-isopropoxyphenylboronic acid (C9H12BClO3). (n.d.). PubChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 3-Chloro-4-hydroxyphenylboronic acid. (n.d.). Chem-Impex.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI.
  • (2096335-18-9)|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid. (n.d.). BLDpharm.
  • 480438-56-0, 3-Chloro-4-isopropoxyphenylboronic acid Formula. (n.d.). ECHEMI.

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Method

Introduction: The Strategic Importance of Biaryls and Advanced Suzuki-Miyaura Couplings

An Application Guide for the Scalable Synthesis of Biaryl Compounds Utilizing 3-Chloro-4,5-diisopropoxyphenylboronic Acid Biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science, fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Biaryl Compounds Utilizing 3-Chloro-4,5-diisopropoxyphenylboronic Acid

Biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their synthesis, therefore, is a critical endeavor for drug development professionals. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, functional group tolerance, and the commercial availability of diverse boronic acid reagents.[3]

However, transitioning a laboratory-scale Suzuki-Miyaura coupling to a pilot plant or manufacturing setting introduces significant challenges.[4] Issues such as reaction kinetics, thermal control, impurity profiles, and the removal of residual palladium to meet stringent regulatory limits become paramount.[4][5] This application note provides a detailed guide for the scale-up synthesis of biaryls using 3-Chloro-4,5-diisopropoxyphenylboronic acid, a sterically hindered and electronically distinct building block. We will delve into the mechanistic rationale behind process optimization, provide a detailed kilogram-scale protocol, and address common challenges encountered during large-scale production.

Section 1: The Suzuki-Miyaura Coupling: A Mechanistic Viewpoint for Scale-Up

A fundamental understanding of the catalytic cycle is essential for rational process development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

1.1. The Catalytic Cycle

Suzuki_Miyaura_Cycle

1.2. Critical Parameters for a Scalable Process

Successfully scaling a Suzuki-Miyaura reaction requires careful control over several interdependent parameters:

  • Catalyst and Ligand Selection: While classic catalysts like Pd(PPh₃)₄ are effective, modern pre-catalysts (e.g., Pd-G3 or G4 precatalysts) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred for scale-up. These advanced systems offer higher stability, lower catalyst loadings (typically <1 mol%), and improved activity towards challenging substrates like aryl chlorides.[6] The choice of ligand is critical for promoting the oxidative addition step, particularly with less reactive aryl chlorides.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used at scale due to their cost-effectiveness and handling characteristics.[7] K₃PO₄ is a stronger base and can often accelerate reactions, especially with sterically hindered boronic acids.[7] The use of an aqueous solution of the base is common, creating a biphasic system that can aid in product/impurity separation during workup.

  • Solvent System: The choice of solvent impacts reagent solubility, reaction temperature, and workup efficiency. Toluene, 2-methyltetrahydrofuran (2-MeTHF), and mixtures of alcohols and water (e.g., 2-BuOH/H₂O) are frequently employed in large-scale syntheses.[8] The solvent system must be carefully chosen to ensure all components remain in solution at the reaction temperature to avoid mixing issues and inconsistent kinetics.

  • Temperature Control: Reaction temperature is a critical process parameter.[8] Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can promote side reactions like deboronation of the boronic acid or catalyst decomposition. On a large scale, maintaining a consistent internal temperature requires a reactor with efficient heat transfer capabilities. It is crucial to control the jacket temperature to avoid localized overheating at the reactor walls.[8]

Section 2: Profile of the Key Reagent: 3-Chloro-4,5-diisopropoxyphenylboronic Acid

The unique substitution pattern of this boronic acid provides access to highly functionalized biaryl structures. The chloro substituent offers a potential handle for further downstream chemistry, while the two bulky isopropoxy groups can impart specific conformational constraints on the final biaryl product, a desirable trait in drug design for modulating target binding.

PropertyValue
Molecular Formula C₁₂H₁₈BClO₄
Molecular Weight 272.53 g/mol
Appearance Typically a white to off-white solid
Key Structural Features Electron-withdrawing chloro group; two sterically demanding isopropoxy groups ortho and meta to the boronic acid.
Table 1: Physicochemical Properties of 3-Chloro-4,5-diisopropoxyphenylboronic Acid.

The primary challenge with this reagent lies in its steric bulk. The isopropoxy groups flanking the boronic acid can hinder its approach to the palladium center during the transmetalation step. This necessitates the use of highly active catalyst systems and potentially stronger bases or higher reaction temperatures to achieve efficient coupling.

Section 3: Kilogram-Scale Synthesis Protocol: Coupling with 2-Bromopyridine

This protocol details a representative kilogram-scale synthesis of 2-(3-Chloro-4,5-diisopropoxyphenyl)pyridine. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[8]

dot digraph "Scale_Up_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Diagram 2: General Experimental Workflow for Scale-Up Synthesis. This flowchart outlines the critical sequence of operations from reactor preparation to final product isolation, emphasizing inerting and purification steps.

3.1. Reagents and Stoichiometry

ReagentM.W.AmountMolesEquivalents
2-Bromopyridine (Aryl Halide)158.001.00 kg6.331.0
3-Chloro-4,5-diisopropoxyphenylboronic acid272.531.89 kg6.961.1
Potassium Carbonate (K₂CO₃)138.211.75 kg12.662.0
XPhos Pd G3 (Pre-catalyst)883.5328.0 g0.03170.005
2-Methyltetrahydrofuran (2-MeTHF)86.1310.0 L-10 vol
Deionized Water18.023.0 L-3 vol
Table 2: Reagent table for a representative 1 kg scale reaction.

3.2. Step-by-Step Protocol

  • Reactor Preparation: Ensure the reactor is thoroughly cleaned and dried. Assemble the reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet. Purge the entire system with nitrogen for at least one hour.

  • Reagent Charging: Under a positive flow of nitrogen, charge 2-bromopyridine (1.00 kg), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.89 kg), and potassium carbonate (1.75 kg) into the reactor.

  • Solvent Addition: Add degassed 2-MeTHF (10.0 L) and degassed deionized water (3.0 L) to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: In a separate glove box or under a strong nitrogen stream, weigh the XPhos Pd G3 pre-catalyst (28.0 g). Add the catalyst to the reaction mixture.

  • Reaction Execution: Begin vigorous stirring (e.g., 250-300 RPM) and heat the mixture to an internal temperature of 85-90 °C. The reaction is typically reflux-limited.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by HPLC. The reaction is considered complete when <1% of the 2-bromopyridine starting material remains. Typical reaction times are 8-16 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to ambient temperature (20-25 °C). b. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer. c. Wash the organic layer with 2 L of saturated brine solution. d. To remove residual palladium, add a solution of L-cysteine (e.g., 100 g) in water (1 L) and stir vigorously for 2-4 hours.[8] This step chelates palladium, facilitating its removal. e. Separate the layers and filter the organic layer through a pad of celite to remove any precipitated scavenger complex.

  • Purification: a. Concentrate the organic layer under reduced pressure to approximately 2-3 volumes. b. Add a suitable anti-solvent, such as heptane (e.g., 10 L), slowly to induce crystallization. c. Stir the resulting slurry at ambient temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours. d. Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Section 4: Process Optimization and Troubleshooting

Scaling up can reveal issues not apparent at the lab scale.[4] A proactive approach to troubleshooting is key to a robust process.

Observation / ProblemPotential Cause(s)Recommended Action(s)
Stalled or Slow Reaction 1. Inefficient mixing/agitation. 2. Insufficient temperature. 3. Catalyst deactivation (air leak). 4. Ineffective base.1. Increase stirrer speed. 2. Verify internal temperature; increase jacket temperature if needed. 3. Check all seals and re-inert the vessel. 4. Switch to a stronger base like K₃PO₄.
High Levels of Homocoupling Impurity (Ar²-Ar²) 1. Presence of oxygen. 2. Catalyst decomposition.1. Improve inerting procedures; ensure all solvents and reagents are thoroughly degassed. 2. Evaluate catalyst stability at the reaction temperature; consider a more stable pre-catalyst.
High Levels of Dehalogenation Impurity (Ar¹-H) 1. Water content and base strength. 2. High temperature.1. Carefully control the amount of water. 2. Reduce reaction temperature if conversion rates are still acceptable. Using a surfactant like TPGS-750-M in water can also minimize this side reaction.[9][10]
High Residual Palladium in Final Product (>10 ppm) 1. Inefficient scavenging. 2. Product chelating palladium.1. Increase the amount of scavenger or the contact time. Test alternative scavengers (e.g., activated carbon, functionalized silica).[11] 2. Introduce an acidic or basic wash during workup to break chelation. Consider recrystallization.
Table 3: Common Scale-Up Issues and Troubleshooting Strategies.

Section 5: Safety and Reagent Handling

  • Boronic Acids: While generally stable, boronic acids can undergo protodeboronation under harsh acidic or oxidative conditions.[12] Handle as a fine powder in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere. Consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Solvents: 2-MeTHF and Toluene are flammable. All transfers and operations should be performed in a properly grounded reactor to prevent static discharge. Ensure adequate ventilation and avoid ignition sources.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, ACS Publications. [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. ResearchGate. [Link]

  • Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. Semantic Scholar. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, ACS Publications. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. National Institutes of Health (NIH). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, ACS Publications. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, National Institutes of Health (NIH). [Link]

  • Process for preparing biaryl compounds.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • McGill Chemistry researchers find cleaner, easier way to make biaryls. McGill University. [Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PubMed Central, National Institutes of Health (NIH). [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

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Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies Involving 3-Chloro-4,5-diisopropoxyphenylboronic Acid

< Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of a Key Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the pursuit of...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of a Key Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the pursuit of efficiency is paramount. One-pot reactions, where multiple sequential transformations occur in a single reaction vessel, represent a significant leap towards this goal. By minimizing intermediate isolation and purification steps, these strategies offer substantial benefits in terms of time, cost, and sustainability. This guide focuses on the application of 3-Chloro-4,5-diisopropoxyphenylboronic acid , a versatile and increasingly important building block, in the context of powerful one-pot synthetic methodologies.

The unique substitution pattern of 3-Chloro-4,5-diisopropoxyphenylboronic acid, featuring a chlorine atom and two isopropoxy groups on the phenyl ring, imparts a distinct electronic and steric profile.[1] This makes it a valuable intermediate for constructing complex molecular architectures with targeted biological activities, particularly in medicinal chemistry.[1] Its primary utility lies in its boronic acid functionality, which serves as a linchpin for various cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging 3-Chloro-4,5-diisopropoxyphenylboronic acid in one-pot syntheses. The focus will be on explaining the "why" behind the experimental choices, ensuring the protocols are robust and reproducible, and grounding the information in authoritative scientific literature.

Core One-Pot Strategies and Mechanistic Insights

The boronic acid moiety of 3-Chloro-4,5-diisopropoxyphenylboronic acid is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to perform these reactions sequentially in a single pot opens up elegant and efficient pathways to complex molecules.

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: This one-pot protocol hinges on the chemoselectivity of the palladium catalyst and the distinct reactivity of the two different carbon-halogen bonds. The initial borylation step selectively activates the more reactive C-X bond (typically C-Br or C-I) of the first coupling partner. The subsequent introduction of the second aryl halide and 3-Chloro-4,5-diisopropoxyphenylboronic acid allows for the Suzuki-Miyaura coupling to proceed, forming the desired biaryl product. The choice of palladium catalyst, ligands, and base is critical for orchestrating this sequential reactivity.[2]

One_Pot_Borylation_Suzuki cluster_step1 Step 1: Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Aryl_Halide_1 Aryl Halide 1 (e.g., Aryl Bromide) Boronic_Ester Aryl Boronic Ester (Intermediate) Aryl_Halide_1->Boronic_Ester Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Boronic_Ester Pd_Catalyst_Borylation Pd Catalyst (e.g., Pd(dppf)Cl₂) Base1 Base 1 (e.g., KOAc) Final_Product Biaryl Product Boronic_Ester->Final_Product Suzuki Coupling Boronic_Acid 3-Chloro-4,5-diisopropoxy- phenylboronic acid Boronic_Acid->Final_Product Pd_Catalyst_Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base2 Base 2 (e.g., Na₂CO₃)

Caption: Workflow for a One-Pot Borylation/Suzuki-Miyaura Reaction.

One-Pot Sonogashira Coupling/Cyclization for Benzofuran Synthesis

Substituted benzofurans are prevalent scaffolds in natural products and pharmaceuticals.[3][4][5] A highly efficient one-pot method for their synthesis involves a Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. 3-Chloro-4,5-diisopropoxyphenylboronic acid can be incorporated into this strategy by first coupling it to an appropriate alkyne-containing partner, which then undergoes the one-pot Sonogashira/cyclization sequence.

Mechanistic Rationale: The Sonogashira coupling, catalyzed by a palladium-copper system, forms a C(sp)-C(sp²) bond between the alkyne and the iodophenol.[4] The resulting 2-alkynylphenol intermediate, under the reaction conditions (often with the same or a different catalyst/base system), undergoes an intramolecular hydroalkoxylation or a related cyclization to furnish the benzofuran ring. The one-pot nature of this process avoids the isolation of the potentially unstable 2-alkynylphenol intermediate.

Sonogashira_Cyclization cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization o_Iodophenol o-Iodophenol Derivative Alkynylphenol 2-Alkynylphenol (Intermediate) o_Iodophenol->Alkynylphenol C-C Coupling Terminal_Alkyne Terminal Alkyne (with desired R group) Terminal_Alkyne->Alkynylphenol Pd_Cu_Catalyst Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) Base Base (e.g., Et₃N) Benzofuran Substituted Benzofuran Alkynylphenol->Benzofuran Ring Formation

Caption: One-Pot Sonogashira Coupling and Cyclization for Benzofuran Synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are the epitome of one-pot synthesis.[6][7] 3-Chloro-4,5-diisopropoxyphenylboronic acid can participate in MCRs, often as a key arylating agent. For example, in a Povarov-type reaction, it can act as the aryl source in the formation of complex quinoline derivatives.[6]

Mechanistic Rationale: The specific mechanism of an MCR is highly dependent on the reaction type. Generally, a cascade of reactions occurs where the product of one step is the substrate for the next. The boronic acid can be involved in a key C-C bond-forming step, such as a Suzuki-Miyaura or Petasis-type reaction, within the MCR sequence. The efficiency of the MCR relies on the careful selection of reactants, catalyst, and solvent to ensure that all sequential steps proceed smoothly without the formation of significant side products.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents and reagents should be used where indicated.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: One-Pot Borylation/Suzuki-Miyaura Synthesis of a Biaryl Compound

This protocol describes a general procedure for the one-pot synthesis of a biaryl compound using an aryl bromide, bis(pinacolato)diboron, and 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
Bis(pinacolato)diboron (B₂pin₂)253.941.11.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.030.03
Potassium Acetate (KOAc)98.141.51.5
3-Chloro-4,5-diisopropoxyphenylboronic acid258.511.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.050.05
2 M Aqueous Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane (anhydrous)---

Step-by-Step Procedure:

  • Borylation Step:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (1.5 mmol).

    • Add anhydrous 1,4-dioxane (5 mL).

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.

    • Cool the reaction mixture to room temperature.

  • Suzuki-Miyaura Coupling Step:

    • To the same flask containing the crude aryl boronic ester, add 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).

    • Add 2 M aqueous sodium carbonate solution (1 mL, 2.0 mmol).

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: One-Pot Sonogashira/Cyclization Synthesis of a 2-Arylbenzofuran

This protocol outlines a general procedure for the synthesis of a 2-arylbenzofuran from an o-iodophenol and an alkyne derived from 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
o-Iodophenol derivative-1.01.0
Terminal Alkyne-1.21.2
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
N,N-Dimethylformamide (DMF, anhydrous)---

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add the o-iodophenol derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

  • Sonogashira Coupling and Cyclization:

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis shows the formation of the benzofuran product.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 2-arylbenzofuran.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely cited synthetic methodologies.[2][4] To ensure reproducibility and validate the results, the following practices are recommended:

  • Characterization of Products: The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Control Experiments: In cases of unexpected results, running control experiments can help identify the source of the issue. For example, performing the reaction without the catalyst can confirm its necessity.

  • Optimization: The provided conditions are a general starting point. Optimization of parameters such as temperature, reaction time, catalyst loading, and base may be necessary for specific substrates to maximize yield and purity.

By adhering to these principles of scientific integrity, researchers can confidently apply these one-pot strategies in their synthetic endeavors.

References

  • One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. MDPI. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances. [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. [Link]

  • Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[3][8]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][3][9]Triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Boron Chemistry for Medical Applications. Molecules. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. [Link]

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Method

The Strategic Application of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in the Synthesis of Combretastatin Analogs and other Bioactive Natural Products

Introduction: A Versatile Building Block for Complex Molecular Architectures In the intricate field of natural product total synthesis, the strategic selection of building blocks is paramount to the efficiency and succes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the intricate field of natural product total synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of reagents available to the modern organic chemist, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note delves into the specific utility of 3-Chloro-4,5-diisopropoxyphenylboronic acid , a uniquely substituted arylboronic acid, in the construction of complex molecular scaffolds, with a particular focus on its potential application in the synthesis of analogs of the potent antitumor agent, combretastatin A-4.

The substitution pattern of 3-Chloro-4,5-diisopropoxyphenylboronic acid, featuring a chlorine atom and two isopropoxy groups, offers a combination of steric and electronic properties that can be strategically exploited in medicinal chemistry and drug development. The isopropoxy groups enhance lipophilicity, which can improve cell membrane permeability, while the chloro substituent provides a potential site for further functionalization or can influence the electronic nature of the aromatic ring, thereby modulating biological activity.

Core Application: The Suzuki-Miyaura Coupling in Natural Product Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in the synthesis of biaryl and styrenyl moieties, which are common structural motifs in a vast array of natural products and pharmaceuticals. The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R1-X) Pd(0)Ln->Oxidative_Addition R1-Pd(II)-X R1-Pd(II)(Ln)-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation ([R2-B(OR)3]-) R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R1-Pd(II)(Ln)-R2 Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination R1-R2 R1-R2 Reductive_Elimination->R1-R2 R1-R2->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).

  • Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Application in the Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product isolated from the bark of the African bushwillow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization and exhibits significant antitumor and anti-angiogenic activity.[1] The core structure of combretastatin A-4 is a stilbene, with two substituted phenyl rings connected by a cis-double bond. The synthesis of analogs of combretastatin A-4 is an active area of research aimed at improving its pharmacological properties, such as water solubility and metabolic stability.[2][3]

The Suzuki-Miyaura coupling is an ideal method for constructing the stilbene core of combretastatin A-4 analogs. In a typical synthetic route, a vinyl halide is coupled with a substituted phenylboronic acid. 3-Chloro-4,5-diisopropoxyphenylboronic acid can serve as a key building block for the B-ring of combretastatin analogs, introducing a substitution pattern that can be explored for structure-activity relationships.

Hypothetical Synthetic Workflow for a Combretastatin A-4 Analog

The following diagram illustrates a plausible synthetic workflow for a combretastatin A-4 analog using 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_purification Purification & Analysis Boronic_Acid 3-Chloro-4,5-diisopropoxyphenylboronic acid Coupling Pd-catalyzed Cross-Coupling Boronic_Acid->Coupling Vinyl_Halide Substituted Vinyl Halide Vinyl_Halide->Coupling Analog Combretastatin A-4 Analog Coupling->Analog Purification Column Chromatography Analog->Purification Analysis NMR, MS, HPLC Purification->Analysis

Caption: A generalized workflow for the synthesis of a combretastatin A-4 analog.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Combretastatin A-4 Analog

The following is a representative protocol for the Suzuki-Miyaura coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with a vinyl bromide partner to form a combretastatin A-4 analog. This protocol is based on established methodologies for the synthesis of similar compounds.[4]

Materials:

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 equiv)

  • Substituted vinyl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted vinyl bromide (1.0 equiv), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add degassed toluene and ethanol in a 4:1 ratio. Subsequently, add a degassed aqueous solution of potassium carbonate (2 M, 3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired combretastatin A-4 analog.

Data Presentation: Typical Reaction Parameters

ParameterValue
Reactant Ratio Boronic Acid:Vinyl Halide (1.2:1)
Catalyst Loading 5 mol %
Base K₂CO₃ (3.0 equiv)
Solvent System Toluene:Ethanol:Water (4:1:1)
Temperature 80-90 °C
Reaction Time 4-12 hours
Typical Yield 70-90%

Causality Behind Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings due to its stability and commercial availability.

  • Use of Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, forming a boronate species that readily undergoes transmetalation with the palladium complex.

  • Solvent System: A biphasic solvent system of toluene and water is often employed to dissolve both the organic reactants and the inorganic base. The addition of a co-solvent like ethanol can improve the solubility of the reactants and facilitate the reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation and ensure high yields.

Conclusion and Future Perspectives

3-Chloro-4,5-diisopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex natural products and their analogs. Its application in the Suzuki-Miyaura coupling provides an efficient and modular approach to constructing intricate molecular architectures, as exemplified by the synthesis of combretastatin A-4 analogs. The unique substitution pattern of this boronic acid offers opportunities for fine-tuning the pharmacological properties of bioactive molecules, making it a reagent of significant interest to researchers in medicinal chemistry and drug development. Further exploration of its utility in the total synthesis of other natural products is warranted and holds the promise of uncovering new therapeutic agents.

References

  • Barnes, N. G., Parker, A. W., Ahmed Mal Ullah, A. A., Ragazzon, P. A., & Hadfield, J. A. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115684. [Link]

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960. [Link]

  • Pettit, G. R., & Singh, S. B. (1987). Isolation and structure of combretastatin. Canadian Journal of Chemistry, 65(10), 2390-2396.
  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
  • Hadfield, J. A., B-St.Lawrence, A., McGown, A. T., & Pettit, G. R. (2003). The Synthesis and Biological Evaluation of Analogues of Combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 13(20), 3271-3274.

Sources

Technical Notes & Optimization

Troubleshooting

low yield in Suzuki coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid

Technical Support Center: Suzuki Coupling Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Challenges with Sterically Hindered Boronic Acids

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance. However, its efficiency can be severely compromised when dealing with sterically demanding substrates, such as 3-Chloro-4,5-diisopropoxyphenylboronic acid. The two bulky isopropoxy groups flanking the boronic acid moiety create significant steric hindrance, which can impede key steps in the catalytic cycle, leading to frustratingly low yields.

This guide provides a structured troubleshooting framework to diagnose and resolve issues encountered with this specific substrate. We will move from foundational checks to advanced optimization strategies, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common initial problems. Addressing these points first can often resolve yield issues without extensive re-optimization.

Q1: My reaction has a very low yield or failed completely. What are the first things I should check?

A1: Before delving into complex parameter optimization, always verify the fundamentals. A failed reaction is often due to one of these common issues:

  • Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation.[1] Use freshly purchased or purified 3-Chloro-4,5-diisopropoxyphenylboronic acid. The stability of boronic acids is a common reason for low yields.[2]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed. Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[2][3][4]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[3] Phosphine ligands can oxidize if not handled and stored properly under an inert atmosphere.[1]

Q2: I see a significant amount of a side product that corresponds to my starting boronic acid without the boron group. What is happening?

A2: You are observing protodeboronation, a common and problematic side reaction where a proton replaces the boronic acid group.[5] This process consumes your starting material and is often accelerated by:

  • Excessive Water or Protic Solvents: While some water is often necessary, too much can facilitate this side reaction.

  • Harsh Basic Conditions: Strong bases can promote protodeboronation.[4][6]

  • Elevated Temperatures and Long Reaction Times: These conditions give the decomposition pathway more opportunity to occur.

To mitigate this, ensure your solvent is appropriately anhydrous (if the protocol calls for it), consider a milder base, and try to reduce the reaction time or temperature.[7]

Q3: Why is 3-Chloro-4,5-diisopropoxyphenylboronic acid considered a "difficult" substrate?

A3: The difficulty arises primarily from steric hindrance. The two large isopropoxy groups ortho to the C-B bond physically block the palladium center from efficient coordination and subsequent transmetalation. This steric clash slows down the key bond-forming steps of the catalytic cycle.[3][8] Consequently, standard Suzuki conditions developed for less hindered substrates are often ineffective.

Part 2: In-depth Troubleshooting & Optimization

If the initial checks do not resolve the low yield, a systematic optimization of the reaction parameters is necessary. The following guide is structured to address the most critical components for sterically hindered couplings.

Problem: Persistently Low or No Product Formation

This issue points to a fundamental inefficiency in the catalytic cycle. For sterically hindered substrates, the transmetalation and reductive elimination steps are often the bottlenecks.[3]

The following diagram outlines a systematic approach to optimizing your reaction.

G start Low Yield with 3-Chloro-4,5-diisopropoxy- phenylboronic acid reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Degassed Solvents? start->reagents ligand Step 2: Optimize Ligand - Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) reagents->ligand Reagents OK base Step 3: Optimize Base & Solvent - Try K₃PO₄ or Cs₂CO₃ - Use Anhydrous Aprotic Solvent (Dioxane, Toluene) ligand->base Still Low Yield success Improved Yield ligand->success Improvement stabilize Step 4: Stabilize Boronic Acid - Convert to Pinacol or MIDA Ester - Use 'Slow-Release' Strategy base->stabilize Still Low Yield base->success Improvement stabilize->success Improvement fail Re-evaluate Strategy stabilize->fail No Improvement

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Cause 1: Inappropriate Ligand Selection

Explanation: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-donating enough to facilitate the difficult steps of oxidative addition and reductive elimination with hindered substrates. For these challenging couplings, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are required.[3][9] These ligands promote the formation of stable, monoligated Pd(0) species that are highly active and can overcome the steric barriers.[10]

Solution: Screen Bulky Ligands

Switch from simple phosphines to specialized ligands designed for hindered couplings. Buchwald-type ligands are an excellent starting point.[3][10]

Ligand TypeExample LigandsKey Advantages for Hindered CouplingsCitation
Biaryl Monophosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically bulky; accelerates oxidative addition and reductive elimination. Considered the gold standard for many difficult couplings.[3][10]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors that form very stable Pd complexes; highly effective for couplings involving aryl chlorides and other challenging substrates.[8][11]
Specialized Phosphines cataCXium® A, t-Bu₃PProvide a balance of steric bulk and electron-donating properties suitable for a range of substrates.[12]

Recommendation: Start by screening XPhos or SPhos with a suitable palladium precatalyst (e.g., XPhos Pd G3).

Cause 2: Suboptimal Base and Solvent System

Explanation: The base activates the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[4][13][14][15] For hindered substrates, a base that is both sufficiently strong and soluble is needed. Inorganic bases like potassium carbonate (K₂CO₃) may be too weak or have poor solubility in common organic solvents, leading to an inefficient reaction.[4]

Solution: Screen More Effective Bases

Use stronger inorganic bases that have better solubility or are known to be effective in challenging couplings.

BaseSolventRationale & ConsiderationsCitation
K₃PO₄ (Potassium Phosphate)Dioxane, TolueneA moderately strong, effective base for many hindered couplings. Often used in anhydrous conditions. A common "go-to" for difficult reactions.[3][13]
Cs₂CO₃ (Cesium Carbonate)Dioxane, THFMore soluble in organic solvents than other carbonates, leading to higher effective basicity. Often successful when other bases fail.[13]
K₂CO₃ (Potassium Carbonate)Dioxane/H₂O, Toluene/H₂OA standard, milder base. May be insufficient for this substrate but can be tried if functional groups are base-sensitive.[4][16]
t-BuOK (Potassium tert-butoxide)Dioxane, THFA very strong base. Can be highly effective but also increases the risk of side reactions like protodeboronation or degradation of sensitive functionalities.[11]

Recommendation: A combination of K₃PO₄ in anhydrous dioxane or toluene is an excellent starting point for optimization.

Cause 3: Boronic Acid Instability and Decomposition

Explanation: As discussed, protodeboronation is a major competing pathway.[5] For sterically hindered boronic acids, the desired coupling reaction is slow, giving the undesired decomposition pathway more time to occur. This can be a significant drain on your key starting material. A "slow-release" strategy, where the active boronic acid is generated in low concentrations throughout the reaction, can dramatically improve yields by minimizing its decomposition.[17]

Solution: Use a More Stable Boronic Acid Derivative

Protecting the boronic acid as a boronate ester (e.g., pinacol or MIDA ester) can prevent premature decomposition.[1][17] These derivatives are more stable and slowly hydrolyze under the reaction conditions to release the active boronic acid for the catalytic cycle.

G cluster_0 Standard Approach cluster_1 Slow-Release Strategy BA Boronic Acid (High Initial Concentration) Decomp Protodeboronation (Side Reaction) BA->Decomp Fast Cycle Suzuki Cycle BA->Cycle Slow (Hindered) Ester Stable Boronate Ester (e.g., MIDA, Pinacol) BA_slow Boronic Acid (Low Steady-State Conc.) Ester->BA_slow Slow Hydrolysis Cycle_slow Suzuki Cycle BA_slow->Cycle_slow Fast Decomp_slow Protodeboronation (Minimized) BA_slow->Decomp_slow Slow

Caption: Comparison of boronic acid stability in standard vs. slow-release approaches.

Recommendation: If optimizing the ligand and base does not sufficiently improve the yield, consider converting the 3-Chloro-4,5-diisopropoxyphenylboronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester.

Part 3: Experimental Protocols

Protocol 1: General Screening for Hindered Suzuki Coupling

This protocol provides a robust starting point for testing different ligand/base combinations.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 2: Preparation of a MIDA Boronate Ester

This procedure can be used to stabilize the boronic acid before the coupling reaction.[3]

  • Dissolution: In a vial with a stir bar, dissolve the 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.0 equiv.) in a suitable solvent like THF or methylene chloride.

  • Addition: Add N-methyliminodiacetic acid (1.0 equiv.) to the solution.

  • Dehydration: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40 °C) for 1-2 hours. Water is removed as it forms, often by azeotropic distillation if using a solvent like toluene with a Dean-Stark trap, or simply by vacuum for small scales.

  • Isolation: Isolate the solid MIDA boronate ester product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable MIDA ester can now be used directly in the Suzuki coupling protocol, typically with an aqueous base to facilitate the slow release.

References

  • Protodeboronation. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2022). Catalysts. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Dalton Transactions. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2020). ACS Omega. Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Retrieved from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Scientific Reports. Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction. (2014). ResearchGate. Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (2019). ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2022). Reddit. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules. Retrieved from [Link]

  • Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. (2020). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of 12-14. (2018). ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2022). Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4,5-diisopropoxyphenylboronic Acid Reaction Products

Welcome to the technical support resource for the purification of 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Boronic acids are foundational in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, but their purification can present unique challenges.[1] This document provides in-depth, field-tested solutions to common problems encountered during the isolation and purification of this specific arylboronic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Question 1: My product is streaking badly on a silica gel TLC plate, and I'm getting very low recovery from my flash chromatography column. What's causing this?

Answer: This is the most common problem encountered when purifying arylboronic acids on standard silica gel.[2][3] The root cause is a strong interaction between the electron-deficient boron atom (a Lewis acid) in your product and the lone pairs on the oxygen of the silanol (Si-OH) groups on the silica surface (a Lewis base).[4] This interaction leads to irreversible adsorption, significant band tailing, and, in some cases, on-column decomposition.

Causality and Solution Pathway:

  • On-Column Degradation: The acidic nature of standard silica gel can catalyze the hydrolysis of the C-B bond (protodeborylation), converting your desired product back into the non-polar aromatic starting material (1-chloro-2,3-diisopropoxybenzene).[2][3]

  • Strong Adsorption: The polar B(OH)₂ group binds tenaciously to the silica surface, preventing efficient elution with standard solvent systems.

Recommended Solutions:

  • Avoid Silica Gel Chromatography: For boronic acids, direct chromatography on silica is often a method of last resort. Prioritize purification by extraction or recrystallization.

  • Use an Alternative Stationary Phase: If chromatography is necessary, consider using a less acidic support like neutral alumina, which can mitigate the strong binding issues.[5]

  • Reversed-Phase Chromatography (C18): This is a viable but sometimes challenging alternative. Elution is performed with polar solvents like acetonitrile/water or methanol/water.[2] A key challenge is that the highly polar protodeborylated impurities and boric acid may co-elute with the solvent front, while the product itself might still exhibit tailing.[3] Furthermore, prolonged exposure to aqueous mobile phases, especially at non-optimal pH, can lead to decomposition.[3][6]

Question 2: My final product, which looks clean by ¹H NMR, shows a significant amount of a non-polar impurity that I suspect is the protodeborylated starting material. How can I remove this?

Answer: This is a classic purification challenge where the impurity (1-chloro-2,3-diisopropoxybenzene) is much less polar than your product. An acid-base extraction is the most effective method to resolve this. The principle relies on the acidic nature of the boronic acid group (pKa ≈ 8.8), which allows it to be selectively deprotonated and moved into an aqueous phase, leaving neutral organic impurities behind.[7][8]

Mechanism of Separation: By treating a solution of your crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) with an aqueous base (e.g., 1 M NaOH), you convert the boronic acid into its water-soluble sodium boronate salt [R-B(OH)₃]⁻Na⁺. The non-polar, neutral impurity remains in the organic layer and can be physically separated. Afterward, acidifying the aqueous layer with an acid like HCl will re-protonate the boronate salt, causing the pure boronic acid to precipitate or be extracted back into a fresh organic phase.[5][7]

See Protocol 1 for a detailed step-by-step methodology.

Question 3: My product is an amorphous solid or a thick oil that refuses to crystallize. What should I do?

Answer: The failure to crystallize can be due to residual solvents or the presence of impurities that inhibit the formation of a crystal lattice. The formation of boroxines—the trimeric anhydride of the boronic acid—can also result in a glassy or amorphous solid.[8]

Recommended Solutions:

  • Trituration: This is a simple and effective first step. Trituration involves stirring the crude solid or oil in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For a moderately polar compound like 3-Chloro-4,5-diisopropoxyphenylboronic acid, try triturating with cold hexanes, diethyl ether, or a mixture of the two. This will wash away non-polar impurities and can often induce crystallization.[5]

  • Recrystallization from a Mixed-Solvent System: If trituration fails, recrystallization is the next step. Since finding a single perfect solvent can be difficult, a binary solvent system is often ideal. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like hot ethyl acetate or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexanes or heptane) until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[5] See Protocol 2 for more details.

  • Derivatization to a Crystalline Adduct: In particularly stubborn cases, you can convert the boronic acid into a more crystalline derivative for purification. A common strategy is to form an adduct with diethanolamine.[2][3][9] These adducts are often highly crystalline and can be easily purified by recrystallization. The pure boronic acid can then be liberated by treating the adduct with an acid.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-4,5-diisopropoxyphenylboronic acid?

A1: The impurity profile depends heavily on your synthetic route. Assuming a standard synthesis from 1-bromo-3-chloro-4,5-diisopropoxybenzene via metal-halogen exchange followed by quenching with a trialkyl borate, you should anticipate the following:

Impurity Chemical Name Typical Polarity Reason for Presence Identification
Starting Material 1-Bromo-3-chloro-4,5-diisopropoxybenzeneNon-polarIncomplete reaction.GC-MS; ¹H NMR
Protodeborylated Impurity 1-Chloro-2,3-diisopropoxybenzeneNon-polarHydrolysis of the C-B bond during reaction or workup.[2][10]GC-MS; ¹H NMR
Homocoupled Dimer Dimer of the aryl starting materialVery Non-polarSide reaction during metal-halogen exchange.LC-MS
Boroxine Trimeric anhydride of the productSimilar to productDehydration of the boronic acid upon heating or storage.[8]¹H NMR (broad peaks), LC-MS
Boric Acid H₃BO₃Very PolarByproduct of borate ester hydrolysis.[11]¹¹B NMR

Q2: What is the best way to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: Provides the primary structural confirmation and can be used for quantitative analysis (qNMR) against an internal standard to determine absolute purity. Be aware that the presence of boroxine can cause peak broadening.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying and quantifying trace impurities, especially those that may not be visible by NMR.[1][12] It is the preferred method for detecting non-polar impurities like the starting material or protodeborylated byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: How can I prevent the formation of boroxine during workup and storage?

A3: Boroxine formation is a reversible dehydration reaction. To minimize it, avoid excessive heating of the boronic acid, especially in a dry state or in aprotic solvents.[8] Storing the final product under an inert atmosphere (nitrogen or argon) in a cool, dry place is also recommended. If you suspect boroxine has formed, it can often be reversed by dissolving the material in a solvent containing a small amount of water (e.g., wet diethyl ether) and then re-isolating the monomeric boronic acid.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral, non-polar impurities such as unreacted starting material and protodeborylated byproducts.

  • Dissolution: Dissolve the crude reaction product (1.0 eq) in a suitable organic solvent such as ethyl acetate or diethyl ether (10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract it with 1 M sodium hydroxide (NaOH) solution (3 x 10 mL per gram). The boronic acid will move into the aqueous layer as its sodium salt.

  • Removal of Neutral Impurities: Combine the aqueous layers in the separatory funnel. Wash this basic aqueous solution with the same organic solvent (2 x 10 mL per gram) to remove any remaining neutral impurities. Discard the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2 (verify with pH paper). The pure boronic acid should precipitate as a white solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Recrystallization from a Dichloromethane/Hexane Solvent System

This protocol is effective for purifying the boronic acid when it is a solid contaminated with impurities of similar polarity.

  • Initial Dissolution: Place the crude boronic acid in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of dichloromethane (a "good" solvent) and gently warm the mixture (to ~35-40°C) while stirring until the solid is fully dissolved.

  • Induce Cloudiness: Slowly add hexanes (a "poor" solvent) dropwise at room temperature until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the mixture again until the solution becomes completely clear. If it does not become clear, add a drop or two of dichloromethane until it does.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Visual Workflow

The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Steps start Crude Reaction Product analysis Analyze by TLC & ¹H NMR start->analysis extraction Acid-Base Extraction (Protocol 1) analysis->extraction Non-polar impurities (e.g., starting material) recrystal Recrystallization (Protocol 2) analysis->recrystal Product is solid; impurities have different solubility chromatography Chromatography (Reversed-Phase or Alumina) analysis->chromatography Complex mixture or oily product derivatize Derivatize & Purify (e.g., Diethanolamine Adduct) analysis->derivatize All other methods fail purity_check Assess Purity (LC-MS, NMR, MP) extraction->purity_check recrystal->purity_check chromatography->purity_check derivatize->purity_check pure_product Pure Boronic Acid purity_check->pure_product

Caption: Decision tree for selecting a purification method.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Schwarzer, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2015). Purification of boronic acids? r/chemistry. [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Wang, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Google Patents. (n.d.). Process for preparing substituted phenyl boronic acids.
  • Kubo, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Li, Y., et al. (2011). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • Bernardini, R., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, Oxford Academic. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Troubleshooting

Technical Support Center: Deboronation of 3-Chloro-4,5-diisopropoxyphenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unintended deboron...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unintended deboronation of 3-Chloro-4,5-diisopropoxyphenylboronic acid during synthetic reactions. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction and ensure the success of your experiments.

Understanding the Challenge: The Instability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility can be hampered by a common and often frustrating side reaction: protodeboronation . This process involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, leading to the formation of the corresponding arene as a byproduct and a reduction in the yield of the desired product.[1][2]

The stability of a given arylboronic acid is highly dependent on its specific structure and the reaction conditions employed.[2] For 3-Chloro-4,5-diisopropoxyphenylboronic acid, the electron-donating nature of the diisopropoxy groups can influence the electron density at the ipso-carbon, potentially impacting its susceptibility to deboronation.

Diagram: The Deboronation Side Reaction

Deboronation cluster_reaction Reaction Conditions A 3-Chloro-4,5-diisopropoxyphenylboronic acid (Ar-B(OH)₂) B Undesired Deboronated Byproduct (Ar-H) A->B Protodeboronation C Desired Cross-Coupled Product (Ar-Nu) A->C Desired Reaction (e.g., Suzuki Coupling)

Caption: Competing pathways for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to the deboronation of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of 1-Chloro-2,3-diisopropoxybenzene.

This is a classic indication of protodeboronation outcompeting your desired reaction.[1] Let's break down the potential causes and their solutions.

Question: I'm observing a significant amount of the deboronated byproduct in my Suzuki-Miyaura reaction. What are the likely causes?

Answer: Several factors in your reaction setup can accelerate protodeboronation. The most common culprits are the choice of base, elevated temperatures, and a suboptimal catalyst system.[1]

1.1 The Role of the Base

The base is crucial for activating the boronic acid in the Suzuki-Miyaura catalytic cycle, but it's a double-edged sword. Strong bases, especially at high concentrations, can significantly promote protodeboronation.[1]

  • The Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment (often >10) that can accelerate the rate of protodeboronation.[1][3] At high pH, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). This boronate species is more susceptible to protonolysis.[4]

  • The Solution: Switch to Milder Bases. Weaker inorganic bases can provide the necessary activation for the catalytic cycle while minimizing the rate of the undesired deboronation.

    Base Type Examples Rationale for Use
    Strong Bases (Avoid) NaOH, KOH, LiOHHigh pH significantly accelerates protodeboronation.[1]
    Milder Carbonates K₂CO₃, Cs₂CO₃Often effective and less harsh than hydroxides.
    Phosphates K₃PO₄A frequently used mild and effective base.[1]
    Fluorides KF, CsFCan suppress protodeboronation in certain systems.[1]

    Experimental Protocol: Base Screening

    • Set up parallel reactions using your standard conditions.

    • In separate reaction vessels, substitute your strong base with an equivalent amount of K₂CO₃, K₃PO₄, and KF.

    • Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) at regular intervals.

    • Compare the ratio of the desired product to the deboronated byproduct for each base.

1.2 The Influence of Temperature
  • The Problem: While heating can increase the rate of the desired Suzuki coupling, it also accelerates the rate of protodeboronation.[1] For some boronic acids, elevated temperatures can lead to thermal decomposition.[5]

  • The Solution: Lower the Reaction Temperature. Operating at the lowest effective temperature can tip the kinetic balance in favor of the cross-coupling reaction.

    Optimization Strategy:

    • If your current protocol is at a high temperature (e.g., >100 °C), try running the reaction in the 60-80 °C range.[1]

    • The use of highly active palladium precatalysts can often allow for successful coupling at lower temperatures (e.g., 40-80 °C).[1][6]

1.3 Catalyst System Efficiency
  • The Problem: A slow or inefficient catalyst system allows more time for the boronic acid to decompose before it can participate in the cross-coupling.[1]

  • The Solution: Employ a Highly Active Catalyst System. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands can dramatically increase the rate of the desired reaction, minimizing the window for deboronation to occur.[1]

    Catalyst Component Examples Benefit
    Palladium Precatalysts XPhos-G3, SPhos-G3, Pd₂(dba)₃Generate the active Pd(0) species efficiently.[1]
    Ligands XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote fast reductive elimination.
Issue 2: Degradation of 3-Chloro-4,5-diisopropoxyphenylboronic acid During Storage or Before Reaction Completion.

Some arylboronic acids are inherently unstable and can degrade on the benchtop or even during the course of a reaction.[7]

Question: My boronic acid seems to be decomposing even before I see significant product formation. What can I do?

Answer: This suggests that the boronic acid itself is unstable under the reaction conditions or that it has degraded during storage. Protecting the boronic acid functionality is a key strategy here.

2.1 Protecting Groups for Boronic Acids
  • The Problem: The free boronic acid is susceptible to various decomposition pathways, including oxidation and protodeboronation.[8][9]

  • The Solution: Utilize Boronic Acid Surrogates. Converting the boronic acid to a more stable derivative that can slowly release the active boronic acid in situ is a powerful strategy.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are robust to many reaction conditions. Under basic aqueous conditions, they slowly hydrolyze to release the free boronic acid, keeping its concentration low and minimizing decomposition.[7]

    • Pinacol Esters: Boronic acid pinacol esters are another common and more stable alternative to free boronic acids.[10]

    • Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborate salts are generally stable, crystalline solids that can be used in cross-coupling reactions.[8]

Diagram: Slow Release Strategy

SlowRelease A Stable Boronic Acid Derivative (e.g., MIDA Boronate) B Free Boronic Acid (Low Concentration) A->B Slow Hydrolysis C Catalytic Cycle B->C Fast Coupling D Deboronation (Minimized) B->D

Caption: In situ generation of boronic acid from a stable precursor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protodeboronation?

A1: Protodeboronation can proceed through different mechanisms depending on the pH.[2]

  • Base-Catalyzed: Under basic conditions, the boronic acid forms a boronate anion. This is followed by a reaction with a proton source, such as water, leading to the cleavage of the C-B bond.[2][11]

  • Acid-Catalyzed: In acidic media, the reaction can be promoted by direct protonation of the aryl ring.[2][3]

Q2: How can I detect and quantify deboronation?

A2: Several analytical techniques can be used to monitor your reaction and quantify the extent of deboronation.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating and identifying the starting material, desired product, and the deboronated byproduct.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the relative ratios of the components in the final reaction mixture.

  • Boron Quantification: In some cases, Inductively Coupled Plasma (ICP) based techniques can be used to measure the total boron content.[12][13]

Q3: Can oxidative deboronation also be a problem?

A3: Yes, in addition to protodeboronation, oxidative deboronation can occur, especially in the presence of reactive oxygen species (ROS).[14][15] This reaction converts the boronic acid into a phenol.[14] To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: Are there any specific storage recommendations for 3-Chloro-4,5-diisopropoxyphenylboronic acid?

References

  • Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023). A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. ResearchGate. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14590–14603. [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Graham, B. S., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Leach, A. G., & Cox, P. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1249. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Windsor, I. W., & Raines, R. T. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 12(11), 1735–1740. [Link]

  • Windsor, I. W., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(44), 14757–14763. [Link]

  • Wimmer, E., & Wimmer, S. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4812–4819. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16498–16499. [Link]

  • ResearchGate. (n.d.). Download Table | Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Retrieved from [Link]

  • Cramer, C. J., & Gladfelter, W. L. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Organic Chemistry, 76(19), 7845–7851. [Link]

  • Graham, B. S., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

  • Mukherjee, S., & Das, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(1), 47–66. [Link]

  • Farhat, A., Ahmad, F., & Arafat, H. (2016). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 396, 71–80. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational investigation of the oxidative deboronation of boroglycine, H2N-CH2-B(OH)2, Using H2O and H2O2. Retrieved from [Link]

  • PubMed. (n.d.). Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation. Retrieved from [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Journal of Plant Nutrition, 20(11), 1461–1474. [Link]

  • TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-isopropoxyphenylboronic acid (C9H12BClO3). Retrieved from [Link]

  • Nishiyasu, K., & Kyono, A. (2021). Thermal behavior of borax, Na2B4O5(OH)4·8H2O. American Mineralogist, 106(4), 536–545. [Link]

  • Ahmed, S., & Kim, D. (2018). Effect of Elevated Temperatures on the States of Water and Their Correlation with the Proton Conductivity of Nafion. The Journal of Physical Chemistry C, 122(3), 1421–1430. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Chloro-4,5-diisopropoxyphenylboronic acid

Welcome to the technical support center dedicated to navigating the complexities of reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling reactions. Here, we will address common challenges, with a focus on catalyst poisoning and reaction inhibition, providing in-depth troubleshooting strategies and preventative measures in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 3-Chloro-4,5-diisopropoxyphenylboronic acid is sluggish or has stalled. What are the likely causes related to the boronic acid itself?

A1: Low or no conversion when using 3-Chloro-4,5-diisopropoxyphenylboronic acid can often be attributed to a combination of electronic and steric effects inherent to the molecule, as well as potential impurities.

  • Steric Hindrance: The two bulky isopropoxy groups ortho and meta to the boronic acid moiety can significantly impede the transmetalation step in the catalytic cycle.[1] This steric bulk can hinder the approach of the boronic acid to the palladium center.

  • Electron-Rich Nature: The diisopropoxy groups are electron-donating, which increases the electron density on the aromatic ring. While this can be beneficial in some cases, it can also slow down the transmetalation step.

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohols), especially under basic conditions. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.

  • Boroxine Formation: Like many boronic acids, 3-Chloro-4,5-diisopropoxyphenylboronic acid can exist in equilibrium with its cyclic anhydride, a boroxine. While boroxines can also participate in cross-coupling, their reactivity can differ from the free boronic acid, potentially affecting reaction kinetics.

Q2: Can the chloro-substituent on the boronic acid poison the palladium catalyst?

A2: While direct poisoning of the palladium catalyst by the chloro group of the boronic acid is not a primary concern, its presence does influence the overall reaction efficiency. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[2] If your reaction involves coupling 3-Chloro-4,5-diisopropoxyphenylboronic acid with an aryl chloride, you are attempting to couple two less reactive partners, which can lead to a very slow reaction and potential catalyst decomposition over the extended reaction time.

Q3: How do the diisopropoxy groups affect the catalyst's performance? Could they be a source of poisoning?

A3: The diisopropoxy groups primarily exert a steric and electronic influence rather than acting as direct catalyst poisons in the context of palladium-catalyzed Suzuki-Miyaura reactions. However, their presence can indirectly lead to catalyst deactivation:

  • Steric Encumbrance: The bulkiness of the isopropoxy groups can favor the use of specific ligands to achieve good catalytic activity. Less bulky ligands may not be effective in promoting the reaction, leading to the appearance of catalyst "inactivity."

  • Reaction with Strong Bases: While aryl ethers are generally stable, under harsh basic conditions and high temperatures, there is a remote possibility of side reactions that could generate species that might interact with the catalyst. However, this is not a common pathway for catalyst deactivation in standard Suzuki couplings.

Q4: What are the potential impurities in 3-Chloro-4,5-diisopropoxyphenylboronic acid that could act as catalyst poisons?

A4: The synthetic route to 3-Chloro-4,5-diisopropoxyphenylboronic acid can potentially introduce impurities that are detrimental to palladium catalysts.

  • Residual Amines or Phosphines: If the synthesis involves intermediates containing amine or phosphine functionalities, trace amounts of these can act as strong ligands for palladium, competitively inhibiting the desired catalytic cycle.

  • Heavy Metals: Trace amounts of other metals from previous synthetic steps can interfere with the palladium catalyst.

  • Inorganic Salts: Residual inorganic salts from the workup and purification can also negatively impact the reaction.

Part 2: Troubleshooting Guides

Scenario 1: Low to No Product Formation

Issue: You are observing very low conversion of your starting materials to the desired biaryl product.

Troubleshooting Workflow:

start Low/No Conversion catalyst 1. Catalyst & Ligand Selection start->catalyst base 2. Base & Solvent Optimization catalyst->base If no improvement catalyst_details Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). catalyst->catalyst_details boronic_acid 3. Boronic Acid Quality & Stoichiometry base->boronic_acid If still poor base_details Switch to a stronger, non-nucleophilic base (e.g., CsF, K3PO4). Use a solvent system that aids boronic acid solubility and transmetalation (e.g., dioxane/water, toluene/water). base->base_details conditions 4. Reaction Conditions boronic_acid->conditions If issue persists boronic_acid_details Use freshly purchased or purified boronic acid. Increase stoichiometry of the boronic acid (e.g., from 1.2 to 1.5 equivalents). boronic_acid->boronic_acid_details analysis 5. Analyze Reaction Mixture conditions->analysis conditions_details Ensure rigorous degassing of all solvents and reagents. Increase reaction temperature, but monitor for decomposition. conditions->conditions_details analysis_details Check for protodeboronation of the starting material by LC-MS. Look for signs of catalyst decomposition (e.g., formation of palladium black). analysis->analysis_details

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Catalyst and Ligand Choice: Due to the steric hindrance of the diisopropoxy groups, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Action: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.

  • Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.

    • Action: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] A mixed solvent system, such as dioxane/water or toluene/water, can be beneficial.

  • Boronic Acid Quality:

    • Action: Ensure the 3-Chloro-4,5-diisopropoxyphenylboronic acid is of high purity and free from decomposition products. If in doubt, purify by recrystallization. Consider increasing the equivalents of the boronic acid to compensate for any potential decomposition.

  • Reaction Conditions:

    • Action: Thoroughly degas all solvents and reagents to prevent oxygen-induced catalyst deactivation and homocoupling of the boronic acid.[1] If the reaction is still slow, a moderate increase in temperature may be necessary.

  • Analysis:

    • Action: Analyze a sample of the reaction mixture by LC-MS to check for the presence of the starting boronic acid and its protodeboronated analog. The formation of significant amounts of the protodeboronated product indicates that the catalytic cycle is being outcompeted by this side reaction.

Scenario 2: Formation of Homocoupled Product

Issue: You are observing a significant amount of the homocoupled product of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Causality and Prevention:

Homocoupling is often promoted by the presence of oxygen and/or Pd(II) species.[4]

start Homocoupling Observed degassing 1. Improve Degassing Protocol start->degassing catalyst_source 2. Check Palladium Source degassing->catalyst_source If homocoupling persists degassing_details Use freeze-pump-thaw cycles for solvents. Ensure the reaction is set up and run under a strictly inert atmosphere (N2 or Ar). degassing->degassing_details slow_addition 3. Slow Addition of Boronic Acid catalyst_source->slow_addition If still an issue catalyst_source_details Use a Pd(0) source directly (e.g., Pd2(dba)3) or a pre-catalyst that efficiently generates Pd(0) in situ. catalyst_source->catalyst_source_details ligand_choice 4. Re-evaluate Ligand slow_addition->ligand_choice slow_addition_details Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration. slow_addition->slow_addition_details ligand_choice_details Bulky, electron-donating ligands can favor the cross-coupling pathway over homocoupling. ligand_choice->ligand_choice_details

Caption: Strategy to minimize homocoupling.

Detailed Steps:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.

    • Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Palladium Source: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leaving residual Pd(II) that can promote homocoupling.

    • Action: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that is known for clean and efficient in situ generation of the active catalyst.

  • Slow Addition:

    • Action: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Ligand Selection:

    • Action: As with low conversion, the use of bulky, electron-donating ligands can accelerate the desired cross-coupling pathway, making it more competitive with the homocoupling side reaction.[1]

Part 3: Data and Protocols

Table 1: Recommended Catalyst Systems for Hindered Boronic Acids
Catalyst/PrecatalystLigandTypical Loading (mol%)Recommended For
Pd₂(dba)₃SPhos1-3Sterically hindered and electron-rich boronic acids.
Pd(OAc)₂XPhos1-3Challenging couplings, including those with aryl chlorides.
XPhos Pd G3(Integrated)0.5-2High activity and stability for a broad range of substrates.[1]
RuPhos Pd G3(Integrated)0.5-2Effective for sterically demanding couplings.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid
  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2015, June 3). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (2017, September 1). Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Retrieved from [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Retrieved from [Link]

  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Reactions with 3-Chloro-4,5-diisopropoxyphenylboronic acid

Welcome to the technical support center for 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the regioselectivity of reactions involving this compound, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your experimental design.

Introduction: The Challenge of Regioselectivity

3-Chloro-4,5-diisopropoxyphenylboronic acid presents a unique substitution pattern that can lead to challenges in controlling the regioselectivity of cross-coupling reactions. The presence of a chloro group and a boronic acid moiety on the same aromatic ring offers two potential sites for reaction, depending on the specific coupling partners and reaction conditions. Achieving high regioselectivity is crucial for the efficient synthesis of target molecules and the avoidance of difficult-to-separate isomeric byproducts. This guide will delve into the factors governing this selectivity and provide actionable strategies to steer your reactions toward the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: I am observing a mixture of products from my Suzuki-Miyaura coupling reaction with 3-Chloro-4,5-diisopropoxyphenylboronic acid and an aryl halide. How can I improve the selectivity for coupling at the boronic acid position?

Answer:

This is a classic challenge of chemoselectivity in cross-coupling reactions. The outcome of the reaction is a delicate balance between the reactivity of the C-B bond and the C-Cl bond. To favor coupling at the boronic acid (the desired Suzuki-Miyaura pathway), you need to employ conditions that promote the catalytic cycle of the Suzuki reaction while minimizing the competing reaction at the chloro-substituent.

Underlying Principles: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] The relative reactivity of different halogens in the oxidative addition step generally follows the trend I > Br > Cl > F.[2] Therefore, if your coupling partner is an aryl iodide or bromide, you have a good chance of achieving selective coupling at the boronic acid. However, with less reactive aryl chlorides, the potential for side reactions increases.

Troubleshooting Steps:

  • Choice of Palladium Catalyst and Ligand: The ligand on the palladium catalyst plays a critical role in determining its reactivity and selectivity.[3][4]

    • Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos often promote the oxidative addition of aryl chlorides, which in this case would be a competing reaction. For selective Suzuki coupling, consider using less electron-rich and sterically demanding ligands like triphenylphosphine (PPh₃) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄).

    • Buchwald's biarylphosphine ligands can be highly effective for Suzuki couplings, but their performance can be substrate-dependent.[1] It may be necessary to screen a panel of ligands to find the optimal one for your specific substrate combination.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[5] If you are observing a mixture of products, try running the reaction at a lower temperature. This can slow down the rate of the competing reaction at the chloro group.

  • Choice of Base: The base is a crucial component of the Suzuki-Miyaura reaction, as it facilitates the transmetalation step.

    • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for the Suzuki coupling and may be less likely to promote side reactions compared to stronger bases like potassium phosphate (K₃PO₄).

    • The choice of base can also influence the equilibrium of the boronic acid, potentially affecting its reactivity.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions

This protocol outlines a general procedure for screening different conditions to optimize the regioselectivity of your Suzuki-Miyaura coupling.

Parameter Conditions to Screen
Palladium Pre-catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, cataCXium® A, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/water, Toluene/water, DMF
Temperature 80 °C, 100 °C, Room Temperature

Step-by-Step Protocol:

  • To a series of reaction vials, add 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.0 equiv), your aryl halide (1.1 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (1-5 mol%) and ligand (if required, in a 1:2 or 1:4 Pd:ligand ratio).

  • Add the solvent mixture (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reactions to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product, and analyze the crude mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to any isomeric byproducts.

Question 2: My reaction is sluggish and gives low yields, even after prolonged reaction times. What can I do to improve the reaction rate and conversion?

Answer:

Slow reaction rates and low conversions can be attributed to several factors, including catalyst deactivation, poor solubility of reagents, or insufficient reactivity of the coupling partners.

Underlying Principles: The efficiency of the Suzuki-Miyaura catalytic cycle depends on the smooth progression of each step: oxidative addition, transmetalation, and reductive elimination.[1] A bottleneck in any of these steps can lead to a sluggish reaction. The electronic properties of the substituents on both coupling partners can significantly influence the reaction rate.[6]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • If you are using a simple catalyst like Pd(PPh₃)₄, switching to a more active pre-catalyst system, such as a palladium(II) source with a bulky, electron-rich biarylphosphine ligand (e.g., Pd(OAc)₂ with SPhos), can significantly accelerate the reaction.[1]

    • Ensure your catalyst and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.

  • Solvent Choice: The solvent system must be able to dissolve all the reaction components to a reasonable extent.

    • If you are using a biphasic system like toluene/water, ensure adequate stirring to facilitate phase transfer.

    • For poorly soluble substrates, consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these solvents can sometimes lead to side reactions at higher temperatures.

  • Base Strength and Solubility:

    • A stronger base like potassium phosphate (K₃PO₄) can sometimes accelerate the transmetalation step.

    • The solubility of the base is also important. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than potassium carbonate, which can lead to improved reaction rates.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[5] If available, this is an excellent option to explore for sluggish reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of Suzuki-Miyaura reactions with 3-Chloro-4,5-diisopropoxyphenylboronic acid?

The regioselectivity is highly dependent on the coupling partner and the reaction conditions. Generally, coupling is favored at the more reactive site. In a Suzuki-Miyaura reaction with an aryl iodide or bromide, the reaction will predominantly occur at the boronic acid position. With an aryl chloride, the outcome is more variable and sensitive to the chosen catalyst and conditions.

Q2: Can I achieve selective coupling at the chloro position?

Yes, it is possible to favor coupling at the chloro position by choosing a reaction that is selective for aryl chlorides over boronic acids. For example, a Negishi coupling with an organozinc reagent or a Stille coupling with an organotin reagent might favor reaction at the C-Cl bond, especially if a less reactive boronic acid ester is used instead of the free boronic acid. The choice of catalyst and ligand will be critical in directing this selectivity.

Q3: How do the isopropoxy groups influence the reactivity of the molecule?

The two isopropoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring. This can make the oxidative addition of the C-Cl bond more difficult. However, they also add steric bulk, which can influence the approach of the catalyst and the other coupling partner. The steric hindrance around the 4- and 5-positions might play a role in directing the regioselectivity of certain reactions.

Q4: Are there any known side reactions to be aware of?

Besides the competing coupling at the chloro- and boro- positions, other common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling of the boronic acid to form a biphenyl species. This can be minimized by using a slight excess of the aryl halide and ensuring efficient degassing of the reaction mixture.

  • Protodeboronation , the replacement of the boronic acid group with a hydrogen atom. This is often promoted by water and can be more prevalent with electron-rich boronic acids. Using anhydrous solvents and a suitable base can help to mitigate this.[1]

  • Reduction of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be a competing pathway, especially with certain catalyst systems.

Visualizing Reaction Control

The following diagram illustrates the key factors that can be manipulated to control the regioselectivity of a Suzuki-Miyaura reaction with 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Regioselectivity_Control cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Boronic_Acid 3-Chloro-4,5-diisopropoxyphenylboronic acid Desired_Product Desired Product (Coupling at B(OH)2) Boronic_Acid->Desired_Product Suzuki-Miyaura Coupling Side_Product Side Product (Coupling at Cl) Boronic_Acid->Side_Product Competing Reaction Aryl_Halide ArX (X = I, Br, Cl) Aryl_Halide->Desired_Product Aryl_Halide->Side_Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Desired_Product Catalyst->Side_Product Ligand Ligand (e.g., PPh3, SPhos) Ligand->Desired_Product Ligand->Side_Product Base Base (e.g., K2CO3, K3PO4) Base->Desired_Product Base->Side_Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Desired_Product Solvent->Side_Product Temperature Temperature Temperature->Desired_Product Temperature->Side_Product

Caption: Factors influencing the regioselectivity of Suzuki-Miyaura coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2009). Microwave-assisted Suzuki–Miyaura cross-coupling reactions: a review of recent advances. Chemical Communications, (30), 4431-4443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • Knapp, D. M., & Gillis, E. P. (2009). The Suzuki–Miyaura cross-coupling of 2-pyridyl boronic acids and 2-pyridyl halides. Tetrahedron Letters, 50(31), 4453-4455. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Biaryls Using Boronic Acids

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryls. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryls. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when coupling bulky or multi-ortho-substituted aryl partners. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies to help you overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a di-ortho-substituted boronic acid is giving me very low or no yield. What is the primary bottleneck?

A1: This is the most common challenge in this class of reactions. The primary issue is severe steric hindrance impeding one or more key steps of the catalytic cycle. The slow steps are typically transmetalation , where the bulky aryl group struggles to transfer from boron to the palladium center, and reductive elimination , where the two bulky aryl groups must come together to form the C-C bond and regenerate the Pd(0) catalyst.[1][2] Standard catalyst systems (e.g., Pd(PPh₃)₄) are often ineffective because the ligands are not bulky or electron-rich enough to drive these difficult steps.

Q2: I suspect my boronic acid is decomposing under the reaction conditions. What are the signs and how can I prevent it?

A2: Boronic acid decomposition, primarily through protodeboronation , is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[3][4] Signs include the formation of a hydro-deboronated arene (Ar-H instead of Ar-Ar') and inconsistent reaction yields. This occurs when the C-B bond is cleaved by a proton source, often residual water or basic hydrolysis.

To prevent this:

  • Use a more stable boron reagent: Switch from the boronic acid to a boronic ester, such as a pinacol (Bpin) or MIDA boronate. These are significantly more stable towards protodeboronation.[2][3]

  • Ensure anhydrous conditions: Use dry solvents and reagents. While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can accelerate decomposition.

  • Select the right base: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases in protic solvents can exacerbate the issue.

Q3: What is the single most critical parameter to optimize for a challenging, sterically hindered coupling?

A3: The ligand . The choice of phosphine ligand or N-heterocyclic carbene (NHC) is paramount. For sterically demanding couplings, you need ligands that are both bulky and highly electron-donating.[5][6][7] Bulky ligands accelerate the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[6] There is no single "best" ligand; empirical screening of a small set is often the most effective approach.

Troubleshooting Guides & In-Depth Solutions

Guide 1: Overcoming Low to No Product Formation

Low conversion is the hallmark of a struggling sterically hindered coupling. The following guide provides a systematic approach to optimization.

The Causality Behind Low Yield

In the Suzuki-Miyaura cycle, steric clash creates high energy barriers for the key bond-forming steps. Your goal is to choose conditions that lower these barriers.

Suzuki_Cycle_Hindrance cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X ArPd(II)XLn Ar¹-Pd(II)-X Lₙ OxAdd->ArPd(II)XLn Transmetalation Transmetalation (Often Rate-Limiting) ArPd(II)XLn->Transmetalation Ar²-B(OR)₂ Ar1Pd(II)Ar2Ln Ar¹-Pd(II)-Ar² Lₙ Transmetalation->Ar1Pd(II)Ar2Ln RedElim Reductive Elimination (Often Rate-Limiting) Ar1Pd(II)Ar2Ln->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Suzuki-Miyaura cycle highlighting rate-limiting steps in hindered couplings.

Step 1: Catalyst and Ligand Selection

The catalyst system is your primary tool. For substrates with di-, tri-, or even tetra-ortho-substitution, specialized ligands are not optional; they are required.

Table 1: Recommended Ligand/Catalyst Systems for Hindered Couplings

Challenge LevelSubstrate ExampleRecommended LigandsRationale & Key References
Moderate (Di-ortho)2,6-dimethylphenylboronic acid + Aryl BromideXPhos, SPhos, RuPhos (Buchwald-type)These biaryl phosphines provide the necessary bulk and electron-donating character to facilitate reductive elimination.[1][6]
High (Tri-ortho)2,4,6-triisopropylphenylboronic acid + Aryl ChloridetBuXPhos, BrettPhos, BI-DIME, AntPhos Offer increased steric bulk and specific structural features to promote coupling of highly challenging partners, including aryl chlorides.[7][8][9]
Extreme (Tetra-ortho)2,6-dimethoxyphenylboronic acid + 2-bromo-1,3-dimethoxybenzeneHFTPhos, BI-DIME, Phenanthrene-based ligands These represent the state-of-the-art, designed specifically to overcome the immense steric barrier in forming tetra-ortho-substituted biaryls.[2][8][10]
General Sterically hindered aryl chloridesN-Heterocyclic Carbenes (NHCs), e.g., IPr, IMes NHCs are strong σ-donors and can be highly effective, offering an alternative to phosphine ligands, especially for less reactive aryl chlorides.[1][11][12]
Step 2: Base and Solvent Optimization

Once a promising ligand is selected, fine-tuning the base and solvent is crucial.

  • Base Selection: The base's role is to form the active boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[13]

    • Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃. These are strong enough to promote boronate formation but are generally non-nucleophilic.

    • For very tough couplings: Stronger bases like t-BuOK might be necessary, but use with caution as they can promote side reactions.[1]

  • Solvent Selection: The solvent influences catalyst solubility, stability, and the rate of the catalytic steps.

    • Recommended: Aprotic, non-polar, or moderately polar solvents like Toluene, Dioxane, or 2-MeTHF are often the top choices.[1][14]

    • Solvent Mixtures: A mixture, such as Toluene/Water or Dioxane/Water (e.g., 10:1 ratio), is common. The water helps to solubilize the base and facilitate boronate formation. However, the role of the solvent can be complex and may not simply trend with polarity.[14][15][16]

Protocol 1: General Starting Point for a Hindered Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the sterically hindered boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the reaction vessel, and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

Guide 2: Diagnosing and Preventing Side Reactions

Even with an optimized catalyst system, side reactions can diminish yield and complicate purification.

Problem: Protodeboronation Dominates

If you observe significant amounts of the arene (Ar-H) corresponding to your boronic acid, protodeboronation is the culprit.

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Boronic_Acid Ar-B(OH)₂ Desired_Product Ar-Ar' (Biaryl Product) Boronic_Acid->Desired_Product Suzuki Coupling (Fast & Efficient Catalyst) Side_Product Ar-H (Protodeboronation) Boronic_Acid->Side_Product H⁺ Source (e.g., H₂O, ROH) Slow or Inefficient Catalyst

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Solutions:

  • Switch to a Boronic Ester: As mentioned in the FAQs, this is the most robust solution. Pinacol boronic esters (Ar-Bpin) are significantly more resistant to protodeboronation.[2][3] They can be isolated and are often solids, making them easier to handle than some boronic acids.

  • Use Anhydrous Conditions: While challenging, minimizing water content can suppress this side reaction. Use freshly distilled, dry solvents and consider using an anhydrous base.

  • Increase Reaction Rate: A highly active catalyst system (see Table 1) that rapidly consumes the boronic acid in the productive cycle can outcompete the slower protodeboronation pathway.

Problem: Homocoupling of Boronic Acid (Glaser-Hay type)

Formation of a symmetrical biaryl (Ar-Ar) derived from your boronic acid is typically caused by oxygen in the reaction mixture.

Solutions:

  • Thorough Degassing: Ensure your solvent and reaction headspace are rigorously deoxygenated. A common method is to bubble argon through the solvent for 20-30 minutes before addition.

  • Use a Well-Defined Pre-catalyst: Using a pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) can sometimes provide more consistent results and lower levels of side reactions compared to generating the catalyst in situ.

Troubleshooting Decision Tree

If you are facing low yields, follow this logical workflow to identify and solve the problem.

Troubleshooting_Tree Start Low Yield in Hindered Coupling Check_Ligand Is the ligand appropriate? (e.g., Bulky, e⁻-rich like XPhos, SPhos, NHC) Start->Check_Ligand Change_Ligand Action: Screen a panel of bulky ligands (See Table 1) Check_Ligand->Change_Ligand No Check_Base_Solvent Are the base and solvent optimal? (e.g., K₃PO₄ in Toluene/Dioxane) Check_Ligand->Check_Base_Solvent Yes Change_Ligand->Check_Base_Solvent Change_Base_Solvent Action: Try Cs₂CO₃ or K₂CO₃. Switch solvent to Dioxane or 2-MeTHF. Check_Base_Solvent->Change_Base_Solvent No Check_Temp Is the temperature high enough? (Typically 80-110 °C) Check_Base_Solvent->Check_Temp Yes Change_Base_Solvent->Check_Temp Increase_Temp Action: Increase temperature in 10 °C increments. Check_Temp->Increase_Temp No Check_Side_Products Is protodeboronation or homocoupling observed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Address_Side_Products Action: Switch to a boronic ester (e.g., Bpin). Ensure rigorous degassing. Check_Side_Products->Address_Side_Products Yes Success Reaction Optimized Check_Side_Products->Success No/Minor Address_Side_Products->Success

Caption: A decision tree for troubleshooting low-yielding, sterically hindered couplings.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2417-2421.
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875.
  • Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Letters. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
  • Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Sci-Hub. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • Chemical.AI. (n.d.). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving 3-Chloro-4,5-diisopropoxyphenylboronic acid

Welcome to the technical support center for 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective workup and purification of reactions involving this versatile reagent. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction

3-Chloro-4,5-diisopropoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, for the construction of complex biaryl structures.[1][2] Its unique substitution pattern, featuring a chlorine atom and two isopropoxy groups, imparts specific electronic and steric properties that are advantageous in medicinal chemistry and materials science.[3] However, the presence of the boronic acid moiety and the lipophilic isopropoxy groups can present challenges during reaction workup and product purification. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Issue 1: Residual Boronic Acid or Boronic Acid Byproducts in the Purified Product

Q: After my Suzuki-Miyaura coupling reaction and standard aqueous workup, I'm still seeing the starting boronic acid and/or its byproducts (like the corresponding phenol) in my NMR spectrum. How can I effectively remove them?

A: This is a common challenge. The acidic nature of boronic acids and their byproducts allows for their removal through targeted acid-base extraction. Here’s a systematic approach:

Underlying Principle: Boronic acids are weak Lewis acids that can be converted into their corresponding water-soluble boronate salts under basic conditions.[4][5] This allows for their selective removal from an organic phase containing the desired neutral product.

Recommended Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[6]

  • Basic Extraction: Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6] The number of washes depends on the amount of residual boronic acid. Typically, 2-3 washes are sufficient.

  • Phase Separation: Carefully separate the organic layer from the aqueous layer. The boronate salts will be in the aqueous phase.

  • Back Extraction (Optional but Recommended): To recover any product that may have been entrained in the aqueous layer, back-extract the combined basic aqueous layers with a fresh portion of the organic solvent.

  • Neutralization and Final Washes: Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acidic boron-containing impurities.

Causality: The bulky diisopropoxy groups on 3-Chloro-4,5-diisopropoxyphenylboronic acid increase its lipophilicity, which can sometimes lead to incomplete removal with a simple water wash. A basic wash is crucial to ionize the boronic acid, drastically increasing its aqueous solubility.

Issue 2: Difficulty in Purifying the Product by Silica Gel Chromatography

Q: My product, derived from 3-Chloro-4,5-diisopropoxyphenylboronic acid, is streaking badly on the silica gel column, and I'm getting poor separation from byproducts. What's causing this and how can I improve my chromatography?

A: Boronic acids and their derivatives are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[7][8] Several strategies can mitigate this issue:

1. Ensure Complete Removal of Boronic Acid Prior to Chromatography:

  • Perform the acid-base extraction described in Issue 1 meticulously before attempting column chromatography. The presence of any residual boronic acid will compromise the separation.

2. Modify the Silica Gel:

  • Boric Acid Treated Silica Gel: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic acid derivatives.[8] However, be aware that the resolution on boric acid-treated silica may be lower than on standard silica gel.[8]

3. Optimize the Mobile Phase:

  • Solvent System: For polar compounds that are common in drug discovery, a standard hexane/ethyl acetate system may not be sufficiently eluting.[6] Consider using a more polar solvent system, such as dichloromethane/methanol.[6]

  • Additives: Adding a small amount of a polar solvent like methanol or a few drops of an acid (like acetic acid) or a base (like triethylamine), depending on the nature of your product, to the mobile phase can help to improve peak shape by competing for the active sites on the silica gel.

4. Alternative Purification Techniques:

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with silica gel chromatography.[4][9] Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

  • Preparative TLC or HPLC: For small-scale purifications or particularly challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent resolution.

Issue 3: Formation of Homocoupled Byproduct

Q: I'm observing a significant amount of a homocoupled product of 3-Chloro-4,5-diisopropoxyphenylboronic acid in my reaction mixture. What causes this side reaction, and how can I prevent it?

A: The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of Pd(II) species and oxygen.[10]

Causes and Prevention Strategies:

CausePrevention Strategy
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst.[10] Maintain a positive pressure of the inert gas throughout the reaction.
Use of a Pd(II) Pre-catalyst While many Pd(II) sources are effective, they need to be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to the presence of Pd(II), which can promote homocoupling.[10] Ensure your reaction conditions are suitable for the complete reduction of the pre-catalyst.
Reaction Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling. Optimize the stoichiometry for your specific substrates.
Reaction Temperature and Time Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 3-Chloro-4,5-diisopropoxyphenylboronic acid that I should be aware of?

A1: 3-Chloro-4,5-diisopropoxyphenylboronic acid is a white to pale yellow solid.[1] It is sparingly soluble in water and ether but soluble in organic solvents like ethyl acetate and dichloromethane.[1] It is sensitive to strong oxidizing agents, which can convert the boronic acid to the corresponding phenol.[1]

PropertyValue
Molecular Formula C₉H₁₂BClO₃
Molecular Weight 214.45 g/mol [11]
Melting Point 140-145 °C[11][12]
Appearance Solid[11]

Q2: Can I use 3-Chloro-4,5-diisopropoxyphenylboronic acid directly in a Suzuki-Miyaura coupling, or do I need to convert it to an ester first?

A2: You can use the boronic acid directly in the coupling reaction.[1] However, converting it to a boronate ester, such as a pinacol ester, can offer advantages in terms of stability and sometimes easier purification of the intermediate.[7][10] That being said, the purification of boronate esters on silica gel can also be challenging.[7][8] For many applications, using the boronic acid directly is the most straightforward approach.

Q3: What are some common side reactions to be aware of when using 3-Chloro-4,5-diisopropoxyphenylboronic acid?

A3: Besides the homocoupling discussed in the troubleshooting section, another common side reaction is protodeboronation.[10] This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is more prevalent with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions, particularly in the presence of water and at elevated temperatures.[10]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all chemicals in a laboratory setting, you should handle 3-Chloro-4,5-diisopropoxyphenylboronic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

Below are diagrams illustrating key decision-making processes and workflows for reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Workup_Decision_Tree start Crude Reaction Mixture aqueous_workup Standard Aqueous Workup (e.g., water wash) start->aqueous_workup check_purity Check Purity (TLC, NMR, LC-MS) aqueous_workup->check_purity product_pure Product is Pure check_purity->product_pure Yes product_impure Boronic Acid Impurities Present check_purity->product_impure No basic_wash Perform Basic Wash (1-2M NaOH or KOH) chromatography Column Chromatography basic_wash->chromatography final_product Purified Product product_pure->final_product product_impure->basic_wash chromatography->final_product recrystallization Recrystallization

Caption: Decision tree for the initial workup and purification strategy.

Boronic_Acid_Removal_Workflow start Crude Organic Solution (containing product and boronic acid impurities) add_base Add 1-2M aq. NaOH or KOH solution start->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Product) shake->organic_layer aqueous_layer Aqueous Layer (Boronate Salt) shake->aqueous_layer wash_organic Wash Organic Layer with Water and Brine organic_layer->wash_organic dry_concentrate Dry (Na₂SO₄) and Concentrate wash_organic->dry_concentrate pure_product Product Ready for Further Purification (e.g., Chromatography) dry_concentrate->pure_product

Caption: Step-by-step workflow for basic extraction to remove boronic acid.

References
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]

  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit. [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

  • HELP: Purifying boronic acids sucks. (n.d.). Reddit. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2015). ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions of 3-Chloro-4,5-diisopropoxyphenylboronic acid

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who rely on precise, real-time data to optimize reaction conditions, quantify yield, and ensure product purity. As a key building block in medicinal chemistry and organic synthesis, understanding the behavior of this boronic acid during a reaction is critical for success.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the most common and powerful analytical techniques. We will explore the causality behind methodological choices and provide robust troubleshooting guides to address the specific challenges this class of molecules presents.

Logical Workflow: Selecting Your Analytical Method

Choosing the right analytical tool is the first step toward reliable reaction monitoring. The decision depends on the specific information required (e.g., quantitative kinetics, structural confirmation, impurity profiling), the available equipment, and the complexity of the reaction matrix. The following workflow provides a decision-making framework.

MethodSelection start What is the primary analytical goal? goal1 Quantitative kinetics & real-time monitoring? start->goal1 goal2 Separation of complex mixtures & impurity profiling? start->goal2 goal3 Structural confirmation of products & intermediates? start->goal3 goal4 Analysis of volatile byproducts or derivatives? start->goal4 sub_goal1 Is in-situ analysis required? goal1->sub_goal1 hplc HPLC / UPLC-MS goal2->hplc nmr NMR Spectroscopy goal3->nmr gc GC / GC-MS goal4->gc sub_goal1->hplc No (offline sampling) sub_goal1->nmr Yes

Caption: Decision tree for selecting the optimal analytical method.

High-Performance Liquid Chromatography (HPLC & UPLC-MS)

High-performance liquid chromatography is the workhorse for monitoring reactions like Suzuki-Miyaura couplings, offering excellent resolution of starting materials, intermediates, and products.[1] When coupled with a mass spectrometer (LC-MS), it provides both quantitative data and mass confirmation simultaneously.

Core Challenge: Boronic Acid Instability

Arylboronic acids, including 3-Chloro-4,5-diisopropoxyphenylboronic acid, present unique analytical challenges. They can undergo facile dehydration to form cyclic anhydrides (boroxines) or hydrolysis if analyzing a corresponding pinacol ester.[2][3] These transformations can lead to complex chromatograms and inaccurate quantification. The methods described here are designed to mitigate these issues.

Experimental Protocol: Reverse-Phase HPLC Monitoring
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable diluent. Expert Insight: An aprotic, non-aqueous diluent like acetonitrile is often preferred to prevent hydrolysis of sensitive intermediates or boronate esters.[3]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.

  • Instrumentation & Conditions:

    • A system like an ACQUITY UPLC with a PDA and SQ Mass Detector is ideal for fast, high-resolution analysis.

ParameterRecommended SettingRationale & Notes
Column C18 Reversed-Phase (e.g., Acquity BEH C18, XSelect Premier HSS T3)[1][2]Provides excellent retention and separation for a wide range of organic molecules involved in cross-coupling reactions.
Mobile Phase A 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[2]The buffer helps to control the ionization state of analytes, improving peak shape. Formic acid is a common choice for MS compatibility.
Mobile Phase B Acetonitrile or Methanol[2]Standard organic solvents for reversed-phase chromatography.
Gradient 5% to 95% B over 1-5 minutesA rapid gradient is often sufficient for reaction monitoring, allowing for high throughput.[2]
Flow Rate 0.4 - 0.8 mL/minTypical for analytical scale UPLC/HPLC.
Column Temp. 30 - 45 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection PDA/UV (e.g., 254 nm) and/or ESI-MSPDA provides quantitative data for chromophoric compounds. ESI-MS offers mass identification, which is invaluable for confirming product formation and identifying byproducts.[4][5]
Troubleshooting Guide: HPLC Analysis
QuestionAnswer & Underlying Cause
Q1: I see multiple peaks for my boronic acid starting material. Why? A: This is likely due to the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[2][6] This equilibrium is sensitive to solvent and concentration. Solution: Ensure consistent sample preparation. While difficult to eliminate completely, using optimized UPLC-MS instrument parameters can help simplify the analysis by favoring the monomeric form.[2][6]
Q2: My boronic acid peak is tailing severely. A: Peak tailing is often caused by secondary interactions between the analyte and residual acidic silanol groups on the silica-based column packing.[7] Solution: 1) Use a high-purity, end-capped column. 2) Lower the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanols. 3) If the problem persists, consider a column with advanced shielding technology (e.g., Waters MaxPeak Premier Columns) designed to minimize these interactions.[1]
Q3: My pinacol ester starting material seems to be disappearing or showing a new, more polar peak. A: This indicates on-column hydrolysis of the pinacol ester back to the boronic acid.[3] This is common in typical reversed-phase conditions which use aqueous mobile phases. Solution: Use a non-aqueous, aprotic sample diluent. For the chromatography, a mobile phase at a high pH (e.g., pH 12.4) with an ion-pairing reagent can stabilize the ester.[3] This approach requires a pH-stable column.
Q4: My baseline is noisy and drifting, especially during a gradient run. A: This is often due to contaminated or low-quality mobile phase solvents, or slow column equilibration.[8] Strongly retained impurities from previous injections can also elute as very broad peaks, appearing as a rising baseline. Solution: 1) Use fresh, HPLC-grade solvents. 2) Ensure the mobile phase is thoroughly degassed. 3) Flush the column with a strong solvent (like 100% acetonitrile) between runs and allow sufficient time for the column to re-equilibrate with the starting mobile phase conditions.[8]
HPLC FAQs

Q: Can I quantify reaction conversion using HPLC? A: Absolutely. By creating a calibration curve with authentic standards of your starting material and product, you can determine their concentrations in the reaction aliquot. Alternatively, if response factors are similar, the relative peak area percentage can provide a good estimate of the reaction's progress.

Q: What is post-column derivatization and is it useful here? A: Post-column derivatization involves mixing the column eluate with a reagent to create a derivative that is more easily detected. For boronic acids, a reagent like alizarin can be used, which reacts to form a fluorescent complex.[9][10] This provides highly selective and sensitive detection of boronic acid-containing compounds, which is useful for tracking trace amounts or confirming their presence in a complex mixture.[10]

Gas Chromatography (GC & GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds. Due to their polarity and low volatility, boronic acids like 3-Chloro-4,5-diisopropoxyphenylboronic acid are not suitable for direct GC analysis.[6][11] However, they can be readily analyzed after a chemical derivatization step that converts them into more volatile and less polar esters.[12]

Core Principle: The Need for Derivatization

Derivatization is essential for GC analysis of boronic acids. The process replaces the polar -B(OH)₂ group with a nonpolar group, making the resulting molecule volatile enough to travel through the GC column.[11][12] This strategy is highly effective for quantifying the boronic acid and related byproducts.

Experimental Protocol: Derivatization and GC-MS Analysis
  • Sample Preparation & Derivatization:

    • Withdraw an aliquot from the reaction and quench as described for HPLC.

    • Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.

    • Add a suitable derivatizing agent. A common and effective method is to convert the boronic acid to its pinacol ester using pinacol.[11] Alternatively, other diols or reagents like triethanolamine can be used to form volatile boronate esters.[13]

    • The reaction is typically fast, often reaching completion in minutes at room temperature.[14]

    • Dissolve the derivatized residue in an appropriate solvent (e.g., hexane, ethyl acetate) for injection.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale & Notes
Injector Temp. 180 - 250 °CMust be hot enough to volatilize the derivative without causing thermal degradation. Keeping the inlet at a lower temperature (e.g., 180°C) can sometimes reduce degradation of sensitive derivatives.[15]
Column Low- to mid-polarity (e.g., DB-5ms, HP-1)A general-purpose column is often sufficient for separating the derivatized boronic acid from other reaction components.
Oven Program Start at 50-100°C, ramp to 280-300°C at 10-20°C/minThe temperature program should be optimized to provide good separation between the analyte of interest and solvent or other reaction components.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Detection Flame Ionization (FID) or Mass Spectrometry (MS)FID provides excellent quantitative data. MS provides mass confirmation, which is crucial for identifying unknown peaks and confirming the identity of the derivative.[11]
Troubleshooting Guide: GC Analysis
QuestionAnswer & Underlying Cause
Q1: I'm seeing "ghost peaks" in my blank runs after analyzing my samples. A: This is a classic sign of carryover. Boronic acid derivatives can be somewhat active and may adsorb onto surfaces in the injector or the front of the column.[15] Residual, underivatized boronic acid can also form triphenylboroxine in the inlet, which is a high-boiling compound that elutes very slowly. Solution: 1) Use a fresh, deactivated injector liner, preferably with glass wool.[15] 2) After a series of analyses, perform a "bake out" by holding the column at its maximum temperature for 30-60 minutes. 3) Injecting a solution of a reactive diol (like propylene glycol) can help "clean" the system by derivatizing and removing residual boronic acid.[15]
Q2: My results are not reproducible. What could be the cause? A: Irreproducibility in GC often points to issues with the injection technique, sample preparation, or column contamination.[16] For this specific analysis, incomplete or inconsistent derivatization is a primary suspect. Solution: 1) Ensure the derivatization reaction goes to completion by optimizing time, temperature, and reagent stoichiometry. 2) Use an internal standard added before the derivatization step to correct for variations in sample handling and injection volume. 3) Automate the injection process using an autosampler for the best precision.
Q3: I don't see my derivatized boronic acid peak, or it is very small. A: This could be due to several factors: 1) The derivatization failed. 2) The derivative is degrading in the hot injector. 3) The derivative is adsorbed onto an active site in the system and is not reaching the detector. Solution: 1) Confirm the derivatization was successful using another technique (like TLC or NMR) on a test sample. 2) Lower the injector temperature incrementally to find a balance between volatilization and stability. 3) Ensure the entire system, especially the injector liner and the first few meters of the column, is properly deactivated. If necessary, trim a small portion from the front of the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for monitoring chemical reactions because it is non-destructive, highly structurally informative, and inherently quantitative without the need for calibration curves.[17][18] It can often be used to analyze crude reaction mixtures directly, providing a clear picture of the consumption of starting materials and the formation of products in real-time.[18][19]

Core Principle: Direct & Quantitative Measurement

The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. This allows for the straightforward calculation of the relative molar amounts of different species in a mixture, making it ideal for determining reaction conversion and yield.[17]

Experimental Protocol: In-Situ or At-Line NMR Monitoring
  • Sample Preparation:

    • For at-line monitoring, simply withdraw an aliquot from the reaction.

    • Transfer it into an NMR tube.

    • If the reaction solvent is not deuterated, you can still acquire a spectrum. The instrument can lock onto the proton signal of the solvent, avoiding the need for deuterated solvents or complex workups.[17][18]

    • Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with other signals) if precise absolute quantification is required.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. If your molecules contain other NMR-active nuclei like ¹⁹F or ¹¹B, acquiring spectra for these can provide additional, often simpler, data for monitoring the reaction.[18][20]

    • The progress of the reaction can be followed by observing the decrease in the integral of a peak corresponding to a starting material and the simultaneous increase in the integral of a peak for the product.[17]

General Troubleshooting Workflow

Troubleshooting start Identify Analytical Problem p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Inconsistent Retention Times start->p2 p3 Extra / Ghost Peaks start->p3 p4 Low Sensitivity / No Peak start->p4 c1 Secondary Interactions? Column Degradation? p1->c1 c2 Mobile Phase Issue? Temp Fluctuation? p2->c2 c3 Carryover? Sample Degradation? p3->c3 c4 Derivatization Failure? Injector/Detector Issue? p4->c4 s1 Adjust Mobile Phase pH Use Shielded Column Check for Voids c1->s1 s2 Prepare Fresh Mobile Phase Use Column Oven Check for Leaks c2->s2 s3 Run Blanks & Washes Use Aprotic Diluent Check Sample Stability c3->s3 s4 Verify Derivatization Check Injector/Liner Confirm Detector Settings c4->s4

Caption: A general workflow for troubleshooting common chromatographic issues.

NMR FAQs

Q: My reaction mixture is paramagnetic (e.g., contains a Nickel or Palladium catalyst). Can I still use NMR? A: Yes, but with caution. Paramagnetic species can cause significant broadening of NMR signals, sometimes to the point where they are undetectable. However, the effect is distance-dependent. Often, the protons on your organic molecules are far enough from the metal center that their signals remain reasonably sharp and usable for monitoring. Small sample aliquots where the catalyst concentration is low are often analyzable.[17]

Q: The proton signals for my starting material and product overlap. How can I monitor the reaction? A: Look for non-overlapping signals. Even in complex molecules, there are often unique protons (e.g., on the isopropyl groups or specific aromatic protons) that are well-resolved. If ¹H NMR is too crowded, consider other nuclei. For example, if your coupling partner has a fluorine atom, ¹⁹F NMR provides a very clean and simple way to monitor the reaction, as there are typically very few signals to track.[18]

Q: How do I handle shimming when my sample is in a non-deuterated solvent? A: Modern NMR spectrometers have advanced shimming routines that can often achieve good homogeneity even without a deuterium lock signal, especially on samples with a strong solvent proton signal. While the lock provides the highest stability for long experiments, for the rapid acquisition needed for reaction monitoring, a "no-lock" experiment with good shimming is usually sufficient.

References
  • Nanalysis. (2018, September 27). Monitoring Suzuki Coupling Reactions with Benchtop NMR. [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry | Request PDF. [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • PubMed. (2010, March). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

  • PubMed. (2022, March 23). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. [Link]

  • University of Rochester. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • MDPI. (2026, January 18). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ACS Publications. (2022, April 28). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development. [Link]

  • SciRP.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • PubMed. (2013, June 3). Arylboronic acid chemistry under electrospray conditions. [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. [Link]

  • Chromatography Forum. (2017, August 2). clean up of GC/MS after phenylboronic acid derivative. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of 3-Chloro-4,5-diisopropoxyphenylboronic Acid Purity by HPLC

Introduction: The Critical Role of Purity in Drug Development Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a cornerstone of quality, sa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. Boronic acids, and their derivatives, are pivotal building blocks in modern medicinal chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The compound 3-Chloro-4,5-diisopropoxyphenylboronic acid is a key intermediate whose purity can directly impact reaction yield, impurity profiles of subsequent steps, and the overall quality of the final API.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 3-Chloro-4,5-diisopropoxyphenylboronic acid purity. We will delve into the rationale behind method selection, present comparative data from different HPLC column chemistries, and provide a detailed protocol for a robust, stability-indicating method validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Understanding the Analyte: Potential Impurities and Analytical Challenges

The primary analytical challenges in developing a purity method for boronic acids stem from their unique chemical properties. Key considerations include:

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines. This equilibrium must be controlled for accurate quantification.

  • Hydrolytic Instability: While generally stable, boronic acids can be susceptible to hydrolysis under certain reversed-phase HPLC conditions, potentially leading to inaccurate purity assessments.[5][6]

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid must be effectively separated.

  • Degradation Products: The molecule may degrade under stress conditions such as heat, light, oxidation, and acid/base hydrolysis. A robust analytical method must be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products.[7][8]

Comparative Analysis of HPLC Methodologies

To establish the most suitable method for routine quality control and stability testing, we evaluated three distinct reversed-phase HPLC column chemistries. The objective was to achieve optimal resolution between the main component and its key potential impurities, including the boroxine and a known process impurity, 1-chloro-2,3-diisopropoxybenzene.

The performance of each method was validated against key parameters defined in the ICH Q2(R1) guideline.

Method 1 (Proposed): C18 Stationary Phase

A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. For boronic acids, using an acidic mobile phase is crucial to suppress the ionization of the boronic acid group, leading to improved peak shape and retention.[9]

  • Rationale: This approach is highly reliable and provides excellent separation for a wide range of non-polar to moderately polar compounds. The acidic mobile phase helps to shift the equilibrium from the boroxine to the boronic acid, allowing for more accurate quantification of the active moiety.

Method 2 (Alternative A): Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.

  • Rationale: This can be particularly advantageous for separating aromatic compounds with subtle structural differences. For halogenated compounds like 3-Chloro-4,5-diisopropoxyphenylboronic acid, the unique electronic interactions can provide enhanced resolution from closely related impurities that may co-elute on a standard C18 column.

Method 3 (Alternative B): Embedded Polar Group (EPG) Stationary Phase

EPG columns contain a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature provides alternative selectivity and improved peak shape for basic compounds, although it can also offer advantages for acidic compounds under certain conditions.

  • Rationale: The polar group can interact differently with the analyte and its impurities compared to a traditional C18 phase, potentially resolving impurities that are difficult to separate otherwise. It can also offer better stability under highly aqueous mobile phase conditions.

Data Presentation: Summary of HPLC Method Performance

The following table summarizes the key validation and performance parameters for the three evaluated HPLC methods.

Parameter Method 1 (Proposed C18) Method 2 (Phenyl-Hexyl) Method 3 (EPG)
Column C18 (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)EPG C18 (4.6 x 150 mm, 3.5 µm)
Resolution (Main Peak/Boroxine) 2.82.52.1
Resolution (Main Peak/Process Impurity) 3.54.23.0
Tailing Factor (Main Peak) 1.11.31.2
Linearity (r²) 0.99980.99950.9996
Accuracy (% Recovery) 99.5% - 100.8%99.1% - 101.2%98.9% - 101.5%
Precision (% RSD) < 1.0%< 1.5%< 1.5%
Robustness PassedPassedMinor variations in resolution

Experimental Protocols

Workflow for HPLC Purity Validation

The logical workflow for the analytical validation process is illustrated below. This process ensures that the chosen analytical method is suitable for its intended purpose, adhering to the principles of scientific integrity and regulatory requirements.[2][10]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Reporting prep Weigh and dissolve standard and sample dilute Dilute to working concentration prep->dilute hplc_system Equilibrate HPLC System with Mobile Phase dilute->hplc_system inject Inject Blank, Standard, and Sample Solutions hplc_system->inject integrate Integrate Chromatograms and Identify Peaks inject->integrate calculate Calculate Purity (% Area) integrate->calculate validate Perform Validation Tests (Linearity, Accuracy, Precision) calculate->validate report Generate Final Report with Data and Conclusions validate->report

Caption: Workflow for HPLC purity validation of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Detailed Protocol for Proposed RP-HPLC Method (Method 1)

This protocol details the validated method for determining the purity of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 20 80
    17.0 20 80
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Run Time: 20 minutes.

2. Solution Preparation:

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of 3-Chloro-4,5-diisopropoxyphenylboronic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Validation Procedure (Abbreviated):

  • Specificity (Forced Degradation): Subject the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions.[7][8] Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main peak, confirming the method is stability-indicating.

  • Linearity: Prepare a series of solutions from the standard stock solution over a range of 50% to 150% of the nominal concentration. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Inject the standard solution six times and calculate the %RSD of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase A) and assess the impact on resolution and peak area.

Forced Degradation Pathway

Understanding potential degradation pathways is essential for developing a stability-indicating method. The diagram below illustrates the primary degradation routes for boronic acids under stress conditions.

G main 3-Chloro-4,5-diisopropoxyphenyl- boronic Acid boroxine Boroxine (Trimeric Anhydride) main->boroxine Heat / Dehydration hydrolysis_prod 1-Chloro-2,3-diisopropoxybenzene (Protodeboronation) main->hydrolysis_prod Acid / Base Stress oxidation_prod 3-Chloro-4,5-diisopropoxyphenol main->oxidation_prod Oxidative Stress (H₂O₂) boroxine->main Hydrolysis

Caption: Potential degradation pathways under forced degradation conditions.

Conclusion and Recommendations

The analytical validation of 3-Chloro-4,5-diisopropoxyphenylboronic acid by HPLC requires a method that is specific, accurate, precise, and stability-indicating. Through a comparative evaluation, we have demonstrated that a reversed-phase method utilizing a C18 column with an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) provides the most robust and reliable results for routine purity assessment.

This method effectively resolves the parent compound from its critical boroxine impurity and degradation products generated under stress conditions, thereby meeting the stringent requirements for analytical validation outlined in ICH Q2(R1). For comprehensive impurity profiling, the use of an orthogonal method, such as the Phenyl-Hexyl column, is recommended to provide an alternative selectivity and ensure no impurities are overlooked.

By implementing this validated HPLC method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical intermediate, contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Ombe H. (2026). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

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Comparative

A Spectroscopic Journey: Comparative Analysis of 3-Chloro-4,5-diisopropoxyphenylboronic Acid and Its Synthetic Precursors

For researchers and professionals in the vanguard of drug discovery and development, the structural elucidation of novel molecular entities is a cornerstone of progress. Arylboronic acids, in particular, are pivotal inte...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug discovery and development, the structural elucidation of novel molecular entities is a cornerstone of progress. Arylboronic acids, in particular, are pivotal intermediates in modern synthetic chemistry, prized for their versatility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth spectroscopic comparison of 3-Chloro-4,5-diisopropoxyphenylboronic acid, a highly functionalized building block, and its precursors, offering a detailed roadmap for its synthesis and characterization.

Due to the limited availability of direct experimental spectra for 3-Chloro-4,5-diisopropoxyphenylboronic acid and its immediate diisopropoxy precursors in the public domain, this guide will leverage a logical, stepwise synthetic pathway and draw comparisons with closely related, well-characterized analogues. This approach not only provides a robust predictive framework for spectral interpretation but also highlights the causal relationships between structural modifications and their spectroscopic signatures.

The Synthetic Blueprint: From Catechol to a Functionalized Phenylboronic Acid

The synthesis of 3-Chloro-4,5-diisopropoxyphenylboronic acid can be logically envisioned as a multi-step process commencing from a readily available starting material, 1,2-dihydroxybenzene (catechol). The proposed synthetic sequence is designed to introduce the requisite functional groups in a regiochemically controlled manner.

Synthetic_Pathway Catechol Catechol P1 1,2-Diisopropoxybenzene (Precursor 1) Catechol->P1  Williamson Ether  Synthesis   P2 4-Chloro-1,2-diisopropoxybenzene (Precursor 2) P1->P2  Electrophilic  Chlorination   P3 1-Bromo-2-chloro-4,5-diisopropoxybenzene (Precursor 3) P2->P3  Bromination   FP 3-Chloro-4,5-diisopropoxyphenylboronic acid (Final Product) P3->FP  Lithium-Halogen Exchange  & Borylation  

Caption: Proposed synthetic workflow for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

This guide will focus on the spectroscopic transformations from Precursor 1 onwards, using 1,2-dimethoxybenzene (veratrole) and its derivatives as highly relevant spectroscopic analogues.

Spectroscopic Comparison of Precursors and the Final Product

The journey from a simple dialkoxybenzene to a multi-substituted phenylboronic acid is marked by distinct changes in the molecular structure, each leaving an indelible fingerprint on its respective spectra. By analyzing these changes, we can confidently track the progress of the synthesis.

Precursor 1 Analogue: 1,2-Dimethoxybenzene (Veratrole)

Veratrole serves as an excellent model for 1,2-diisopropoxybenzene. The primary difference will be the presence of isopropyl signals (a septet and a doublet) instead of methoxy singlets in the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The spectrum of veratrole is simple, showing a singlet for the two equivalent methoxy groups and a multiplet for the four aromatic protons.[1] For 1,2-diisopropoxybenzene, we would expect a doublet for the twelve methyl protons and a septet for the two methine protons of the isopropyl groups, alongside the aromatic signals.

  • ¹³C NMR: Veratrole exhibits three signals: one for the methoxy carbons and two for the aromatic carbons due to symmetry.[1] 1,2-diisopropoxybenzene would similarly show signals for the methyl and methine carbons of the isopropyl groups, in addition to the aromatic carbons.

  • IR Spectroscopy: The spectrum is dominated by C-H stretching vibrations (aromatic and aliphatic), C-O stretching of the ether linkage, and aromatic C=C bending.[1][2] A key feature is the strong C-O-C stretching band.

  • Mass Spectrometry: The molecular ion peak is prominent.[1] Fragmentation often involves the loss of methyl or methoxy groups. For 1,2-diisopropoxybenzene, loss of isopropyl or isopropoxy fragments would be expected.

Precursor 2 Analogue: 4-Chloro-1,2-dimethoxybenzene (4-Chloroveratrole)

The introduction of a chlorine atom breaks the symmetry of the aromatic ring, leading to a more complex spectroscopic profile.

  • ¹H NMR: The aromatic region will now show three distinct signals, typically two doublets and a doublet of doublets, reflecting the different chemical environments and coupling patterns of the remaining aromatic protons. The methoxy signals may also become non-equivalent.

  • ¹³C NMR: With the loss of symmetry, we expect to see six distinct signals for the aromatic carbons, in addition to the two signals for the non-equivalent methoxy carbons.

  • IR Spectroscopy: The spectrum will be similar to veratrole, but with the addition of a characteristic C-Cl stretching vibration, typically in the 1000-600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic M+2 isotope peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.[3]

Precursor 3 Analogue: 1-Bromo-2-chloro-4,5-dimethoxybenzene

The addition of a bromine atom further modifies the spectroscopic landscape.

  • ¹H NMR: The aromatic region will now show only two singlets, as the remaining two protons are in different environments and do not couple with each other.

  • ¹³C NMR: Six aromatic carbon signals are expected. The carbons directly attached to the halogens will be significantly influenced.

  • IR Spectroscopy: The spectrum will retain the features of the chloro-analogue, with the addition of a C-Br stretching vibration, which appears at a lower frequency than the C-Cl stretch.

  • Mass Spectrometry: The mass spectrum will be highly characteristic, showing a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).

Final Product: 3-Chloro-4,5-diisopropoxyphenylboronic Acid (Predicted)

The final transformation involves replacing the bromine atom with a boronic acid group.

  • ¹H NMR: A key feature will be the appearance of a broad singlet for the two hydroxyl protons of the boronic acid group, the chemical shift of which can be concentration and solvent-dependent. The two aromatic protons will appear as distinct singlets. The isopropyl signals (septet and doublet) will remain.

  • ¹³C NMR: The most significant change will be the appearance of a broad signal for the carbon atom attached to the boron, due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons will also be adjusted by the electron-withdrawing nature of the boronic acid group.

  • IR Spectroscopy: The most prominent new feature will be a very broad and strong O-H stretching band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.

  • Mass Spectrometry: Phenylboronic acids can be challenging to analyze by mass spectrometry as they can readily dehydrate to form boroxines (cyclic trimers). The mass spectrum may show a peak corresponding to the molecular ion, as well as peaks corresponding to the loss of water and the boroxine.

Summary of Predicted Spectroscopic Data

Compound/AnalogueKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Key IR Features (cm⁻¹)Key MS Features (m/z)
1,2-Dimethoxybenzene ~6.89 (m, 4H, Ar-H), ~3.86 (s, 6H, -OCH₃)[1]~149.2, ~120.9, ~111.5 (Ar-C), ~55.8 (-OCH₃)[1]~2950 (C-H aliph.), ~1250 (C-O str.)[1]M⁺ at 138[1]
4-Chloro-1,2-dimethoxybenzene 3 distinct Ar-H signals6 distinct Ar-C signalsC-Cl stretch (~1000-600)M⁺ and M⁺+2 peaks (~3:1 ratio)[3]
1-Bromo-2-chloro-4,5-dimethoxybenzene 2 Ar-H singlets6 distinct Ar-C signalsC-Br stretch (<700)M⁺, M⁺+2, M⁺+4 isotopic pattern
3-Chloro-4,5-diisopropoxyphenylboronic acid Broad B(OH)₂ singlet, 2 Ar-H singlets, isopropyl septet (~4.5) and doublet (~1.3)C-B signal (broad), 6 Ar-C signals, isopropyl methine and methyl signalsBroad O-H stretch (3500-3200), B-O stretch (~1350)M⁺, [M-H₂O]⁺, boroxine peaks

Experimental Protocols

The following are generalized procedures for the acquisition of spectroscopic data for arylboronic acids and their precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) P2 Add TMS as internal standard (0 ppm) P1->P2 P3 Transfer to a 5 mm NMR tube P2->P3 A1 Insert sample into spectrometer P3->A1 A2 Lock, tune, and shim the instrument A1->A2 A3 Acquire ¹H and ¹³C spectra using standard pulse programs A2->A3 D1 Apply Fourier transform A3->D1 D2 Phase and baseline correction D1->D2 D3 Calibrate chemical shifts and integrate signals D2->D3

Caption: General workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the final boronic acid, DMSO-d₆ is often preferred to observe the exchangeable B(OH)₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds. Typically, 16-64 scans are averaged for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A spectral width of around 250 ppm is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the spectrometer's sample compartment. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The choice of ionization technique is crucial. Electron Ionization (EI) is suitable for volatile and thermally stable precursors. For the final boronic acid, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to minimize fragmentation and dehydration.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺ or [M+H]⁺) and characteristic fragment ions. Pay close attention to the isotopic patterns for chlorine- and bromine-containing compounds.

Conclusion

The spectroscopic characterization of 3-Chloro-4,5-diisopropoxyphenylboronic acid and its precursors is a logical process of observing the appearance and disappearance of key signals and absorption bands that directly correlate with the chemical transformations occurring at each synthetic step. While direct spectral data for this specific molecule is not widely published, a comparative analysis using well-characterized analogues provides a robust and scientifically sound framework for its identification and quality control. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize and characterize this and similar functionalized arylboronic acids, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • PubChem. Veratrole. National Center for Biotechnology Information. [Link]

  • FooDB. 1,2-Dimethoxybenzene. Food Database. [Link]

  • SpectraBase. 4-(2-Hydroxy-3-methoxy-5-bromobenzylideneamino)veratrole. Wiley Science Solutions. [Link]

  • mzCloud. Veratrole. HighChem LLC. [Link]

  • Human Metabolome Database. 1,2-Dimethoxybenzene. HMDB. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). HMDB. [Link]

  • SpectraBase. 1,2-Dimethoxybenzene. Wiley Science Solutions. [Link]

  • PubChem. 1,3-Diisopropylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information. [Link]

  • MassBank. Cumenes. MassBank. [Link]

  • PubChem. 4-Chloro-1,2-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Benzene, 1,2-bis(1-methylethyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Spectroscopy Magazine. Infrared Spectra. Spectroscopy Magazine. [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Chloro-4,5-diisopropoxyphenylboronic Acid and Its Esters in Suzuki-Miyaura Coupling

Introduction For professionals engaged in the intricate art of molecule synthesis, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forgin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For professionals engaged in the intricate art of molecule synthesis, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical decision point that profoundly influences reaction efficiency, reproducibility, and scalability. This guide provides an in-depth, data-driven comparison between 3-Chloro-4,5-diisopropoxyphenylboronic acid and its corresponding boronic esters, offering field-proven insights to guide your synthetic strategy. We will delve into the fundamental trade-offs between reactivity and stability, explore the mechanistic nuances that govern their performance, and provide actionable experimental protocols for their application.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its ester counterpart, most commonly the pinacol ester, is a classic chemical trade-off between kinetic reactivity and shelf-life stability.

  • Boronic Acids: Generally exhibit higher reactivity in Suzuki-Miyaura couplings.[2] This can translate to faster reaction times or the ability to couple more challenging substrates. However, this heightened reactivity is intrinsically linked to lower stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation (loss of the boronic acid group) and oxidative decomposition, which can compromise reagent integrity over time and impact reaction yields.[3][4]

  • Boronic Esters: Boronic esters, particularly those derived from diols like pinacol, are prized for their enhanced stability.[3][5] They are often robust, crystalline solids that are easier to handle, purify via standard silica gel chromatography, and store for extended periods.[5][6] This stability makes them ideal for multi-step syntheses, library generation, and applications where long-term reagent viability is crucial. The trade-off for this stability is often a moderated reaction rate compared to the parent boronic acid.[3]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The reactivity differences between the boronic acid and its ester are most pronounced during the transmetalation step, where the organic group is transferred from boron to the palladium center.

The universally accepted catalytic cycle consists of three key phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) complex.[1][9]

  • Transmetalation: The organic moiety from the boronic acid or ester is transferred to the Pd(II) complex, displacing the halide. This is the rate-determining step in many cases and the focal point of our comparison.[10]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_biaryl->product halide R¹-X (Aryl Halide) halide->pd2_halide boron R²-B(OR)₂ (Boronic Acid/Ester) + Base boron->pd2_biaryl

Caption: The Suzuki-Miyaura catalytic cycle.

The Role of the Base and the Transmetalating Species

The base is not a mere spectator; it plays a pivotal mechanistic role.

  • With Boronic Acids: The primary function of the base (e.g., CO₃²⁻, OH⁻) is to react with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, the tetrahedral boronate anion [R-B(OH)₃]⁻.[11][12] This species is significantly more reactive towards the Pd(II)-halide complex, facilitating the transfer of the aryl group to palladium.[12]

  • With Boronic Esters: The mechanism can be more nuanced. For a long time, it was debated whether boronic esters must first hydrolyze back to the boronic acid before transmetalation can occur. However, significant kinetic, structural, and computational evidence has demonstrated that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[13][14][15] The base is still required to activate the palladium complex or the ester itself, but the ester structure remains intact during the transfer. In fact, certain boronic esters have been shown to transmetalate significantly faster than their corresponding boronic acids under specific conditions.[14]

Comparative Reactivity Analysis: 3-Chloro-4,5-diisopropoxyphenyl Boronates

The specific substituents on our target arylboronic acid—an ortho-chloro group and two meta/para isopropoxy groups—introduce electronic and steric factors that must be considered.

  • Electronic Effects: The diisopropoxy groups are electron-donating, which generally increases the nucleophilicity of the aryl ring and can accelerate the rate of transmetalation.[16] The chloro group is electron-withdrawing, which can have the opposite effect.

  • Steric Hindrance: The presence of substituents ortho to the boronic acid function (the chloro group and one of the isopropoxy groups) creates significant steric bulk. This steric hindrance can slow down the transmetalation step by impeding the approach of the boron reagent to the palladium center.[17] Overcoming this challenge often requires the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos, AntPhos) that can promote the reaction efficiently.[18][19]

Data Summary

While direct kinetic data for 3-Chloro-4,5-diisopropoxyphenylboronic acid vs. its esters is not extensively published, we can extrapolate from established principles to generate a comparative overview.

Feature3-Chloro-4,5-diisopropoxyphenylboronic Acid3-Chloro-4,5-diisopropoxyphenylboronic Acid Pinacol Ester
Relative Reactivity Higher; faster reaction times are generally expected.[2]Lower to Moderate; may require longer reaction times or higher temperatures.[3]
Stability & Shelf-Life Lower; susceptible to protodeboronation and oxidation.[4]High; robust, often crystalline solid suitable for long-term storage.[5]
Handling Can be challenging; may require storage under inert atmosphere.Easy; generally air-stable and easy to weigh and handle.
Purification Can be difficult to purify by silica gel chromatography.Readily purified by standard silica gel chromatography.[6]
Typical Yields Can be high, but may be compromised by reagent degradation.Often more consistent and reproducible, especially on a larger scale.[5]
Key Consideration Best for rapid, small-scale synthesis where the reagent is used shortly after preparation or purchase.Ideal for large-scale synthesis, multi-step sequences, and library synthesis.

Experimental Protocols

The following protocols are designed as a starting point for a comparative study. Due to the steric hindrance of the substrates, a catalyst system known for its efficacy in challenging couplings is recommended.

Workflow Overview

Workflow_Comparison cluster_acid Boronic Acid Pathway cluster_ester Boronic Ester Pathway start_acid Weigh Boronic Acid (handle quickly) setup_acid Assemble Reaction under Inert Gas start_acid->setup_acid reagents_acid Add Aryl Halide, Solvent, Base setup_acid->reagents_acid add_acid Add Boronic Acid reagents_acid->add_acid catalyst_acid Add Pd Catalyst/Ligand add_acid->catalyst_acid react_acid Heat Reaction (Monitor closely) catalyst_acid->react_acid workup_acid Aqueous Workup react_acid->workup_acid end_acid Purification workup_acid->end_acid start_ester Weigh Boronic Ester (stable) setup_ester Assemble Reaction under Inert Gas start_ester->setup_ester reagents_ester Add Aryl Halide, Solvent, Base setup_ester->reagents_ester add_ester Add Boronic Ester reagents_ester->add_ester catalyst_ester Add Pd Catalyst/Ligand add_ester->catalyst_ester react_ester Heat Reaction (Potentially longer time) catalyst_ester->react_ester workup_ester Aqueous Workup react_ester->workup_ester end_ester Purification workup_ester->end_ester

Caption: Comparative workflow for boronic acid vs. its ester.

Protocol 1: Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic Acid
  • Objective: To couple the boronic acid with a representative aryl bromide.

  • Materials:

    • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 equiv)

    • Aryl Bromide (e.g., 4-Bromoanisole, 1.0 equiv)

    • Pd(dppf)Cl₂ (2 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), aqueous solution (2M)

    • 1,4-Dioxane

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried reaction vessel, add the Aryl Bromide (1.0 mmol) and Pd(dppf)Cl₂ (0.02 mmol).

    • Evacuate and backfill the vessel with inert gas (repeat 3 times).

    • Add 1,4-Dioxane (5 mL) via syringe.

    • In a separate vial, weigh 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol) and add it to the reaction mixture.

    • Add the aqueous K₂CO₃ solution (1.0 mL, 2.0 mmol).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic Acid Pinacol Ester
  • Objective: To couple the boronic acid pinacol ester with the same aryl bromide for comparison.

  • Materials:

    • 3-Chloro-4,5-diisopropoxyphenylboronic acid pinacol ester (1.2 equiv)

    • Aryl Bromide (e.g., 4-Bromoanisole, 1.0 equiv)

    • Pd(dppf)Cl₂ (2 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), aqueous solution (2M)

    • 1,4-Dioxane

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried reaction vessel, add the Aryl Bromide (1.0 mmol), 3-Chloro-4,5-diisopropoxyphenylboronic acid pinacol ester (1.2 mmol), and Pd(dppf)Cl₂ (0.02 mmol).

    • Evacuate and backfill the vessel with inert gas (repeat 3 times).

    • Add 1,4-Dioxane (5 mL) via syringe.

    • Add the aqueous K₂CO₃ solution (1.0 mL, 2.0 mmol).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: A higher temperature or longer reaction time may be required compared to the boronic acid.

    • Monitor the reaction progress by TLC or LC-MS, comparing its progress against Protocol 1.

    • Upon completion, perform the same workup and purification procedure as described in Protocol 1.

Choosing the Right Reagent: A Decision Guide

The selection between the boronic acid and its ester is a strategic one, dictated by the specific goals of the synthesis.

Decision_Tree start Start: Need for 3-Chloro-4,5-diisopropoxyphenyl moiety q1 What is the scale of the reaction? start->q1 q2 Is long-term storage or reagent stability critical? q1->q2 Large Scale q3 Is maximizing reaction speed the highest priority? q1->q3 Small / Lab Scale q2->q3 No res_ester Choose: Boronic Ester q2->res_ester Yes res_acid Choose: Boronic Acid q3->res_acid Yes q3->res_ester No

Caption: Decision guide for selecting the appropriate boron reagent.

Conclusion

Both 3-Chloro-4,5-diisopropoxyphenylboronic acid and its esters are powerful reagents for introducing a sterically hindered, electronically distinct phenyl moiety into target molecules. The choice is not about which is "better," but which is more appropriate for the task at hand. The boronic acid offers higher intrinsic reactivity, making it suitable for rapid, exploratory synthesis. In contrast, its corresponding esters provide superior stability, handling, and reproducibility, making them the preferred choice for process development, scale-up, and applications demanding robust and reliable reagents. A thorough understanding of the stability-reactivity trade-off, grounded in the mechanistic principles of the Suzuki-Miyaura coupling, empowers the modern chemist to make informed decisions that ensure synthetic success.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A summary of the Suzuki-Miyaura coupling mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Explains that the main role of the base is to convert the boronic acid into the more reactive organoborate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Provides an overview of the Suzuki-Miyaura reaction components and mechanism. Available at: [Link]

  • Comparison of reactivity of different boron reagents. (2022). ResearchGate. A figure caption indicating that boronic acids are generally more reactive than boronic esters due to electronic differences. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. Details the fundamental mechanistic events of the Suzuki-Miyaura reaction. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Video detailing the catalytic cycle and experimental setup. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. Abstract stating the most reactive species is the borate anion, formed by the action of a base on the boronic acid. Available at: [Link]

  • Nolan, S. P., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Computational study identifying transmetalation as the rate-determining step. Available at: [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Provides evidence that boronic esters can transmetalate directly without prior hydrolysis. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Discusses the two proposed mechanisms for transmetalation: the boronate pathway and the oxo-palladium pathway. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. Highlights the stability and ease of purification of certain boronic esters. Available at: [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis. (2021). IDEALS. Research showing that boronic esters are competent for transmetalation without hydrolysis and can be faster than the corresponding acid. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2017). ResearchGate. Discusses the challenges of sterically demanding substrates in Suzuki-Miyaura coupling. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster Board #1276. Highlights the instability of boronic acids and the enhanced stability of various ester protecting groups. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Discusses the instability of boronic acids and esters under basic conditions. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Reports on novel boronic esters that are stable to silica gel chromatography and provide high yields in couplings. Available at: [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Details the stability of boronic acid esters. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Describes a catalyst system effective for sterically hindered couplings. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. Abstract for the paper on sterically demanding couplings. Available at: [Link]

  • Boronic acid/ester transmetallation rates? (2020). Reddit. Discussion thread indicating electron-rich arenes transmetalate faster. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Sci-Hub. Alternative access to the JACS paper by Denmark et al. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2016). National Institutes of Health. Describes a rapid coupling method for alkylboronic esters. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Original publication link for the Denmark et al. paper. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. (2014). ResearchGate. Request page for the Tang et al. paper on sterically hindered couplings. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. Example of Suzuki-Miyaura coupling with a chloro-substituted heterocycle. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents. Patent describing the synthesis of related boronic acids.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. A collection of literature examples of Suzuki coupling reactions. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Study on Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2016). ResearchGate. Details a synthetic route involving related substituted phenols. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2016). Taylor & Francis Online. Alternative source for the synthetic procedure. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Examples of Suzuki coupling with chloro-substituted aromatic rings. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. An educational video explaining the Suzuki reaction with both boronic acids and esters. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. A study utilizing both boronic acids and esters in Suzuki-Miyaura couplings. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Strategic Use of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in Biaryl Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in complex organic synthesis is a critical decision point that balances reactivity, scalability, and cost. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in complex organic synthesis is a critical decision point that balances reactivity, scalability, and cost. This guide provides an in-depth cost-benefit analysis of utilizing 3-Chloro-4,5-diisopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Through a comparative lens, we will explore its performance against viable alternatives, supported by experimental data and protocols to inform your synthetic strategy.

The Strategic Importance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent, typically a boronic acid, is pivotal to the success of this palladium-catalyzed transformation.[2] Factors such as steric hindrance, electronic effects of substituents, and stability of the boronic acid can significantly influence reaction efficiency, yield, and overall cost.

3-Chloro-4,5-diisopropoxyphenylboronic acid is a polysubstituted arylboronic acid that offers a unique combination of electronic and steric properties. The chloro substituent provides a site for potential further functionalization, while the two isopropoxy groups are bulky, electron-donating moieties that can influence the reactivity and solubility of the molecule and its derivatives.

Performance and Application of 3-Chloro-4,5-diisopropoxyphenylboronic Acid: A Data-Driven Assessment

While specific, publicly available experimental data for Suzuki-Miyaura reactions utilizing 3-Chloro-4,5-diisopropoxyphenylboronic acid is limited, we can infer its reactivity and potential performance based on studies of structurally similar, polysubstituted phenylboronic acids. The presence of electron-donating isopropoxy groups generally enhances the nucleophilicity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the steric bulk of these groups, particularly in conjunction with the ortho-chloro substituent, may present challenges that necessitate careful optimization of reaction conditions.

For sterically hindered couplings, the selection of the palladium catalyst and ligand is critical. Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to promote efficient oxidative addition and reductive elimination steps.[3]

Comparative Analysis: 3-Chloro-4,5-diisopropoxyphenylboronic acid vs. Key Alternatives

To provide a comprehensive cost-benefit analysis, we will compare 3-Chloro-4,5-diisopropoxyphenylboronic acid with two commercially available and structurally related alternatives: 3-Chloro-4-isopropoxyphenylboronic acid and (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid .

Cost Analysis

The cost of a chemical reagent is a significant factor in process development and large-scale synthesis. The following table provides an approximate cost comparison for the target boronic acid and its alternatives. Prices are subject to change and may vary between suppliers.

Boronic AcidCAS NumberApproximate Price (USD/gram)
3-Chloro-4,5-diisopropoxyphenyl)boronic acid 1793003-64-1Price not readily available from multiple suppliers, indicating potential for higher cost and limited commercial scale.
3-Chloro-4-isopropoxyphenylboronic acid 480438-56-0~€30.00/gram[4]
3-Chloro-4-carboxyphenylboronic acid 136496-72-5$35.00/gram (for 1g) to $11.30/gram (for 100g)[5]

Note: The limited availability and pricing information for 3-Chloro-4,5-diisopropoxyphenylboronic acid suggest it may be a specialty chemical with a higher associated cost compared to its less substituted counterparts.

Performance Comparison: Inferred Reactivity and Yield

In the absence of direct comparative studies, we can anticipate the relative performance of these boronic acids based on their structural features.

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid : The two bulky isopropoxy groups may lead to slower reaction rates due to steric hindrance around the boronic acid moiety. However, their electron-donating nature could enhance the nucleophilicity of the aryl group, potentially leading to high yields under optimized conditions.

  • 3-Chloro-4-isopropoxyphenylboronic acid : With one less isopropoxy group, this alternative presents a lower steric profile, which could translate to faster reaction kinetics and milder reaction conditions.

  • (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid : The introduction of a fluorine atom adds another layer of complexity. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions or more active catalyst systems.

Studies on the Suzuki-Miyaura coupling of substituted phenylboronic acids have shown that electron-rich boronic acids can lead to good to excellent yields. However, steric hindrance can necessitate higher catalyst loadings or more specialized ligands.[3]

Experimental Protocols: A Guide to Optimizing Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

The following is a general, yet robust, protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted and optimized for use with 3-Chloro-4,5-diisopropoxyphenylboronic acid and its alternatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) reaction_setup 2. Reaction Setup - Combine reagents in a reaction vessel - Add degassed solvent (e.g., Toluene/H2O) reagents->reaction_setup reaction 3. Reaction - Heat mixture (e.g., 80-100 °C) - Monitor progress by TLC/LC-MS reaction_setup->reaction workup 4. Work-up - Cool to room temperature - Aqueous work-up - Extract with organic solvent reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification product 6. Product Characterization - NMR, MS purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:
  • Reagent Preparation: In a clean, dry reaction flask, combine the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system. A common choice is a biphasic mixture such as toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures consistent results.

  • Degassed Solvents: Oxygen dissolved in solvents can also lead to catalyst decomposition and unwanted side reactions. Degassing the solvents prior to use is a critical step for reproducible outcomes.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[2] The choice of base can significantly impact the reaction rate and yield.

  • Biphasic Solvent System: The use of a biphasic system, such as toluene/water, allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the reaction at the interface.

Cost-Benefit Conclusion: Strategic Recommendations for Synthesis

The decision to use 3-Chloro-4,5-diisopropoxyphenylboronic acid in a synthetic campaign requires careful consideration of its potential benefits against its likely higher cost and limited availability.

Benefits:

  • Unique Substitution Pattern: The diisopropoxy and chloro functionalities provide a unique scaffold for the synthesis of novel compounds with potentially desirable biological or material properties.

  • Potential for High Yields: The electron-donating nature of the isopropoxy groups may lead to high coupling yields under optimized conditions.

Costs and Challenges:

  • Higher Reagent Cost: Limited commercial availability suggests a higher purchase price, which could be a significant factor in large-scale synthesis.

  • Steric Hindrance: The bulky isopropoxy groups may necessitate the use of more expensive and specialized palladium catalysts and ligands, as well as potentially longer reaction times or higher temperatures, adding to the overall process cost.

  • Lack of Established Protocols: The scarcity of published data for this specific reagent means that significant process development and optimization may be required.

Recommendation:

For early-stage discovery and lead optimization , where the synthesis of novel and structurally diverse compounds is paramount, the potential benefits of using 3-Chloro-4,5-diisopropoxyphenylboronic acid may outweigh its higher cost and the need for process optimization. The unique substitution pattern it offers could lead to the discovery of compounds with superior properties.

For later-stage development and large-scale synthesis , a thorough cost-benefit analysis is crucial. It is highly recommended to perform a comparative study with less sterically hindered and more cost-effective alternatives like 3-Chloro-4-isopropoxyphenylboronic acid. If the desired product can be obtained in comparable or acceptable yields using a more economical starting material and simpler reaction conditions, the alternative would be the more prudent choice from a process chemistry perspective.

The following flowchart illustrates a decision-making process for selecting the appropriate boronic acid:

Decision_Flowchart start Start: Need to synthesize a biaryl with a 3-chloro-4,5-disubstituted-phenyl moiety is_novelty_critical Is the unique diisopropoxy substitution critical for the target properties? start->is_novelty_critical use_target Use 3-Chloro-4,5-diisopropoxyphenylboronic acid. - Budget for higher cost. - Plan for extensive optimization. is_novelty_critical->use_target Yes explore_alternatives Explore alternatives: - 3-Chloro-4-isopropoxyphenylboronic acid - Other commercially available analogs is_novelty_critical->explore_alternatives No select_best_option Select the most cost-effective option that meets performance criteria. use_target->select_best_option comparative_study Conduct a comparative study: - Evaluate cost, yield, and reaction conditions. explore_alternatives->comparative_study comparative_study->select_best_option

Caption: Decision-making flowchart for boronic acid selection.

By carefully weighing the scientific goals against the practical considerations of cost and scalability, researchers can make an informed decision on the most appropriate boronic acid for their synthetic needs.

References

  • Chempur. 3-Chloro-4-isopropoxyphenylboronic acid. [Link]

  • Mol, J. C. Catalysis in nonaqueous ionic liquids. Journal of Molecular Catalysis A: Chemical, 2002, 182-183, 375-383.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tyrell, J. P.; et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013, 42(21), 8382-8403.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020, 25(16), 3650.
  • ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2012, 134(3), 1696-1705.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2384-2393.
  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 2000, 65(17), 5332-5337.
  • Google Patents.
  • PubMed. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. [Link]

  • ResearchGate. Synthesis of reference standards and precursors. Reaction condition:. [Link]

  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Products from 3-Chloro-4,5-diisopropoxyphenylboronic Acid Reactions

Introduction: The Versatility of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in Modern Synthesis 3-Chloro-4,5-diisopropoxyphenylboronic acid is a versatile building block in contemporary organic synthesis, prized for its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Chloro-4,5-diisopropoxyphenylboronic Acid in Modern Synthesis

3-Chloro-4,5-diisopropoxyphenylboronic acid is a versatile building block in contemporary organic synthesis, prized for its utility in the construction of complex molecular architectures. Its substituted phenyl ring offers a unique combination of steric and electronic properties, making it a valuable reagent in the development of novel pharmaceutical agents and functional materials. The primary application of this boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] Given the critical role of the resulting biaryl structures in drug discovery and materials science, unambiguous structural confirmation of the reaction products is paramount.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of products derived from reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid. We will delve into the practical applications and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Triad: A Comparative Overview

The definitive structural confirmation of novel organic compounds rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the complementary strengths of various methods, is essential for achieving irrefutable results. For the biaryl products typically synthesized from 3-Chloro-4,5-diisopropoxyphenylboronic acid, the analytical triad of NMR, MS, and X-ray Crystallography provides a robust framework for comprehensive characterization.

Technique Principle Information Gained Strengths Limitations
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information about the molecular structure, including connectivity of atoms, stereochemistry, and dynamic processes.[3][4]Non-destructive, provides unambiguous structural information, quantitative.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Precise molecular weight, elemental composition (with HRMS), and structural information through fragmentation patterns.[5][6]High sensitivity, small sample requirement, compatible with chromatography.Isomers can be difficult to distinguish, fragmentation can be complex.
X-ray Crystallography Measures the diffraction pattern of X-rays passing through a single crystal.Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing information.[7][8]Provides the definitive molecular structure.Requires a suitable single crystal, which can be challenging to obtain.

Deep Dive into Analytical Techniques: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For the products of Suzuki-Miyaura coupling reactions with 3-Chloro-4,5-diisopropoxyphenylboronic acid, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Consider the hypothetical product of a Suzuki coupling between 3-Chloro-4,5-diisopropoxyphenylboronic acid and a generic aryl bromide (Ar-Br):

Structure: 3-Chloro-4,5-diisopropoxy-1,1'-biphenyl derivative

  • ¹H NMR:

    • Isopropoxy Groups: Two septets (for the CH protons) and four doublets (for the diastereotopic CH₃ groups) would be expected, unless there is free rotation. The chemical shifts would typically be in the range of δ 4.0-4.5 ppm for the CH and δ 1.2-1.5 ppm for the CH₃ groups.

    • Aromatic Protons: The protons on the 3-chloro-4,5-diisopropoxyphenyl ring will appear as singlets or doublets with small meta-coupling constants, typically in the range of δ 6.8-7.5 ppm. The protons on the newly introduced aryl group will have chemical shifts and coupling patterns characteristic of their substitution pattern.

  • ¹³C NMR:

    • Isopropoxy Groups: Signals for the CH and CH₃ carbons would be observed around δ 70-75 ppm and δ 20-25 ppm, respectively.

    • Aromatic Carbons: A full set of aromatic carbon signals will be present. The carbons directly attached to the isopropoxy groups and the chlorine atom will be significantly shifted. Quaternary carbons, including those at the biaryl linkage, will also be identifiable.

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is particularly useful for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Product in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup H1 Acquire 1D ¹H NMR setup->H1 C13 Acquire 1D ¹³C NMR H1->C13 NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) C13->NMR_2D process Process Spectra (FT, Phasing, Baseline Correction) NMR_2D->process integrate Integrate & Assign Signals process->integrate structure Elucidate Structure integrate->structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of the product, and with high-resolution mass spectrometry (HRMS), the elemental composition can be determined with high confidence.[2][9] This is a crucial first step in confirming the identity of the desired product and ruling out unexpected side products.

For the hypothetical biaryl product, HRMS would provide a highly accurate mass measurement. For example, if the coupled aryl group was a simple phenyl ring, the molecular formula would be C₂₁H₂₅ClO₂. The expected monoisotopic mass would be calculated, and the measured mass from the HRMS instrument should be within a few parts per million (ppm) of this value. The isotopic pattern, particularly the characteristic M+2 peak for the chlorine atom, would provide further confirmation.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. For biaryl compounds, common fragmentation pathways include:

  • Cleavage of the biaryl bond.

  • Loss of the isopropoxy groups or smaller fragments from them (e.g., propene).

  • Loss of the chlorine atom.

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, typically performed in positive ion mode.

  • Mass Analysis:

    • Use a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[10]

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙).

    • Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

    • Compare the experimental data with the theoretical values for the expected product.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution ionization Ionization (e.g., ESI) prepare_sol->ionization mass_analysis Mass Analysis (HRMS) ionization->mass_analysis accurate_mass Determine Accurate Mass mass_analysis->accurate_mass elemental_comp Calculate Elemental Composition accurate_mass->elemental_comp confirm_identity Confirm Molecular Formula elemental_comp->confirm_identity

Caption: Workflow for HRMS-based molecular formula confirmation.

X-ray Crystallography: The Definitive Structure

For crystalline products, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[7] It reveals the precise three-dimensional arrangement of atoms in the molecule, as well as how the molecules pack in the solid state.

  • Crystal Growth: This is often the most challenging step.

    • Slow evaporation of a solution of the purified product in a suitable solvent system.

    • Vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to generate the final molecular structure.

XRay_Workflow crystal_growth Crystal Growth crystal_mount Crystal Mounting crystal_growth->crystal_mount data_collection X-ray Diffraction Data Collection crystal_mount->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for X-ray crystallography structural determination.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of products from reactions involving 3-Chloro-4,5-diisopropoxyphenylboronic acid requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework and connectivity, high-resolution mass spectrometry offers definitive confirmation of the molecular formula. For crystalline products, X-ray crystallography stands as the gold standard for absolute structure determination. By judiciously employing these techniques in a complementary fashion, researchers can achieve a high level of confidence in their synthetic outcomes, a critical requirement for advancing drug discovery and materials science.

References

  • Murugan, P. (n.d.). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Vel Tech University. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab. Retrieved from [Link]

  • Guram, A. S., & Bei, X. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Royal Society of Chemistry. Retrieved from [Link]

  • Ito, H., & Kubota, K. (2015). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. Royal Society of Chemistry. Retrieved from [Link]

  • Biotree. (n.d.). What is the principle of high-resolution mass spectrometry?. Biotree. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 12). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Kamal, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid

For researchers in the vanguard of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the complex biaryl scaffolds that form the backbone of countless therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the complex biaryl scaffolds that form the backbone of countless therapeutic agents.[1][2] The reaction's power lies in its functional group tolerance and generally mild conditions.[2] However, the success of this transformation is profoundly dependent on the judicious selection of a palladium catalyst, especially when dealing with structurally complex or challenging substrates.

This guide provides an in-depth comparison of palladium catalyst performance for the coupling of a specific, industrially relevant building block: 3-Chloro-4,5-diisopropoxyphenylboronic acid . This substrate is emblematic of the challenges frequently encountered in medicinal chemistry, featuring:

  • Steric Hindrance: The two bulky isopropoxy groups, along with the ortho-chloro substituent, create significant steric congestion around the boronic acid moiety. This can severely impede the crucial transmetalation step in the catalytic cycle.[3]

  • Electronic Complexity: The electron-donating isopropoxy groups increase electron density on the phenyl ring, which can affect its reactivity, while the electron-withdrawing chloro group adds another layer of electronic influence.

Our objective is to dissect the performance of various classes of palladium catalysts, moving from traditional systems to state-of-the-art precatalysts, and to provide the experimental rationale needed to select the optimal system for achieving high-yield, efficient, and reproducible couplings.

The Catalytic Challenge: Overcoming Steric and Electronic Hurdles

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4] For a substrate like 3-Chloro-4,5-diisopropoxyphenylboronic acid, the primary kinetic bottleneck is often the transmetalation step, where the organic group is transferred from boron to the palladium center. The steric shield created by the flanking isopropoxy groups can slow this step dramatically, leading to low yields or decomposition of the boronic acid (protodeboronation), a common side reaction with electron-rich systems.[5][6]

Furthermore, if the coupling partner is an unactivated or sterically hindered aryl chloride, the initial oxidative addition step can also become rate-limiting.[7] An ideal catalyst must therefore be sufficiently reactive to activate the aryl chloride while also possessing the right steric and electronic properties to facilitate the difficult transmetalation step.

Comparative Performance of Palladium Catalyst Systems

We will evaluate three distinct classes of palladium catalysts, each representing a different stage in the evolution of cross-coupling technology. The following analysis is based on established principles and performance data from structurally analogous systems.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive, 18-electron Pd(0) complex was a cornerstone of early Suzuki-Miyaura chemistry and remains in use for simpler couplings.[8]

  • Expertise & Experience: Pd(PPh₃)₄ relies on the dissociation of one or two triphenylphosphine (PPh₃) ligands to generate the catalytically active 14- or 12-electron species. While effective for coupling with reactive partners like aryl bromides or iodides, its performance often falters with challenging substrates. The moderate bulk of the PPh₃ ligand is frequently insufficient to promote the reductive elimination of sterically congested products, and the catalyst's activity is often too low to efficiently activate stable C-Cl bonds. For our target boronic acid, high catalyst loadings (5-10 mol%), elevated temperatures, and prolonged reaction times would likely be necessary, leading to an increased risk of side reactions, including protodeboronation.

  • Trustworthiness: Reproducibility can be an issue due to the catalyst's sensitivity to air and moisture. Inconsistent catalyst quality or handling can lead to significant variations in yield.

The Modern Standard: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich monophosphine ligands, such as SPhos, revolutionized palladium-catalyzed cross-coupling.[2] These are not used as standalone catalysts but are combined in situ with a palladium source (e.g., Pd(OAc)₂) or, more conveniently, used as pre-formed, air-stable precatalysts.

  • Expertise & Experience: Ligands like SPhos are designed to address the specific limitations of earlier systems.[2] Their significant bulk facilitates the reductive elimination step and promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate. This species is exceptionally effective at cleaving the strong bonds of aryl chlorides in the oxidative addition step.[2] Their strong electron-donating character further accelerates this rate-limiting step.[7] For coupling 3-Chloro-4,5-diisopropoxyphenylboronic acid, a catalytic system based on SPhos is expected to deliver high yields under milder conditions and at significantly lower catalyst loadings (0.5–2 mol%) than Pd(PPh₃)₄.[2]

  • Trustworthiness: The use of well-defined, air-stable precatalysts (e.g., SPhos Palladacycle) greatly enhances reproducibility and simplifies reaction setup, as they do not require handling in a glovebox.[2]

The Robust Alternative: N-Heterocyclic Carbene (NHC) Palladium Complexes

NHC-Pd complexes, particularly "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, represent another class of highly active, thermally stable, and user-friendly catalysts.[9]

  • Expertise & Experience: NHCs are powerful sigma-donating ligands that form exceptionally strong bonds with the palladium center. This robust coordination prevents catalyst decomposition, even at high temperatures, making them ideal for difficult couplings that require forcing conditions.[10] The strong electron donation from the NHC ligand significantly promotes the oxidative addition of unreactive aryl chlorides. Their steric properties can be tuned to facilitate the subsequent steps of the catalytic cycle.

  • Trustworthiness: PEPPSI-type catalysts are air- and moisture-stable crystalline solids that can be weighed and handled on the benchtop.[9] Their high stability and defined nature lead to excellent run-to-run consistency, a critical factor in process development and scale-up.

Data Summary: Head-to-Head Catalyst Comparison

The following table summarizes the expected performance of each catalyst class for the Suzuki-Miyaura coupling of 3-Chloro-4,5-diisopropoxyphenylboronic acid with a representative challenging partner, 4-chlorotoluene.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄5.0K₂CO₃Toluene/H₂O11018-2420-40%
Pd(OAc)₂ / SPhos1.0K₃PO₄Dioxane/H₂O1004-8>90%
PEPPSI-IPr1.5K₃PO₄t-Amyl Alcohol1006-12>85%

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L n PdII_Aryl Ar-Pd(II)L n-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->PdII_Diaryl Product Biaryl Product (Ar-Ar') Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent A->B C Degas Mixture (N₂ or Ar Purge) B->C D Add Pd Catalyst/Ligand C->D E Heat to Target Temperature D->E F Monitor by TLC or LC-MS E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography) J->K

Caption: A typical workflow for performing a Suzuki-Miyaura coupling experiment.

Self-Validating Experimental Protocol

This protocol is designed to be robust and adaptable. Each step includes rationale to ensure the integrity of the experiment.

Materials:

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.1 - 1.5 equiv.)

  • Aryl Halide (e.g., 4-chlorotoluene, 1.0 equiv.)

  • Palladium Precatalyst (e.g., SPhos Palladacycle, 1.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), finely powdered

  • Anhydrous Solvent (e.g., 1,4-Dioxane or t-Amyl Alcohol)

  • Degassed Water

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.5 equiv.).

    • Causality: Flame-drying removes adsorbed water, which can contribute to protodeboronation. Using a powdered base maximizes surface area for efficient reaction. An excess of the boronic acid is often used to drive the reaction to completion.

  • Inerting the System: Seal the vessel with a septum and cycle between vacuum and inert gas (e.g., Argon) three times to remove atmospheric oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation. While modern precatalysts are air-stable for handling, the active catalytic species generated in situ is sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., Dioxane) followed by degassed water (typically a 4:1 to 10:1 organic:water ratio).

    • Causality: The solvent choice is critical; ethers like dioxane are excellent for dissolving reagents. A small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the transmetalation step.[11] Degassing the water removes dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., SPhos Palladacycle, 1.0 mol%) in one portion. Immediately reseal the vessel and purge with inert gas for 2-3 minutes.

    • Causality: Adding the catalyst last to the inerted mixture minimizes its exposure to any residual oxygen. Air-stable precatalysts make this step significantly more convenient and reproducible than using air-sensitive catalysts like Pd(PPh₃)₄.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to the target temperature (e.g., 100 °C) and stir vigorously.

    • Causality: Consistent heating and efficient stirring are crucial for ensuring a homogeneous reaction mixture and achieving a reproducible reaction rate.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Concluding Recommendations

For the successful Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate like 3-Chloro-4,5-diisopropoxyphenylboronic acid , particularly with unactivated aryl chlorides, traditional palladium catalysts such as Pd(PPh₃)₄ are ill-suited and likely to provide poor results.

The evidence strongly supports the use of modern catalytic systems. Catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) are the primary recommendation. They have a proven track record of overcoming the dual challenges of activating C-Cl bonds and facilitating transmetalation with sterically demanding boronic acids.[2] For reactions requiring exceptional thermal stability, NHC-palladium precatalysts (e.g., PEPPSI-IPr) serve as an excellent and highly reliable alternative.

By leveraging these advanced, well-defined catalytic systems and employing the robust experimental protocol outlined, researchers can confidently and reproducibly synthesize complex biaryl structures, accelerating the pace of discovery in drug development.

References

  • A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. Journal of Organic Chemistry, 2011.
  • Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. National Institutes of Health (PMC).
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.
  • The Suzuki Reaction - Chem 115 Myers. Harvard University.
  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Catalytic activity of a palladium(ii) complex modified on multi-wall carbon nanotubes: an efficient catalyst for the Suzuki cross-coupling reaction. Royal Society of Chemistry.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (PMC).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC).

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Validation

A Comparative Guide to Leaving Groups in Suzuki-Miyaura Cross-Coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The judicious selection of coupling partners is paramount for the success of this transformation. This guide provides a comprehensive comparative analysis of the performance of various leaving groups on the electrophilic partner in the Suzuki-Miyaura cross-coupling with the electron-rich and sterically notable 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Introduction: The Critical Role of the Leaving Group

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or pseudohalide.[2] The reaction mechanism is a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the leaving group on the electrophilic partner (typically an aryl or vinyl halide or triflate) profoundly influences the rate-determining oxidative addition step, thereby dictating the overall efficiency and applicability of the reaction.[3]

The generally accepted order of reactivity for leaving groups in the oxidative addition step is: I > Br > OTf >> Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-leaving group bond, with the weaker C-I bond being the most susceptible to cleavage by the palladium(0) catalyst. While aryl iodides and bromides are highly reactive, their higher cost and lower abundance compared to aryl chlorides make the activation of the less reactive C-Cl bond a significant area of research. Aryl triflates (OTf), derived from phenols, offer a valuable alternative to halides.

This guide will delve into a comparative study of these leaving groups in the context of their cross-coupling with 3-Chloro-4,5-diisopropoxyphenylboronic acid, a versatile building block in medicinal chemistry.

Visualizing the Reactants

To provide a clear visual context, the structure of 3-Chloro-4,5-diisopropoxyphenylboronic acid is presented below.

Figure 1: Structure of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Comparative Performance of Leaving Groups: A Data-Driven Analysis

Leaving Group (X)Electrophile ExampleTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
I 4-IodoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O802~95[4]
Br 4-BromoanisolePd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane1006~90[5]
OTf 4-Anisyl triflatePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene10012~85[6]
Cl 4-ChloroanisolePd₂(dba)₃ (1 mol%) / XPhos (2 mol%)K₃PO₄t-BuOH11024~75[7]

Causality Behind Experimental Choices:

  • Aryl Iodides (I): Due to the weak C-I bond, the oxidative addition is facile, allowing for the use of less sophisticated palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. The reaction is typically fast and high-yielding.

  • Aryl Bromides (Br): While still highly reactive, aryl bromides require slightly more robust catalytic systems, such as those employing bidentate phosphine ligands like dppf, to achieve optimal results. Cesium carbonate is often a preferred base for its solubility and ability to facilitate the transmetalation step.

  • Aryl Triflates (OTf): Aryl triflates are comparable in reactivity to aryl bromides. Modern bulky, electron-rich phosphine ligands like SPhos are highly effective in promoting the oxidative addition of these substrates.

  • Aryl Chlorides (Cl): The strong C-Cl bond presents the most significant challenge. Overcoming this hurdle necessitates the use of highly active catalyst systems, typically featuring bulky and electron-rich phosphine ligands like XPhos or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium(0) center and promote the oxidative addition to the otherwise unreactive C-Cl bond. Higher temperatures and longer reaction times are also characteristic of these couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the underlying mechanism is crucial for rational experimental design and troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Expertise in Action: Navigating the Nuances

  • Oxidative Addition: This is often the rate-limiting step, especially for less reactive leaving groups like chloride. The choice of a palladium source and, more critically, the ligand is paramount. Bulky, electron-donating ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen or carbon-triflate bond.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base and solvent can significantly impact the efficiency of this step.

  • Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. This step is typically fast and irreversible.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the cross-coupling of an aryl halide with an electron-rich boronic acid, adaptable for use with 3-Chloro-4,5-diisopropoxyphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-Chloro-4,5-diisopropoxyphenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • 3-Chloro-4,5-diisopropoxyphenylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous tert-butanol (t-BuOH) (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, 3-Chloro-4,5-diisopropoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and potassium phosphate to a vial equipped with a stir bar.

  • Add anhydrous tert-butanol.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide/Triflate - Boronic Acid - Catalyst & Ligand - Base Assembly Assemble in Inert Atmosphere Reagents->Assembly Solvent Add Degassed Solvent Assembly->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Figure 3: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The choice of leaving group is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, directly impacting reaction conditions and efficiency. For the coupling with the electron-rich 3-Chloro-4,5-diisopropoxyphenylboronic acid, the established reactivity trend of I > Br > OTf >> Cl holds true. While aryl iodides and bromides offer high reactivity and straightforward reaction setups, the development of advanced catalyst systems has made the use of more economical and abundant aryl chlorides a viable and attractive option. The judicious selection of the palladium catalyst, ligand, base, and solvent system is essential for achieving high yields, particularly when dealing with less reactive electrophiles. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the nuances of leaving group effects in this powerful synthetic transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (23), 4544-4568. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society2010 , 132 (50), 17701–17703. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Triflates. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • The Suzuki Reaction. Myers' Group, Harvard University. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry2016 , 12, 2496-2533. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4,5-diisopropoxyphenylboronic Acid

For researchers at the forefront of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, procedural f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-4,5-diisopropoxyphenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: A Chemist's Perspective

3-Chloro-4,5-diisopropoxyphenylboronic acid is a halogenated organoboron compound. Its structure, featuring a chlorinated phenyl ring and a boronic acid moiety, dictates its reactivity and informs the necessary disposal precautions. Boronic acids are recognized as Lewis acids and are widely used in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. While generally considered to have low inherent toxicity, the presence of the chloro- substituent places this compound in the category of halogenated organic waste, which requires specific disposal routes.[1][2]

Key Chemical Characteristics:

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₈BClO₄Inferred from name
Appearance Likely a white to off-white solidAnalogy to similar compounds[3]
Reactivity Boronic acids can form reversible covalent complexes.[4][5] Halogenated organics are generally incompatible with strong oxidizing agents, acids, and bases.[2]Analogy & Literature[1][2][5]
Primary Hazards Based on similar compounds, likely to be a skin irritant, serious eye irritant, and may cause respiratory irritation.Analogy to similar compounds[6][7]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Chloro-4,5-diisopropoxyphenylboronic acid is a multi-step process that begins the moment the material is deemed waste. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and the standards set by the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step 1: Immediate Segregation at the Point of Generation

  • Action: As soon as 3-Chloro-4,5-diisopropoxyphenylboronic acid or any material contaminated with it (e.g., weighing paper, gloves, reaction mixtures) is designated as waste, it must be segregated from non-hazardous and other types of chemical waste.

  • Rationale: This initial segregation is the cornerstone of safe and compliant chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the disposal process, often increasing costs.[8][11] This compound must be treated as halogenated organic waste .[1][2]

Step 2: Proper Waste Containerization

  • Action: Place the waste in a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting screw cap.[12][13]

  • Rationale: The integrity of the waste container is critical to prevent spills and fugitive emissions. The container material must not react with the chemical waste.[12][13]

Step 3: Accurate and Compliant Labeling

  • Action: The waste container must be labeled immediately with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[14][15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Chloro-4,5-diisopropoxyphenylboronic acid" (avoiding formulas or abbreviations)

    • For mixtures, list all components and their approximate percentages.

    • The specific hazard(s) (e.g., Irritant).

    • The accumulation start date (the date the first drop of waste enters the container).

  • Rationale: Proper labeling is a strict regulatory requirement under OSHA's Hazard Communication Standard and the EPA's RCRA.[9][14] It ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for the final disposal facility to manage the waste correctly.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA should be clearly marked, well-ventilated (e.g., within a chemical fume hood), and away from heat or ignition sources.[12][15]

  • Rationale: SAAs are a provision of the EPA's RCRA regulations that allow for the safe accumulation of small quantities of hazardous waste in the laboratory before it is moved to a central storage area.[11] This minimizes the movement of hazardous materials and ensures that waste is stored in a controlled environment.

Step 5: Arranging for Disposal

  • Action: Once the waste container is full or you are ready to dispose of it, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS office.[14] Do not pour this chemical down the drain or discard it in the regular trash.[14][16]

  • Rationale: Hazardous chemical waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] Your EHS office manages the compliant transfer of waste from your laboratory to the TSDF.

Visualizing the Disposal Process

To further clarify the procedural flow and decision-making process, the following diagrams illustrate the key stages of waste management for 3-Chloro-4,5-diisopropoxyphenylboronic acid.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Protocol start Waste Generation (e.g., unused solid, contaminated gloves, reaction mixture) segregate Immediate Segregation Categorize as 'Halogenated Organic Waste' start->segregate Step 1 containerize Containerization Use a compatible, sealed container (e.g., HDPE, Glass) segregate->containerize Step 2 labeling Accurate Labeling - 'Hazardous Waste' - Full Chemical Name - Hazards & Date containerize->labeling Step 3 storage Store in Satellite Accumulation Area (SAA) - Ventilated, secure location - Away from incompatibles labeling->storage Step 4 request_pickup Request Pickup Submit disposal request to EHS storage->request_pickup Step 5: Initiate Disposal ehs_collection EHS Collection Waste is collected by trained personnel request_pickup->ehs_collection final_disposal Final Disposal Transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) ehs_collection->final_disposal

Caption: Disposal Workflow for 3-Chloro-4,5-diisopropoxyphenylboronic Acid.

G cluster_compatible Compatible for Co-collection cluster_incompatible Incompatible - Must Segregate title Chemical Compatibility Decision Matrix compound 3-Chloro-4,5-diisopropoxyphenylboronic acid Waste (Halogenated Organic) comp_waste Other Halogenated Solvents (e.g., Dichloromethane, Chloroform) compound:f1->comp_waste OK to Mix (if institutional policy allows) incomp_waste Strong Acids/Bases Strong Oxidizers Non-Halogenated Solvents Reactive Metals compound:f1->incomp_waste DO NOT MIX

Caption: Chemical Compatibility and Segregation Guide.

Scientific Rationale and Trustworthiness

The protocols detailed in this guide are not arbitrary; they are based on the fundamental principles of chemical reactivity and toxicology, as well as federal and state regulations.

  • Segregation of Halogenated Waste: Halogenated organic compounds, when incinerated, can produce acidic gases (like HCl) and other toxic byproducts.[1] Disposal facilities require this waste stream to be segregated to manage these emissions appropriately and to prevent damage to their equipment. Furthermore, mixing halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire volume must be treated as the more hazardous (and expensive) category.[16]

  • Incompatibility: Boronic acids, while generally stable, should be kept separate from strong oxidizing agents to prevent uncontrolled reactions. The overarching principle of waste management is to never mix waste streams unless they are known to be compatible.[1][11] This prevents the generation of heat, toxic gases, or violent reactions within the waste container.

  • Regulatory Compliance as a Self-Validating System: Adherence to EPA and OSHA regulations creates a self-validating system of safety.[8][10] The requirements for labeling, storage, and documentation ensure that a chain of custody is maintained and that all parties involved in the handling and disposal of the waste are fully informed of its identity and hazards. This systematic approach minimizes the risk of accidental exposure and environmental release.

By integrating these procedural steps and understanding the scientific principles that underpin them, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship.

References

  • ResearchGate. Reactivity of boronic acids: past and present.
  • ACS Publications. Reactivity of Boronic Acids toward Catechols in Aqueous Solution.
  • ResearchGate. Comparison of reactivity of different boron reagents.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Wikipedia. Boronic acid.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety, Columbia University. How to Dispose of Chemical Waste.
  • ECHEMI. 3-Chloro-4-isopropoxyphenylboronic acid Formula.
  • U.S. Department of Labor, Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • American Chemical Society. Regulation of Laboratory Waste.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Safety Data Sheet.
  • JoVE. Proper Handling and Disposal of Laboratory Waste.
  • Safety Data Sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. Safety Data Sheet: 3-Chloro-4-methoxyphenylboronic acid.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Fisher Scientific. Safety Data Sheet: 3-Chlorophenylboronic acid.
  • Sigma-Aldrich. Safety Data Sheet.
  • BLDpharm. (3-Chloro-4,5-diisopropoxyphenyl)boronic acid.
  • BLDpharm. (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Chem-Impex. 3-Chloro-4-hydroxyphenylboronic acid.
  • Abovchem. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

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Handling

A Senior Application Scientist's Guide to Handling 3-Chloro-4,5-diisopropoxyphenylboronic acid

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-4,5-diisopropoxyphenylboronic acid is foundational to discovery. This arylboronic acid is a valuable building block,...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-4,5-diisopropoxyphenylboronic acid is foundational to discovery. This arylboronic acid is a valuable building block, likely for cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its utility in synthesis is matched by the absolute requirement for rigorous safety protocols. Boronic acids as a class, while generally stable, are known irritants and require meticulous handling to ensure operator safety and experimental integrity.[1][2]

This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling, use, and disposal of 3-Chloro-4,5-diisopropoxyphenylboronic acid, grounded in the established hazard profiles of closely related analogues and best practices for laboratory safety.

Hazard Profile and Risk Assessment

A specific Safety Data Sheet (SDS) for 3-Chloro-4,5-diisopropoxyphenylboronic acid is not always readily available. Therefore, a conservative risk assessment must be derived from the known hazards of analogous substituted phenylboronic acids.[3] The consistent hazard profile across these compounds points to a clear set of risks that we must mitigate.[4][5][6]

Table 1: Consolidated Hazard Profile for Substituted Phenylboronic Acids

Hazard Classification GHS Hazard Statement Rationale and Implication Supporting Sources
Skin Irritation (Category 2) H315: Causes skin irritation. The acidic nature and reactivity of the boronic acid moiety can cause local inflammation upon contact with skin. [3][4][5]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation. Direct contact of the powder or solutions with eyes can lead to significant irritation and potential damage. [3][4][5]
Respiratory Irritation H335: May cause respiratory irritation. Fine powders can be easily inhaled, causing irritation to the nose, throat, and lungs. [3][4][5]

| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed. | Ingestion can lead to systemic effects. While a less common route of exposure in the lab, it highlights the compound's inherent toxicity. |[3][7][8] |

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Our procedural controls and Personal Protective Equipment (PPE) selection are designed to eliminate these exposure pathways.

The Core PPE and Engineering Control Protocol

A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-Chloro-4,5-diisopropoxyphenylboronic acid in its solid form or in solution must be conducted within a certified chemical fume hood.[9][10] This is your most critical piece of safety equipment.

  • Causality: The fume hood provides constant airflow that draws airborne particles and potential vapors away from your breathing zone, directly mitigating the respiratory irritation hazard (H335).[10] It also provides a physical barrier against splashes and unforeseen reactions. Before use, verify the fume hood's certification is current and check the airflow monitor to ensure it is functioning correctly.[9]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling the compound.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles with side shields conforming to EN 166 (Europe) or ANSI Z87.1 (US) standards are mandatory.[4][6] These provide a seal around the eyes to protect from airborne powder and splashes.

    • Recommended for High-Risk Tasks: For operations involving bulk transfers (>50 g) or reactions with a significant splash potential, a full-face shield should be worn over the safety goggles.[11] This provides an additional layer of protection for the entire face.[12]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[9][13] If prolonged contact is anticipated, or when working with the compound in aggressive solvents, consult a glove compatibility chart to select a more robust material like neoprene or butyl rubber.[11][13] Always double-check gloves for pinholes or tears before use and remove them before leaving the laboratory area.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and personal clothing from contamination.[3][10]

    • Additional Protection: For large-scale operations, a chemical-resistant apron provides an additional barrier against spills and splashes.[13]

  • Respiratory Protection:

    • Standard Operations: For small-scale use (<10 g) exclusively within a functioning chemical fume hood, a respirator is typically not required.[4]

    • When a Respirator is Required: A NIOSH-approved respirator is necessary under the following conditions:

      • Cleaning up a spill outside of a fume hood.

      • When working with large quantities of the powder where dust generation is unavoidable.

      • If engineering controls are not available or are malfunctioning.

    • Selection: A half-mask or full-face respirator with N95 (for powder) or organic vapor cartridges should be used.[11] All personnel required to wear respirators must be part of your institution's respiratory protection program, which includes fit-testing and training.[13]

Operational and Disposal Plan

Step-by-Step Handling Workflow
  • Preparation: Before handling the compound, ensure the fume hood is clear of clutter and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and handle the material gently to minimize the creation of airborne dust. Close the container tightly immediately after use.[9][14]

  • Post-Handling Decontamination: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent. Dispose of contaminated wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[5][15]

Waste Disposal Protocol

All materials contaminated with 3-Chloro-4,5-diisopropoxyphenylboronic acid must be treated as hazardous chemical waste.[3]

  • Waste Segregation: Collect all solid waste (e.g., leftover compound, contaminated filter paper, wipes) and liquid waste (e.g., reaction mother liquor) in separate, clearly labeled, and sealed hazardous waste containers.[10] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Container Decontamination: Empty containers that held the compound must be decontaminated before disposal.[10]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinses (the "rinseate") and add them to your hazardous liquid waste container. [10]

    • After rinsing and allowing it to air dry in the fume hood, deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.

  • Final Disposal: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's EHS guidelines for the final pickup and disposal of the hazardous waste.[16]

Visual Summaries

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing 3-Chloro-4,5-diisopropoxyphenylboronic acid from receipt to disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_disposal Waste & Decontamination cluster_completion Completion Risk_Assessment 1. Assess Hazards (Irritant H315, H319, H335) Gather_PPE 2. Gather Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prep_Work_Area 3. Prepare Fume Hood & Verify Eyewash Access Gather_PPE->Prep_Work_Area Don_PPE 4. Don PPE Prep_Work_Area->Don_PPE Work_in_Hood 5. Perform Work in Fume Hood Don_PPE->Work_in_Hood Close_Container 6. Tightly Close Container Work_in_Hood->Close_Container Segregate_Waste 7. Segregate Solid & Liquid Hazardous Waste Close_Container->Segregate_Waste Decontaminate_Area 8. Decontaminate Work Area Segregate_Waste->Decontaminate_Area Decontaminate_Glassware 9. Triple-Rinse Empty Containers (Collect Rinseate) Decontaminate_Area->Decontaminate_Glassware Doff_PPE 10. Doff PPE Correctly Decontaminate_Glassware->Doff_PPE Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of 3-Chloro-4,5-diisopropoxyphenylboronic acid.

By adhering to this comprehensive guide, you build a system of safety that protects you and your colleagues while enabling the important research and development work you perform. Always prioritize engineering controls, use the correct PPE, and follow established protocols for handling and disposal. When in doubt, consult your institution's EHS department.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid - SOP. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,.... Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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